The Strategic Application of tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Novel Therapeutics In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Novel Therapeutics
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. tert-Butyl 2-(cyclobutylamino)acetate hydrochloride (CAS No. 1955554-48-9) has emerged as a valuable and versatile building block in the synthesis of novel bioactive compounds.[1] This technical guide provides an in-depth analysis of its applications in research, focusing on its role as a key intermediate in the construction of complex molecular architectures for drug discovery.
This compound's utility stems from the unique combination of a cyclobutylamine moiety and a tert-butyl protected carboxylic acid. The cyclobutane ring offers a desirable three-dimensional structure that can enhance the pharmacological properties of a drug candidate, while the tert-butyl ester serves as a convenient protecting group, allowing for selective chemical transformations.[2] This guide will explore the chemical rationale behind its use, provide detailed synthetic protocols, and discuss its potential in the development of next-generation therapeutics.
Table 1: Physicochemical Properties of tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride
The Strategic Importance of Structural Moieties in Drug Design
The design of tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a prime example of how carefully chosen structural components can impart desirable properties to a drug candidate. Both the cyclobutyl group and the tert-butyl ester play critical roles in its application as a synthetic intermediate.
The Cyclobutyl Moiety: Enhancing Pharmacokinetic Profiles
The incorporation of small, saturated carbocycles like cyclobutane into drug molecules is a growing strategy in medicinal chemistry.[2] The cyclobutane ring offers several advantages over more traditional aromatic or larger aliphatic rings:
Improved Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to benzylic or allylic positions, or even larger cycloalkanes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug.
Enhanced 3D-dimensionality: The puckered nature of the cyclobutane ring introduces a greater degree of three-dimensionality to a molecule compared to flat aromatic rings. This can lead to more specific and higher-affinity interactions with the target protein, improving potency and selectivity.[2]
Favorable Physicochemical Properties: The inclusion of a cyclobutane ring can modulate a compound's lipophilicity and solubility, which are critical factors for oral bioavailability and overall drug-likeness.[2]
The tert-Butyl Ester: A Robust and Versatile Protecting Group
The tert-butyl ester is a widely used protecting group for carboxylic acids in multi-step organic synthesis.[3] Its key features include:
Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and mild acidic conditions, allowing for selective manipulation of other functional groups within the molecule.
Cleavage under Acidic Conditions: The tert-butyl group can be readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to reveal the free carboxylic acid. This orthogonality makes it a valuable tool in complex synthetic sequences.
Application in the Synthesis of Bioactive Molecules: Representative Protocols
General Workflow for Amide Bond Formation
The primary amine of tert-butyl 2-(cyclobutylamino)acetate hydrochloride can be readily coupled with a carboxylic acid to form an amide bond, a common linkage in many drug molecules.
Caption: General workflow for amide bond formation.
Step-by-Step Protocol for Amide Coupling:
Deprotonation: Dissolve tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a suitable non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq), to neutralize the hydrochloride salt and free the secondary amine.
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (R-COOH) (1.0-1.2 eq) in the same anhydrous solvent. Add a coupling agent such as HATU (1.2 eq) and an additive like HOBt (1.2 eq), or a carbodiimide like EDC (1.2 eq) in the presence of HOBt. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
Coupling Reaction: Add the solution of the free amine from step 1 to the activated carboxylic acid solution from step 2. Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Deprotection of the tert-Butyl Ester
Once the desired molecular scaffold has been assembled, the tert-butyl ester can be removed to yield the final carboxylic acid, which may be crucial for biological activity or for further derivatization.
Caption: Workflow for tert-butyl ester deprotection.
Step-by-Step Protocol for Deprotection:
Reaction Setup: Dissolve the tert-butyl ester-containing compound in an anhydrous solvent such as dichloromethane (DCM).
Acid Treatment: Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) to the solution at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the deprotection by TLC or LC-MS.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. To ensure complete removal of residual TFA, co-evaporate the residue with toluene two to three times. The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.
Safety and Handling
tert-Butyl 2-(cyclobutylamino)acetate hydrochloride is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
tert-Butyl 2-(cyclobutylamino)acetate hydrochloride is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclobutyl moiety and a versatile tert-butyl protected carboxylic acid makes it an attractive starting material for the synthesis of a wide range of complex and potentially therapeutic molecules. While its direct application in a marketed drug is not yet publicly documented, its utility in research is clear. The synthetic protocols and chemical rationale outlined in this guide provide a framework for its effective use in the development of novel drug candidates. As the demand for new therapeutics with improved pharmacological properties continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.
References
tert-butyl 2-(cyclobutylamino)acetate hydrochloride — Chemical Substance Information. Available online: [Link]
Thermodynamic Stability of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride: A Technical Guide
Executive Summary tert-Butyl 2-(cyclobutylamino)acetate hydrochloride (CAS: 1955554-48-9) is a highly specialized secondary amine building block utilized extensively in the synthesis of peptidomimetics and complex active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl 2-(cyclobutylamino)acetate hydrochloride (CAS: 1955554-48-9) is a highly specialized secondary amine building block utilized extensively in the synthesis of peptidomimetics and complex active pharmaceutical ingredients (APIs). While the tert-butyl ester provides excellent orthogonal protection during multi-step synthesis, its thermodynamic stability is heavily influenced by the presence of the hydrochloride salt. This whitepaper provides an in-depth mechanistic analysis of its stability profile, detailing degradation pathways, self-validating analytical protocols, and quantitative kinetic data to guide researchers and formulation scientists in drug development.
To understand the stability of this compound, one must analyze the thermodynamic causality behind its structural components:
The Cyclobutyl Ring: The four-membered ring provides moderate steric bulk around the secondary amine. This bulk increases the activation energy required for unwanted N-alkylation side reactions, yet the amine remains sufficiently nucleophilic for targeted coupling.
The tert-Butyl Ester: Thermodynamically, tert-butyl esters are highly stable under neutral and basic conditions due to steric shielding of the carbonyl carbon. However, they possess a critical thermodynamic vulnerability: the potential to form a highly stable tert-butyl cation.
The Hydrochloride Salt: The salt form lowers the ground state energy of the molecule, preventing auto-catalytic nucleophilic attack (dimerization) and oxidative degradation that typically plague free-base secondary amines . However, the protonated amine (
R2NH2+
) creates a localized acidic microenvironment.
The Causality of Degradation: The very feature that stabilizes the amine (the HCl salt) acts as an internal catalyst for the degradation of the ester. When subjected to thermal stress, this internal acidity lowers the activation energy (
Ea
) for the E1 elimination of the tert-butyl group, driving the reaction forward entropically via the release of isobutylene gas .
Degradation Pathways and Kinetic Drivers
The thermodynamic degradation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride operates primarily through three distinct pathways, depending on the environmental stressors applied .
Acid-Catalyzed Thermal Elimination (E1): At temperatures exceeding 80°C, the localized acidity protonates the ester oxygen. The bulky tert-butyl group undergoes an E1 elimination, yielding 2-(cyclobutylamino)acetic acid hydrochloride and isobutylene gas. The irreversible loss of gas makes this a thermodynamically driven, entropically favorable process.
Moisture-Mediated Hydrolysis: Hydrochloride salts are inherently hygroscopic. Moisture ingress leads to the solvation of the crystal lattice. In the presence of water and mild heat, the ester undergoes classic acid-catalyzed hydrolysis, yielding tert-butanol .
Alkaline Free-Basing & Dimerization: If exposed to a basic microenvironment (pH > 8), the hydrochloride salt is neutralized. The resulting free base is highly reactive and can undergo intermolecular nucleophilic attack, leading to the formation of stable diketopiperazine dimers.
Figure 1: Thermodynamic degradation pathways of tert-butyl 2-(cyclobutylamino)acetate HCl.
Experimental Workflows for Stability Profiling
To establish a robust thermodynamic profile, empirical testing must be conducted using self-validating systems.
This workflow determines the exact onset temperature of isobutylene elimination.
Step 1: Sample Preparation: Accurately weigh 5.0 mg of the compound into an aluminum crucible.
Step 2: Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using an indium standard to ensure thermal accuracy.
Step 3: Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
Step 4: Self-Validation Check: Run an empty crucible as a baseline blank. The baseline drift must be <0.01 mg. If drift occurs, the furnace must be baked out and recalibrated to prevent false mass-loss readings.
Step 5: Data Analysis: Calculate the activation energy (
Ea
) using the Ozawa-Flynn-Wall method by analyzing the mass loss step corresponding to the theoretical mass of isobutylene (approx. 25.3% of the total salt mass).
This protocol measures the rate of hydrolysis under forced degradation conditions.
Step 1: Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1M HCl (Acidic Stress) or 0.1M NaOH (Basic Stress).
Step 2: Incubation: Incubate the solutions in sealed amber vials at 40°C.
Step 3: Sampling: Extract 10 µL aliquots at
t=0,2,4,8,12,and 24
hours. Quench the basic samples with equivalent HCl to halt degradation immediately.
Step 4: Self-Validation Check (Critical): Inject a reference standard of a known stable ester (e.g., methyl 2-(cyclobutylamino)acetate) dissolved in the same diluent. If the reference standard exhibits >0.5% degradation at
t=0
, the mobile phase or diluent is artificially inducing in-situ cleavage, invalidating the run. The diluent pH must be adjusted to a neutral buffered state.
Step 5: Chromatographic Analysis: Run the samples on a C18 column using a gradient of 0.1% TFA in water/acetonitrile. Monitor at 210 nm and use MS (ESI+) to confirm the mass of the intact API (m/z 186 [M+H]+) and the acid degradant (m/z 130 [M+H]+).
Quantitative Stability Data
The following table synthesizes the expected thermodynamic stability metrics based on kinetic profiling of tert-butyl amino acid ester hydrochlorides under varying stressors.
Stress Condition
Temperature (°C)
Duration
% Intact Compound
Primary Degradant
Kinetic Order
Solid-State (Dry, Dark)
25°C
6 Months
>99.5%
None
N/A
Solid-State (Thermal)
80°C
48 Hours
85.2%
2-(Cyclobutylamino)acetic acid
Pseudo-First
Aqueous Solution (pH 2)
40°C
24 Hours
72.1%
2-(Cyclobutylamino)acetic acid
Second-Order
Aqueous Solution (pH 9)
25°C
12 Hours
60.4%
Diketopiperazine Dimer
Complex
Storage and Formulation Directives
Based on the thermodynamic causality outlined above, the following handling standards are mandatory for drug development professionals:
Temperature Control: Store strictly at 2–8°C. While stable at room temperature for short durations, long-term ambient storage provides sufficient thermal energy to overcome the
Ea
of the acid-catalyzed E1 elimination.
Moisture Exclusion: The hygroscopic nature of the hydrochloride salt acts as a Trojan horse for hydrolysis. Store in tightly sealed containers backfilled with argon or nitrogen, utilizing active desiccant packs.
Solvent Selection: When formulating for synthesis, avoid protic solvents (e.g., methanol, ethanol) if heating is required, as they will accelerate transesterification or hydrolysis. Utilize anhydrous aprotic solvents (e.g., DCM, THF) to maintain ester integrity.
References
Title : tert-Butyl Esters - Protection and Deprotection
Source : Organic Chemistry Portal
URL :[Link]
Title : Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination
Source : PubMed Central (PMC)
URL :[Link]
Title : Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms
Source : PubMed Central (PMC)
URL :[Link]
Foundational
Solubility Profile of tert-butyl 2-(cyclobutylamino)acetate hydrochloride in Organic Solvents: A Methodological and Theoretical Guide
An In-Depth Technical Guide for Drug Development Professionals Abstract: The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that influences the entire...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that influences the entire drug development lifecycle, from synthesis and purification to formulation and final dosage form manufacturing. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility profile of tert-butyl 2-(cyclobutylamino)acetate hydrochloride. While specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers and scientists, detailing how to approach, execute, and interpret solubility studies. It combines theoretical causality with validated experimental protocols to ensure scientific integrity and robust data generation.
Introduction: Understanding the Molecule and Its Context
Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is an amino acid ester derivative presented as a hydrochloride salt. Its molecular structure features both lipophilic (tert-butyl, cyclobutyl) and polar/ionic (amine hydrochloride, ester) moieties. This amphiphilic nature suggests a complex solubility profile that will be highly dependent on the choice of solvent.
tert-Butyl Ester Group: This bulky, non-polar group generally enhances solubility in hydrophobic, non-polar organic solvents.[1]
Cyclobutylamino Group: The secondary amine is basic and, in this salt form, is protonated. The cyclobutyl ring adds to the lipophilic character.
Hydrochloride Salt: The presence of the hydrochloride salt introduces ionic character, making the molecule significantly more polar than its free-base form.[2] While salt forms are often created to enhance aqueous solubility, this typically complicates solubility in organic solvents.[3][4]
A thorough understanding of this compound's solubility is paramount for process chemists and formulation scientists. It dictates solvent selection for:
Reaction chemistry and synthesis work-up.
Crystallization and purification, including polymorph screening.
Development of liquid formulations.
Processes like spray drying or solvent granulation.[5]
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For tert-butyl 2-(cyclobutylamino)acetate hydrochloride, the key interactions are:
Ionic Interactions: As a salt, the molecule can dissociate into a protonated amine cation and a chloride anion. This process is favored in highly polar, protic solvents (like methanol and ethanol) that can solvate the ions, but is disfavored in non-polar solvents (like hexane or toluene).
Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor, while the ester's carbonyl oxygen is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will interact favorably with these sites.
Van der Waals Forces: The non-polar tert-butyl and cyclobutyl groups will interact favorably with non-polar solvents via London dispersion forces.
The dissolution process can be seen as overcoming the crystal lattice energy of the solid solute and creating a cavity in the solvent to accommodate the solute molecule. The overall free energy change of this process determines the solubility. Due to its ionic nature, the crystal lattice energy of this hydrochloride salt is expected to be significant, requiring high-energy solute-solvent interactions to overcome it.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The gold standard for determining equilibrium solubility is the Saturation Shake-Flask method.[6] This method ensures that the system has reached a true thermodynamic equilibrium. The protocol described below is a self-validating system designed for robustness and accuracy, adhering to Good Laboratory Practice (GLP) principles.[7]
Materials and Equipment
Solute: Tert-butyl 2-(cyclobutylamino)acetate hydrochloride (verify purity and solid form, e.g., polymorphism, via techniques like PXRD and DSC).
Solvents: A representative range of analytical-grade organic solvents should be selected, covering a spectrum of polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).
Equipment:
Analytical balance (±0.1 mg).
Vials with Teflon-lined screw caps.
Mechanical agitator/orbital shaker with temperature control.[8]
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate chemical compatibility, such as PTFE).
Calibrated positive displacement pipettes.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) for quantification.[8][9]
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
Preliminary Assessment: Before the pivotal experiment, it is crucial to determine the approximate time required to reach equilibrium.[10] This is done by sampling at various time points (e.g., 2, 8, 24, 48, and 72 hours) until the measured concentration plateaus.[8]
Preparation of Samples: Add an excess amount of tert-butyl 2-(cyclobutylamino)acetate hydrochloride to a series of vials. The excess should be sufficient to ensure saturation and be visually confirmed at the end of the experiment. Record the exact weight.
Solvent Addition: Add a precise, recorded volume of the selected organic solvent to each vial.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for the time determined in the preliminary assessment (typically 24-72 hours).
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. To separate the saturated liquid phase from the undissolved solid, either filter an aliquot of the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) or centrifuge the vial and carefully remove the supernatant.[8][11]
Dilution and Quantification: Immediately after separation, accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.[8]
Analysis: Quantify the concentration of the dissolved API using a validated, stability-indicating HPLC method. A calibration curve must be prepared using standards of known concentration.
Calculation: Calculate the solubility in units of mg/mL or mol/L, accounting for all dilution factors. The experiment should be performed in triplicate for each solvent.
Data Presentation and Interpretation
The collected data should be organized systematically to allow for clear interpretation and comparison.
Table 1: Solubility of tert-butyl 2-(cyclobutylamino)acetate hydrochloride in Various Organic Solvents at 25°C
Solvent
Solvent Polarity Index
H-Bonding
Solubility (mg/mL) ± SD
Molar Solubility (mol/L) ± SD
Observations
Heptane
0.1
Non-polar, Aprotic
Expected: Very Low
Expected: Very Low
Insoluble
Toluene
2.4
Non-polar, Aprotic
Expected: Very Low
Expected: Very Low
Sparingly Soluble
Dichloromethane
3.1
Polar, Aprotic
Expected: Low
Expected: Low
Slightly Soluble
Ethyl Acetate
4.4
Polar, Aprotic
Expected: Low
Expected: Low
Slightly Soluble
Acetone
5.1
Polar, Aprotic
Expected: Moderate
Expected: Moderate
Soluble
Isopropanol
3.9
Polar, Protic
Expected: Moderate-High
Expected: Moderate-High
Soluble
Ethanol
4.3
Polar, Protic
Expected: High
Expected: High
Freely Soluble
Methanol
5.1
Polar, Protic
Expected: High
Expected: High
Freely Soluble
Note: Expected solubility rankings are based on theoretical principles. Actual experimental data is required for confirmation.
Interpretation of Results
A high solubility in polar, protic solvents like methanol and ethanol would be expected, as these solvents can effectively solvate both the cation and the chloride anion and can participate in hydrogen bonding.[2] Conversely, in non-polar, aprotic solvents like heptane, the high crystal lattice energy of the salt cannot be overcome by weak solute-solvent interactions, leading to very poor solubility.[12] Solvents of intermediate polarity may show slight to moderate solubility.
Advanced Concepts and Future Directions
Impact of Converting to Free Base
For applications requiring solubility in less polar solvents (e.g., for a specific organic reaction), converting the hydrochloride salt to its free amine form is a common and effective strategy.[2] The free base, lacking ionic character, would be significantly more soluble in solvents like dichloromethane, ethyl acetate, and toluene.
Caption: Relationship between salt and free base forms.
Predictive Modeling
While experimental determination is essential, computational tools can accelerate solvent screening. Models based on machine learning and first-principles calculations (like COSMO-RS) can provide useful, though often qualitative, predictions of solubility in a wide range of solvents, reducing the experimental burden in early-stage development.[13][14][15]
Conclusion
Determining the solubility profile of tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a foundational step in its development as a potential pharmaceutical agent. This guide outlines a robust, scientifically-grounded approach for this task. By understanding the molecule's inherent physicochemical properties and applying a rigorous experimental methodology like the shake-flask method, researchers can generate the high-quality data needed to make informed decisions in process development and formulation. The complex interplay of the compound's ionic salt nature and its lipophilic regions necessitates a systematic study across a spectrum of organic solvents to fully characterize its behavior.
References
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]
ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available at: [Link]
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]
ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Available at: [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]
ChemBK. (2024). Cyclobutane-1-amine. Available at: [Link]
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]
National Institutes of Health. (n.d.). Cyclobutylamine. PubChem. Available at: [Link]
ResearchGate. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Available at: [Link]
Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]
World Health Organization. (n.d.). Annex 4. Available at: [Link]
World Journal of Pharmaceutical Research. (2021). A Comprehensive Review on Pharmaceutical Salts. Available at: [Link]
Serajuddin, A. T. M. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
Quora. (2018). Does salt affect the solubility of organic solvents in water?. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). Available at: [Link]
TAPI. (2018). Solving solubility issues in modern APIs. Available at: [Link]
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of sec-Butyl tert-butyl ether. Available at: [Link]
National Institutes of Health. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
Farmacia Journal. (2021). DESIGN OF EXPERIMENTS APPROACH TO ASSESS THE IMPACT OF API PARTICLE SIZE ON FREEZE-DRIED BULKING AGENTS. Available at: [Link]
ScienceMadness. (2006). solubility of inorganic salts in organic solvents!!. Available at: [Link]
nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. Available at: [Link]
ResearchGate. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]
Grodowska, K. & Parczewski, A. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available at: [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]
Quora. (2022). What is the procedure for measuring the amount of dissolved solids in a liter of water for a chemistry lab?. Available at: [Link]
State of New Jersey. (2017). Total Dissolved Solids by Gravimetric Determination. Available at: [https://www.nj.gov/dep/enforcement/oqa/docs/TDS SOP.pdf]([Link] SOP.pdf)
Wikipedia. (n.d.). tert-Butyl acetate. Available at: [Link]
ALS Global. (2022). Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. Available at: [Link]
A Comprehensive Technical Guide to the Synthesis and Applications of tert-butyl 2-(cyclobutylamino)acetate hydrochloride
Abstract: This guide provides an in-depth analysis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. It covers the compound's chemical identity,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides an in-depth analysis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride, a key intermediate in pharmaceutical research and organic synthesis. It covers the compound's chemical identity, physicochemical properties, and detailed synthetic methodologies. The significance of this molecule in drug development is highlighted, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes experimental causality, protocol validation, and authoritative scientific grounding.
Introduction
Chemical Identity and Structure
Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a secondary amine derivative of glycine, where the amino group is substituted with a cyclobutyl group and the carboxylic acid is protected as a tert-butyl ester. The hydrochloride salt form enhances its stability and handling properties.
Chemical Name: tert-butyl 2-(cyclobutylamino)acetate hydrochloride
The structure combines a bulky tert-butyl ester, which can be selectively deprotected, and a cyclobutylamino moiety, a feature increasingly utilized in medicinal chemistry to improve metabolic stability and binding affinity.[3]
Significance in Medicinal Chemistry and Drug Development
Amino acid derivatives are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[4] Tert-butyl 2-(cyclobutylamino)acetate hydrochloride, in particular, serves as a valuable intermediate for introducing a specific lipophilic and structurally constrained fragment into a larger molecule. The cyclobutane ring is recognized for its ability to act as a bioisostere for other groups, offering a unique three-dimensional structure that can favorably influence a drug candidate's pharmacological profile.[3] Its application is often found in the development of novel therapeutics where precise molecular architecture is critical for efficacy.[4]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of tert-butyl 2-(cyclobutylamino)acetate hydrochloride is essential for its effective use in synthesis.
Characterization and purity assessment of tert-butyl 2-(cyclobutylamino)acetate hydrochloride are typically achieved through a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the cyclobutyl, tert-butyl, and acetate protons and carbons, and to ensure the correct connectivity.
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the ester, and the C-O stretch.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the compound.
Synthesis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride
The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and economic viability.
Retrosynthetic Analysis
A logical disconnection of the target molecule suggests two primary synthetic pathways: the formation of the C-N bond between the cyclobutyl amine and the acetate moiety.
Caption: Retrosynthetic analysis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride.
Common Synthetic Routes
This is a highly efficient and widely used method for forming secondary amines.[5][6]
Mechanism: The reaction proceeds through the initial formation of an imine intermediate from the condensation of cyclobutylamine and tert-butyl glyoxylate. This imine is then reduced in situ to the desired secondary amine. The use of a mild reducing agent is crucial to avoid the reduction of the carbonyl group of the ester.
Detailed Experimental Protocol:
To a stirred solution of cyclobutylamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add tert-butyl glyoxylate (1.0-1.2 eq).
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), is added portion-wise to the reaction mixture.[6]
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.
The Strategic Application of tert-Butyl N-Cyclobutylglycinate in Modern Drug Discovery: A Technical Guide
Abstract In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and optimizing lead compounds. te...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and optimizing lead compounds. tert-Butyl N-cyclobutylglycinate, a non-proteinogenic amino acid derivative, represents a versatile building block with significant potential for the synthesis of innovative therapeutics. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and exploratory research applications of this compound. We will delve into its role as a peptidomimetic precursor and a scaffold for generating structurally diverse compound libraries. Detailed, field-proven experimental protocols for its synthesis and subsequent derivatization are presented, underpinned by a discussion of the causal-driven experimental choices that ensure robust and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of tert-butyl N-cyclobutylglycinate in their research endeavors.
Introduction: The Rationale for tert-Butyl N-Cyclobutylglycinate in Exploratory Research
The design of novel bioactive molecules often hinges on the judicious selection of building blocks that can confer desirable physicochemical and pharmacological properties. tert-Butyl N-cyclobutylglycinate is a prime example of such a scaffold, integrating three key structural motifs, each contributing to its utility in medicinal chemistry:
The Glycine Backbone: As the simplest amino acid, glycine provides a flexible and readily functionalizable core. Its N-substituted derivatives are of particular interest in the design of peptidomimetics and other oligomeric structures. These derivatives allow for the exploration of side-chain diversity beyond the canonical amino acids, offering a pathway to molecules with enhanced stability and novel biological activities.
The N-Cyclobutyl Group: The incorporation of a cyclobutane ring on the nitrogen atom introduces a degree of conformational constraint. This rigidity can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target. Furthermore, the cyclobutyl moiety can enhance metabolic stability by shielding the N-C bond from enzymatic degradation. Its three-dimensional structure also provides opportunities for unique applications in medicinal chemistry.
The tert-Butyl Ester: The tert-butyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the carboxylic acid functionality, stable to a wide range of reaction conditions yet readily removable under acidic conditions. This allows for selective manipulation of other functional groups within the molecule. Additionally, the lipophilic nature of the tert-butyl group can enhance membrane permeability, a crucial factor for oral bioavailability. In some contexts, tert-butyl esters can also function as prodrugs, undergoing in vivo hydrolysis to release the active carboxylic acid.
The convergence of these three structural features in tert-butyl N-cyclobutylglycinate makes it a highly attractive building block for the synthesis of novel compound libraries aimed at a diverse range of biological targets.
Synthesis of tert-Butyl N-Cyclobutylglycinate: A Validated Protocol
The most direct and efficient method for the synthesis of tert-butyl N-cyclobutylglycinate is through the reductive amination of tert-butyl glycinate with cyclobutanone. This well-established transformation proceeds in two key steps: the formation of an intermediate imine followed by its reduction to the secondary amine.
Experimental Protocol: Reductive Amination
Materials:
tert-Butyl glycinate hydrochloride (or the free base)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Magnetic stirrer and stir bar
Round-bottom flask
Separatory funnel
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl glycinate (1.0 eq.). If using the hydrochloride salt, add triethylamine (1.1 eq.) to liberate the free base in situ. Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: To the stirred solution, add cyclobutanone (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.). The acetic acid serves to catalyze the formation of the iminium ion intermediate.
Reduction: After stirring for 30 minutes at room temperature to allow for imine formation, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl N-cyclobutylglycinate as a clear oil or low-melting solid.
Causality Behind Experimental Choices:
Sodium Triacetoxyborohydride: This reducing agent is preferred over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) because it is milder and more selective for the reduction of imines in the presence of ketones. It also does not generate gaseous byproducts, making the reaction safer and easier to handle.
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the imine intermediate and the reducing agent.
Acetic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of cyclobutanone, activating it towards nucleophilic attack by the amine and facilitating the dehydration to the imine.
Characterization Data
Technique
Expected Observations
¹H NMR
A characteristic singlet for the nine protons of the tert-butyl group, multiplets for the protons of the cyclobutyl ring, and a singlet for the two protons of the glycine methylene group.
¹³C NMR
Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group, the carbons of the cyclobutyl ring, the methylene carbon of the glycine backbone, and the carbonyl carbon of the ester.
Mass Spec (ESI+)
A prominent ion corresponding to [M+H]⁺.
Exploratory Research Applications
The unique structural features of tert-butyl N-cyclobutylglycinate make it a valuable tool in several areas of exploratory research, particularly in the design of peptidomimetics and the construction of diverse small molecule libraries.
Peptidomimetics and N-Substituted Glycine (Peptoid) Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against proteolytic degradation and better cell permeability. N-substituted glycines, also known as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.
tert-Butyl N-cyclobutylglycinate can serve as a foundational building block in the synthesis of peptoids. The cyclobutyl group acts as a unique side chain that can influence the conformational preferences of the resulting oligomer and participate in specific interactions with biological targets.
Experimental Workflow: Incorporation into a Peptoid Dimer
This workflow outlines the synthesis of a simple peptoid dimer using tert-butyl N-cyclobutylglycinate as the N-terminal residue.
Workflow for Peptoid Dimer Synthesis
Protocol:
Deprotection of the tert-Butyl Ester: The tert-butyl ester of tert-butyl N-cyclobutylglycinate is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) to yield the corresponding carboxylic acid.
Coupling Reaction: The resulting N-cyclobutylglycine is then coupled with the amino group of another N-substituted glycine ester using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Iterative Synthesis: This deprotection-coupling cycle can be repeated to build longer peptoid oligomers.
Final Deprotection: If the C-terminal residue is also a tert-butyl ester, a final treatment with TFA will yield the free carboxylic acid of the peptoid oligomer.
Scaffold for Diversity-Oriented Synthesis
The functional handles of tert-butyl N-cyclobutylglycinate (the secondary amine and the carboxylic ester) provide orthogonal points for chemical modification, making it an excellent scaffold for diversity-oriented synthesis (DOS). DOS aims to rapidly generate libraries of structurally diverse small molecules to probe biological systems.
Logical Relationship of Derivatization
Derivatization Pathways from the Core Scaffold
By systematically varying the reactants used for N-functionalization and C-terminal modification, a large and diverse library of compounds can be generated from this single starting material. This approach is highly valuable in the early stages of drug discovery for identifying novel hit compounds.
Conclusion and Future Perspectives
tert-Butyl N-cyclobutylglycinate is a strategically designed building block that offers significant advantages for exploratory research in medicinal chemistry and drug discovery. Its synthesis is straightforward via reductive amination, and its unique combination of a conformationally constrained N-cyclobutyl group and a versatile tert-butyl ester protecting group makes it an ideal starting point for the creation of peptidomimetics and diverse small molecule libraries. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the application of such thoughtfully designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
van der Sijde, D., et al. (2021).
Cavelier, F., Rolland, M., & Verducci, J. (2009). An Efficient One Step Synthesis of tert-Butyl Glycinate and tert-Butyl Sarcosinate.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycin
Li, X., et al. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Organic Letters, 23(18), 7205–7208.
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
Vankayala, S. L., & Hruby, V. J. (2012). Peptidomimetics, a synthetic tool of drug discovery. Future Medicinal Chemistry, 4(13), 1705-1720.
Zare, A., et al. (2021).
Exploratory
The Dual Modality of N-Alkylated Glycine Tert-Butyl Esters: A Technical Guide to Their Mechanism of Action
Abstract N-alkylated glycine tert-butyl esters and their oligomeric derivatives, known as peptoids, represent a versatile class of molecules with significant implications for drug discovery and development. Their unique...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-alkylated glycine tert-butyl esters and their oligomeric derivatives, known as peptoids, represent a versatile class of molecules with significant implications for drug discovery and development. Their unique structural features, which distinguish them from natural peptides, confer remarkable properties, including resistance to proteolytic degradation and the ability to mimic complex biological functions.[1][2] This in-depth technical guide provides a comprehensive analysis of the core mechanisms of action of N-alkylated glycine derivatives, with a dual focus on their function as peptidomimetics and their role as allosteric modulators of glycine receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, structure-activity relationships, and therapeutic potential of this promising class of compounds.
Introduction: The Rise of N-Alkylated Glycine Derivatives
The quest for novel therapeutic agents with improved pharmacokinetic profiles has driven the exploration of synthetic molecules that can replicate the biological activity of peptides while overcoming their inherent limitations, such as poor stability and low bioavailability. N-alkylated glycine tert-butyl esters have emerged as pivotal building blocks in this endeavor.[3][4] By shifting the amino acid side chain from the alpha-carbon to the backbone nitrogen, these molecules, particularly in their oligomeric form as peptoids, offer a scaffold that is resistant to enzymatic degradation.[1][5] This fundamental structural modification opens up a vast chemical space for the design of bioactive compounds with diverse therapeutic applications.
This guide will dissect the two primary mechanisms through which N-alkylated glycine derivatives exert their biological effects:
Peptidomimicry: Focusing on their ability to form stable, ordered structures that can mimic the function of natural peptides, particularly antimicrobial peptides (AMPs).[6][7]
Neuromodulation: Detailing their interaction with glycine receptors (GlyRs) in the central nervous system, where they act as positive allosteric modulators with potential applications in pain management.[8][9]
We will explore the underlying chemical principles, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their potency and selectivity.
Mechanism I: Peptidomimicry and Antimicrobial Action
Oligomers of N-substituted glycines, or peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone amide nitrogen instead of the α-carbon.[1][10] This seemingly subtle shift has profound consequences for their structure and function, most notably their ability to mimic the activity of antimicrobial peptides (AMPs).
Structural Basis of Peptidomimicry
Unlike peptides, the N-substituted backbone of peptoids lacks the hydrogen bond donors necessary for the formation of traditional secondary structures like alpha-helices and beta-sheets. However, through the strategic incorporation of bulky, chiral side chains, peptoids can be induced to form stable, helical structures, often resembling a polyproline type I helix.[6] This helical conformation allows for the spatial segregation of cationic and hydrophobic side chains, creating an amphipathic structure that is the hallmark of many AMPs.[6][10]
Diagram: Peptoid Structure and Amphipathic Helix Formation
Caption: Comparison of peptide and peptoid monomer structures and a schematic of an amphipathic peptoid helix.
Mechanism of Antimicrobial Activity
The primary mechanism of action for many antimicrobial peptoids is the disruption and permeabilization of bacterial cell membranes.[10] This process is driven by the electrostatic attraction between the cationic side chains of the peptoid and the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides. This initial interaction is followed by the insertion of the hydrophobic side chains into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[6][10] The selectivity for bacterial over mammalian cells is attributed to the difference in membrane composition, with mammalian cell membranes being predominantly zwitterionic.[10]
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency of peptoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MIC) of various antimicrobial peptoids against selected bacterial strains.
Mechanism II: Allosteric Modulation of Glycine Receptors
Beyond their role as peptidomimetics, monomeric N-alkylated glycine derivatives have been identified as potent modulators of glycine receptors (GlyRs) in the central nervous system.[8][9] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, and their potentiation is a promising strategy for the treatment of chronic pain.[9][12]
Positive Allosteric Modulation
N-alkylated glycines, particularly those with long acyl chains, act as positive allosteric modulators (PAMs) of GlyRs.[8] This means they bind to a site on the receptor that is distinct from the glycine binding site and enhance the receptor's response to glycine. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[9]
Studies have shown that the length and saturation of the N-acyl chain are critical for activity. For instance, N-acyl glycines with a C18 carbon tail and a cis double bond in the central region exhibit the most significant potentiation of glycine-induced currents.[8]
Molecular Binding Sites and Structure-Activity Relationships
The specific binding site for these allosteric modulators is an area of active research. Mutational studies have identified key amino acid residues in the transmembrane domains of the GlyR that are crucial for the modulatory effects of N-acyl glycines.[5] The interaction at these sites is thought to induce a conformational change in the receptor that increases its affinity for glycine or enhances the efficiency of channel opening upon glycine binding.
Resin Preparation: Start with a Rink amide resin, which allows for the final product to be cleaved with a C-terminal amide.[4]
Acylation: Swell the resin in a suitable solvent (e.g., DMF) and then treat with a solution of bromoacetic acid and a carbodiimide coupling agent (e.g., DIC). This step adds the glycine backbone.[10]
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
Amination (N-alkylation): Introduce the desired N-alkyl side chain by reacting the bromoacetylated resin with a primary amine. This is the key step where the side chain is attached to the nitrogen atom.[10]
Washing: Again, wash the resin extensively.
Iteration: Repeat steps 2-5 for each subsequent monomer to build the desired peptoid sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid, such as trifluoroacetic acid (TFA), to cleave the peptoid from the solid support and remove any side-chain protecting groups.[10]
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Conformational Analysis:
NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are employed to determine the solution-state conformation of peptoids. The presence of cross-peaks between protons that are close in space provides distance constraints for structural modeling.[13][14]
X-ray Crystallography: This technique provides high-resolution, atomic-level information about the solid-state structure of peptoids, confirming helical conformations and revealing detailed packing arrangements.[3][15]
Biological Evaluation
Protocol: Whole-Cell Patch-Clamp Electrophysiology for GlyR Modulation
Cell Culture: Use a cell line (e.g., HEK293) that stably expresses the desired glycine receptor subtype (e.g., α1).[16][17]
Patch-Clamp Setup: Prepare a glass micropipette with an appropriate internal solution and establish a high-resistance "giga-seal" with the cell membrane.[9][17]
Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.
Voltage Clamp: Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).
Glycine Application: Apply a sub-maximal concentration of glycine to the cell to elicit a baseline chloride current.[16][18]
Co-application of Modulator: Co-apply the N-alkylated glycine derivative with glycine and record the change in the chloride current. An increase in current indicates positive allosteric modulation.[16][18]
Dose-Response Analysis: Perform experiments with a range of modulator concentrations to determine the EC50 (the concentration that produces 50% of the maximal effect).[1][6]
Diagram: Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the solid-phase synthesis of peptoids and their subsequent evaluation as glycine receptor modulators.
Conclusion and Future Directions
N-alkylated glycine tert-butyl esters and their oligomeric peptoid derivatives exhibit a fascinating duality in their mechanisms of action, acting as both structural mimics of bioactive peptides and as allosteric modulators of a key inhibitory neurotransmitter receptor. This versatility, coupled with their inherent resistance to proteolysis, makes them exceptionally promising candidates for the development of novel therapeutics.
The ability to rationally design antimicrobial peptoids with high potency and selectivity offers a potential solution to the growing crisis of antibiotic resistance. Further research will likely focus on optimizing their amphipathic structures to enhance their therapeutic index and exploring their efficacy in in vivo models of infection.
In the realm of neuroscience, the discovery of N-alkylated glycine derivatives as positive allosteric modulators of glycine receptors has opened up new avenues for the treatment of chronic pain and other neurological disorders characterized by neuronal hyperexcitability. The continued exploration of the structure-activity relationships and the precise molecular determinants of their interaction with GlyRs will be crucial for the design of next-generation analgesics with improved side-effect profiles.
As our understanding of the intricate interplay between the chemical structure and biological function of these molecules deepens, we can anticipate the emergence of a new generation of targeted therapies based on the N-alkylated glycine scaffold.
References
Chongsiriwatana, N. P., Miller, T. M., Wetzler, M., Vakulenko, S., Karlsson, A. J., Palecek, S. P., Mobashery, S., & Barron, A. E. (2011). Short Alkylated Peptoid Mimics of Antimicrobial Lipopeptides. Antimicrobial Agents and Chemotherapy, 55(1), 429–436. [Link]
Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., Dohm, M. T., Ivankin, A., Gidalevitz, D., Zuckermann, R. N., & Barron, A. E. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. [Link]
Hart, P. J., & Kirshenbaum, K. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(3), 221–233. [Link]
Lopes, J. F., Miranda, A., & Pilli, R. A. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 26(16), 4969. [Link]
Ballone, A., Lau, R. A., Zweipfenning, F. P. A., & Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, 76(8), 356-362. [Link]
Hale, C. O. F., & Knight, A. S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
Jahad, N., & Sun, H. (2021). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Antibiotics, 10(11), 1329. [Link]
Lenci, E., & Trabocchi, A. (2020). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 85(15), 9634–9642. [Link]
Yévenes, G. E., & Zeilhofer, H. U. (2011). Molecular Sites for the Positive Allosteric Modulation of Glycine Receptors by Endocannabinoids. PLoS ONE, 6(8), e23933. [Link]
Knight, A. S., & Hale, C. O. F. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
TumMala, R., et al. (2023). The activity of antimicrobial peptoids against multidrug-resistant ocular pathogens. Journal of Antimicrobial Chemotherapy, 78(8), 2023-2031. [Link]
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. [Link]
Wildeman, E., et al. (2018). An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife, 7, e33623. [Link]
San-Martín, L., et al. (2022). Allosteric modulation and direct activation of glycine receptors by a tricyclic sulfonamide. bioRxiv. [Link]
Chongsiriwatana, N. P., et al. (2010). Short Alkylated Peptoid Mimics of Antimicrobial Lipopeptides. Antimicrobial Agents and Chemotherapy, 55(1), 429-436. [Link]
Nanion Technologies. (n.d.). Modulators for glycine receptors investigated using the Patchliner. Application Note. [Link]
Absalom, N. L., et al. (2020). Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. Biochemical Pharmacology, 180, 114117. [Link]
Ahring, P. K., et al. (2016). Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay. ACS Chemical Neuroscience, 7(12), 1665–1676. [Link]
Sotriffer, C., & Rognan, D. (1998). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of Pharmacy and Pharmacology, 50(12), 1345-1353. [Link]
Torres, M. D. T., & de la Fuente-Nunez, C. (2022). Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. International Journal of Molecular Sciences, 23(15), 8563. [Link]
Sotriffer, C., & Rognan, D. (1998). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Pharmacy and Pharmacology, 50(12), 1345-1353. [Link]
Baksh, M. M., & Fisher, J. L. (2022). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 127–137. [Link]
Suk, M., & Liu, R. (Eds.). (2007). Patch-Clamp Methods and Protocols. Humana Press. [Link]
Fleshner, M., et al. (2019). Structure-Activity Relationship Study of Novel Peptoids That Mimic the Structure of Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 63(10), e00793-19. [Link]
Baksh, M. M., & Fisher, J. L. (2022). Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 127–137. [Link]
Kessler, H. (2002). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 595-634). Thieme. [Link]
Witte, M., et al. (2020). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 15(15), 1435–1444. [Link]
Culf, A. S., & Ouellette, R. J. (2010). Oligo(N-alkoxy glycines): trans substantiating peptoid conformations. Organic Letters, 12(18), 4172–4175. [Link]
Field, M. J., et al. (2011). Part 1: N-alkylated glycines as potent α2δ ligands. Bioorganic & Medicinal Chemistry Letters, 21(12), 3624–3628. [Link]
Oku, N., et al. (2013). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. Organic & Biomolecular Chemistry, 11(36), 6144–6152. [Link]
Mostyn, S. N., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47138. [Link]
Woods, R. J. (2006). Combining NMR and Simulation Methods in Oligosaccharide Conformational Analysis. Chemical Communications, (28), 2941-2949. [Link]
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
The Strategic Integration of Cyclobutylamino Acetate Building Blocks in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary: The "Escape from Flatland" Paradigm Historically, medicinal chemistry ha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper
Executive Summary: The "Escape from Flatland" Paradigm
Historically, medicinal chemistry has relied heavily on sp2-hybridized, planar aromatic scaffolds due to their synthetic accessibility via cross-coupling reactions. However, this over-reliance on "flat" molecules often results in poor aqueous solubility, high attrition rates in clinical trials, and off-target toxicity. The modern drug discovery paradigm emphasizes the "escape from flatland"—increasing the fraction of sp3-hybridized carbons to create three-dimensional, conformationally restricted scaffolds.
Among these scaffolds, 1 have emerged as highly privileged structures. Specifically, cyclobutylamino acetates (CBAAs) serve as conformationally constrained non-proteinogenic amino acids. By locking the molecular geometry, CBAAs enhance target binding affinity through reduced entropic penalties while simultaneously shielding adjacent amide bonds from enzymatic degradation by peptidases.
Physicochemical Rationale for Cyclobutane Selection
The selection of a cyclobutane ring over other cycloalkanes is driven by a precise balance of strain energy and chemical inertness. As detailed in Table 1, cyclobutane occupies a "Goldilocks zone" for drug design.
Table 1: Comparative Physicochemical Properties of Small Carbocycles
Carbocycle
Strain Energy (kcal/mol)
Structural Conformation
Chemical Reactivity
Application in Peptidomimetics
Cyclopropane
28.1
Planar
Highly reactive; susceptible to ring-opening by nucleophiles.
Extremely rigid, but often limited by metabolic instability.
Cyclobutane
26.3
Puckered (Butterfly)
Relatively inert; resists acid/base degradation.
Optimal balance of conformational restriction and metabolic stability.
Cyclopentane
7.1
Envelope
Highly stable; behaves similarly to linear alkanes.
Insufficient rigidity; retains too many degrees of freedom.
Mechanistic Pathways: Synthesizing the Cyclobutane Core
Because thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden according to Woodward-Hoffmann rules, the synthesis of cyclobutylamino acetates requires alternative activation modes. We rely on two primary methodologies: visible-light photocatalysis and Lewis acid-promoted formal cycloadditions.
Visible-Light Photocatalytic[2+2] Cycloaddition
The most robust and modern approach to synthesizing unnatural cyclobutane α-amino acids is the 2. By utilizing a triplet energy transfer (EnT) catalyst—such as the Iridium complex [Ir(dFCF3ppy)2(dtbpy)]PF6—we can selectively excite dehydroamino acids to their triplet state.
Causality in Design: Direct UV irradiation often leads to product degradation and unselective polymerization. By using blue LEDs (450 nm) and an Iridium photocatalyst, we achieve a controlled intersystem crossing (ISC). The catalyst absorbs the visible light, transitions to a long-lived triplet state, and transfers this energy exclusively to the dehydroamino acid, leaving the delicate cyclobutane product intact.
Lewis Acid-Promoted Formal [2+2] Cycloaddition
For highly oxygenated or specialized cyclobutane amino acid analogues (e.g., furanomycin analogues), a formal[2+2] cycloaddition promoted by 3 is utilized.
Causality in Design: Standard Lewis acids often trigger the Michael-aldol process or cause rapid polymerization of the enol ethers. MAO acts as a sterically bulky aluminum-derived Lewis acid that effectively coordinates the reacting species while physically blocking the polymerization pathways, forcing the formal [2+2] closure.
Logical framework of cyclobutane integration in drug optimization.
Applications in Peptidomimetics and Lead Optimization
The integration of 1,2-difunctionalized and 4 into lead compounds directly addresses the pharmacokinetic shortcomings of linear peptides.
When CBAAs are coupled with proteinogenic amino acids to form dipeptides, the puckered cyclobutane ring restricts the rotation of the peptide backbone. This rigidity pre-organizes the molecule into its bioactive conformation, drastically reducing the entropy lost upon binding to the target receptor. Furthermore, the steric bulk of the cyclobutane ring physically blocks the active sites of proteolytic enzymes, 5 of the drug candidate in vivo.
Standardized Experimental Protocol: Self-Validating Synthesis of a Model Cyclobutylamino Acetate
To ensure reproducibility and scientific integrity, the following protocol details the visible-light photocatalytic [2+2] cycloaddition of methyl 2-acetamidoacrylate with 4-methylstyrene. This workflow is designed as a self-validating system , meaning each critical phase contains a diagnostic checkpoint that must be passed before proceeding.
Step-by-Step Methodology
Phase 1: Reagent Preparation & Degassing
In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add methyl 2-acetamidoacrylate (0.2 mmol, 1.0 equiv) and [Ir(dFCF3ppy)2(dtbpy)]PF6 (2.0 mol %).
Add 2.0 mL of anhydrous dichloromethane (DCM) to dissolve the solid reagents, followed by the addition of 4-methylstyrene (0.6 mmol, 3.0 equiv).
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles.
Validation Checkpoint 1: During the final thaw cycle under static vacuum, the absolute cessation of micro-bubble formation confirms the complete removal of dissolved oxygen. Proceeding with oxygen present will quench the Iridium triplet state and halt the reaction.
Phase 2: Photocatalytic Irradiation
4. Backfill the Schlenk tube with Argon gas and seal it.
5. Place the tube 2 cm away from a 450 nm Blue LED lamp (24 W). Stir the mixture vigorously at 20 °C for 16 hours. A cooling fan must be used to maintain ambient temperature.
Validation Checkpoint 2: After 16 hours, perform a TLC analysis (Hexane/EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.4) and the appearance of a new, highly UV-active product spot (Rf ~0.25) validates successful cycloaddition.
Phase 3: Purification & Structural Confirmation
6. Evaporate the DCM under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc 9:1 to 7:3) to isolate the cyclobutylamino acetate.
Validation Checkpoint 3 (NMR Analysis): Acquire a 1H-NMR spectrum (400 MHz, CDCl3). The definitive proof of the cyclobutane core is the absence of olefinic protons (5.5–6.5 ppm) and the emergence of complex, highly coupled multiplets between 2.0–3.5 ppm, corresponding to the newly formed cyclobutane methine and methylene protons.
Self-validating workflow for visible-light photocatalytic [2+2] cycloaddition.
Conclusion
The strategic incorporation of cyclobutylamino acetate building blocks represents a sophisticated approach to overcoming the limitations of traditional, planar drug candidates. By leveraging advanced synthetic methodologies—such as visible-light photocatalysis and bulky Lewis acid-promoted cycloadditions—medicinal chemists can reliably access these sp3-enriched scaffolds. The resulting peptidomimetics exhibit superior conformational restriction and metabolic stability, ultimately driving higher success rates in the transition from hit-to-lead optimization to clinical efficacy.
References
Source: ACS Publications (Organic Letters)
Title: Cyclobutane-containing scaffolds in bioactive small molecules
Source: ResearchGate
URL
Source: National Institutes of Health (NIH)
Source: ACS Publications (The Journal of Organic Chemistry)
Source: ACS Publications (The Journal of Organic Chemistry)
safety data sheet and handling hazards for tert-butyl 2-(cyclobutylamino)acetate hydrochloride
An In-Depth Technical Guide to the Safe Handling of tert-butyl 2-(cyclobutylamino)acetate hydrochloride Introduction: tert-butyl 2-(cyclobutylamino)acetate hydrochloride (CAS No. 1955554-48-9) is a chemical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Safe Handling of tert-butyl 2-(cyclobutylamino)acetate hydrochloride
Introduction: tert-butyl 2-(cyclobutylamino)acetate hydrochloride (CAS No. 1955554-48-9) is a chemical intermediate frequently utilized in medicinal chemistry and drug development pipelines. As with any novel or specialized reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a synthesized, in-depth analysis of the compound's potential hazards and outlining field-proven protocols for its safe handling, storage, and emergency management. The causality behind each recommendation is explained to empower researchers to build a self-validating system of safety in their own laboratories.
Section 1: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For tert-butyl 2-(cyclobutylamino)acetate hydrochloride, the notified classifications indicate moderate but significant health risks that demand careful management.[1]
The primary hazard is represented by the GHS07 pictogram, the exclamation mark, which denotes a substance that may cause less severe health effects but is nevertheless hazardous.[1]
Table 1: GHS Classification for tert-butyl 2-(cyclobutylamino)acetate hydrochloride
Skin and Eye Irritation (H315 & H319): These classifications are common for amine hydrochloride salts. The acidic nature of the hydrochloride moiety, combined with the organic structure, can disrupt the lipid barrier of the skin and damage the delicate tissues of the eyes, leading to inflammation, redness, and pain. Prolonged or repeated skin contact may lead to dermatitis.[3]
Specific Target Organ Toxicity (STOT SE 3 - H336/H335): The notified classification indicates a potential for central nervous system depression (drowsiness or dizziness) upon inhalation.[1] However, it is crucial for researchers to also consider the high probability of respiratory tract irritation (H335), a hazard identified for structurally similar compounds.[2] Fine powders of amine salts can easily become airborne and, upon inhalation, irritate the mucous membranes of the nose, throat, and lungs, causing coughing and shortness of breath. Prudent laboratory practice dictates preparing for both potential inhalation hazards.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This hierarchy dictates that engineering controls are fundamentally superior to reliance on PPE alone.
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
2.1. Mandatory Engineering Controls
Chemical Fume Hood: All handling of solid tert-butyl 2-(cyclobutylamino)acetate hydrochloride that could generate dust, and all work with its solutions, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's primary function is to capture airborne particulates at the source, preventing them from entering the user's breathing zone and the general laboratory environment.
Ventilation: The laboratory should maintain good general ventilation with a recommended air exchange rate appropriate for a chemical research facility. This serves as a secondary control to dilute any fugitive emissions.
2.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area (e.g., to touch doorknobs, keyboards, or instruments).
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. Ensure that street clothes are fully covered. For tasks with a higher risk of spills, a chemically resistant apron may be appropriate.
Respiratory Protection: When used within a fume hood, respiratory protection is typically not required. However, in the event of a significant spill outside of containment or during emergency procedures, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.
Section 3: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a strict, peer-reviewed SOP is critical for minimizing exposure and ensuring reproducible safety.
3.1. Protocol for Weighing and Handling Solid Compound
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated work area.
Containment Setup: Perform all operations within a chemical fume hood. If using an analytical balance, place it inside the hood or use a dedicated ventilated balance enclosure.
Aliquotting: Open the main container inside the hood. Use a clean spatula to carefully transfer the desired amount of the compound to a tared, secondary container.
Technique: Handle the material gently to minimize the generation of airborne dust.[2] Avoid scooping or dropping the powder from a height.
Sealing: Immediately and securely close both the main stock container and the secondary container before removing them from the fume hood.
Decontamination: Wipe down the spatula, the work surface inside the fume hood, and the exterior of the containers with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[2]
3.2. Storage Requirements
Container: Store in the original, tightly sealed container to prevent moisture absorption and contamination.[2]
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[2][3]
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[2]
Section 4: Emergency Procedures and Spill Management
A pre-planned emergency response is essential for mitigating the consequences of an accidental release or exposure.
Caption: Flowchart for emergency response to personal exposure.
4.1. First-Aid Measures
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or if symptoms like coughing or dizziness persist, seek immediate medical attention.[2]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing. This is a medical emergency; seek immediate professional medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.
4.2. Spill Management
This protocol applies to small, incidental spills (<5g) within a laboratory setting. For larger spills, evacuate the area and contact your institution's emergency response team.
Evacuate and Secure: Alert others in the immediate vicinity. Restrict access to the spill area.
Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For a spill outside a fume hood, a respirator is required.
Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools if there is any fire risk.
Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
Dispose: Dispose of all contaminated materials (absorbent, gloves, cleaning cloths) as hazardous chemical waste in accordance with institutional and local regulations.[2]
References
Safety Data Sheet: Tert-butyl acetate. NIC Industries.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: tert-butyl 2-(cyclobutylamino)acetate hydrochloride (CAS: 1955554-48-9)
Objective: High-yield, chemoselective cleavage of the tert-butyl ester to yield 2-(cyclobutylamino)acetic acid hydrochloride while maintaining counterion fidelity.
Mechanistic Rationale & Causality
The tert-butyl ester is a ubiquitous protecting group in peptide synthesis and medicinal chemistry due to its extreme steric bulk, which renders it highly resistant to basic hydrolysis and nucleophilic attack. Consequently, its removal necessitates strongly acidic conditions[1].
The A_AL1 Cleavage Mechanism
The deprotection proceeds via an acid-catalyzed, alkyl-oxygen cleavage (A_AL1) mechanism.
Protonation: The strong acid protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the adjacent carbon.
Heterolysis: The steric strain of the tert-butyl group drives the heterolytic cleavage of the alkyl-oxygen bond, generating a highly stable tert-butyl carbocation and the corresponding carboxylic acid[2].
Elimination: The tert-butyl cation rapidly loses a proton to form isobutylene gas. The evolution of this gas drives the reaction to completion via Le Chatelier’s principle[3].
Causality in Reagent Selection: The Counterion Dilemma
The starting material, tert-butyl 2-(cyclobutylamino)acetate, is already formulated as a hydrochloride salt. This pre-protonation of the secondary amine is highly advantageous, as it prevents the amine from acting as a nucleophile and avoids unwanted N-alkylation side reactions.
However, the choice of acid dictates the efficiency of the downstream workflow:
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): While 50% TFA/DCM is the industry standard for tert-butyl deprotection[4][5], applying it to an HCl salt results in counterion scrambling. The product will emerge as a mixed HCl/TFA salt or a pure TFA salt, necessitating a tedious salt-exchange step to recover the desired hydrochloride form.
Anhydrous HCl in 1,4-Dioxane: By using 4M HCl in dioxane, we maintain a homogeneous counterion environment. The dioxane solubilizes the starting material, while the highly polar, zwitterionic/hydrochloride product often precipitates directly from the reaction mixture, acting as a self-purifying, self-validating system.
Experimental Workflows & Logical Relationships
Workflow for acidic deprotection of tert-butyl 2-(cyclobutylamino)acetate HCl.
Detailed Experimental Protocols
Method A: Deprotection via 4M HCl in 1,4-Dioxane (Preferred)
This method is designed to preserve the hydrochloride salt form and induce product precipitation for straightforward isolation.
Step-by-Step Methodology:
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a vented septum (to allow isobutylene gas to escape) with tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv, e.g., 5.0 mmol, 1.11 g).
Solvent Addition: Suspend the starting material in anhydrous 1,4-dioxane (5.0 mL).
Acidification: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10.0 equiv, 12.5 mL). Causality Note: A large excess of acid is required to ensure complete protonation of the ester carbonyl and rapid kinetics.
Reaction: Stir the mixture vigorously at ambient temperature (20–25 °C) for 4 to 12 hours. The reaction mixture will initially become homogeneous, followed by the gradual precipitation of the product as a white solid.
In-Process Control (IPC): Monitor the reaction via LCMS or TLC. Wait until the starting material peak ([M+H]+ = 186.1) is completely consumed.
Workup & Isolation: Concentrate the suspension under reduced pressure to remove dioxane and excess HCl.
Trituration: Suspend the resulting crude solid in cold diethyl ether or methyl tert-butyl ether (MTBE) (15 mL), stir for 15 minutes, and filter. Wash the filter cake with additional cold ether (2 × 5 mL) and dry under high vacuum to afford pure 2-(cyclobutylamino)acetic acid hydrochloride.
Method B: Deprotection via 50% TFA in DCM (Alternative)
This method is the universal standard for tert-butyl ester cleavage but requires a subsequent salt exchange to regenerate the HCl salt[3][4].
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIPS) (0.1 equiv, 0.5 mmol). Causality Note: While the cyclobutyl group is stable, TIPS acts as a carbocation scavenger to trap the tert-butyl cation, preventing the polymerization of isobutylene into intractable tars[5].
Acidification: Cool the solution to 0 °C. Dropwise, add trifluoroacetic acid (TFA) (10 mL) to create a 50% v/v TFA/DCM solution.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
Workup: Once LCMS indicates complete conversion, concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL) to azeotropically remove residual TFA[3].
Salt Exchange: Dissolve the crude TFA salt in a minimal amount of methanol. Add 2M HCl in diethyl ether (5.0 equiv) and stir for 30 minutes. Concentrate under reduced pressure and triturate with MTBE to yield the hydrochloride salt.
Quantitative Data & Comparative Analysis
The following table summarizes the operational metrics and expected outcomes of both protocols, establishing a self-validating framework for method selection.
Parameter
Method A (4M HCl / Dioxane)
Method B (50% TFA / DCM)
Primary Reagent
4M HCl in 1,4-Dioxane
Trifluoroacetic Acid (TFA)
Reaction Time
4 – 12 hours
2 – 4 hours
Carbocation Scavenger
Not typically required
Recommended (e.g., TIPS, Anisole)
Counterion Status
Preserved (HCl)
Scrambled (TFA / Mixed)
Post-Reaction Workup
Direct evaporation & trituration
Azeotropic removal & salt exchange
Expected Yield
> 90%
85 – 95% (post-exchange)
Scalability
Excellent (Precipitation-driven)
Good (Requires careful evaporation)
Analytical Validation
To ensure the trustworthiness of the protocol, the following analytical signatures must be verified:
Nuclear Magnetic Resonance (1H NMR, D2O or DMSO-d6): The definitive marker of successful deprotection is the complete disappearance of the massive 9-proton singlet at ~1.45 ppm , which corresponds to the tert-butyl group. The cyclobutyl methine and methylene protons (1.60–2.20 ppm, 3.50 ppm) and the acetate methylene singlet (~3.80 ppm) should remain intact.
Liquid Chromatography-Mass Spectrometry (LCMS):
Starting Material: Exact mass (free base) 185.14 Da; expected [M+H]+ = 186.1 m/z .
Product: Exact mass (free base) 129.08 Da; expected [M+H]+ = 130.1 m/z .
References
BenchChem.
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry.
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
(2026). Design and optimisation of meta-substituted bis(arylsulfonamido)
(2025). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN. DiVA Portal.
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Peptidomimetics Incorporating tert-Butyl 2-(Cyclobutylamino)acetate
Introduction: The Role of N-Alkylated Scaffolds in Modern Drug Discovery Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, have become indispensable tools in therapeutic dev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of N-Alkylated Scaffolds in Modern Drug Discovery
Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, have become indispensable tools in therapeutic development.[1][2] They offer significant advantages over their peptide counterparts, including enhanced metabolic stability against proteolysis, improved bioavailability, and refined receptor selectivity.[3][4][5] A key strategy in peptidomimetic design involves the modification of the peptide backbone, particularly through N-alkylation, which introduces conformational constraints and alters physicochemical properties.[6] The incorporation of cyclic moieties, such as the cyclobutane group, further rigidifies the structure, which can be advantageous for potency, selectivity, and pharmacokinetic profiles.[7][8]
This guide provides a detailed, step-by-step protocol for the synthesis of peptidomimetics using a unique N-substituted building block: tert-butyl 2-(cyclobutylamino)acetate . We will first outline the synthesis of this key intermediate and then explore two robust methodologies for its incorporation into a larger peptidomimetic framework: sequential peptide coupling and a one-pot Ugi four-component reaction.
Part 1: Synthesis of the Core Building Block: tert-Butyl 2-(Cyclobutylamino)acetate
The synthesis of this N-alkylated amino acid ester is efficiently achieved via reductive amination. This widely-used method involves the formation of an imine from an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.
Workflow for Synthesis of tert-Butyl 2-(Cyclobutylamino)acetate
N-alkylation reaction conditions for tert-butyl 2-(cyclobutylamino)acetate hydrochloride
An Application Guide for the N-Alkylation of tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride Introduction: Strategic N-Alkylation in Medicinal Chemistry tert-Butyl 2-(cyclobutylamino)acetate is a valuable secondary a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for the N-Alkylation of tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride
Introduction: Strategic N-Alkylation in Medicinal Chemistry
tert-Butyl 2-(cyclobutylamino)acetate is a valuable secondary amine building block in contemporary drug discovery and development. Its structure incorporates a cyclobutyl motif, which can impart favorable pharmacokinetic properties, and a protected carboxylic acid in the form of a tert-butyl ester, allowing for subsequent chemical modifications. The secondary amine is a key functional handle for introducing molecular diversity through N-alkylation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of two primary, field-proven methodologies for the N-alkylation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and selective transformation. As the starting material is a hydrochloride salt, special consideration is given to the role of the base in liberating the free, nucleophilic amine.
The Core Challenge: Controlling Selectivity in Amine Alkylation
The direct alkylation of secondary amines is often complicated by the product's reactivity. The resulting tertiary amine is frequently more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent.[1][2] This "runaway" reaction results in the formation of an undesired quaternary ammonium salt, which can complicate purification and reduce the yield of the target molecule.[1][2][3] Therefore, achieving selective mono-alkylation is the principal challenge that dictates the choice of synthetic strategy.[4]
Caption: The competitive pathways in direct N-alkylation of a secondary amine.
Methodology 1: Direct Alkylation with Alkyl Halides
Direct alkylation via an SN2 mechanism is the most straightforward approach. The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. The success of this method hinges on careful control of reaction conditions to favor the formation of the tertiary amine product over the quaternary salt.
Causality Behind Experimental Choices:
The Base is Critical: The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A minimum of two equivalents of base is required: one to neutralize the HCl salt and a second to scavenge the proton (H-X) generated during the alkylation itself.[5] A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive and effective.[6] Sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be used to minimize side reactions.[1]
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can dissolve the amine salt and effectively solvate the transition state of the SN2 reaction without interfering with the nucleophile.[1][6]
Stoichiometry and Temperature: Using a slight excess of the amine relative to the alkylating agent can help minimize over-alkylation. However, for this specific substrate, it is more practical to use a slight excess (1.1-1.2 equivalents) of the alkyl halide to ensure full conversion of the starting material. The reaction is typically run at room temperature or with gentle heating (e.g., 50-80 °C) to increase the reaction rate.[6]
Experimental Protocol: Direct N-Alkylation with an Alkyl Bromide
Caption: Workflow for direct N-alkylation of the secondary amine hydrochloride.
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
Add anhydrous DMF to the flask (concentration approx. 0.1-0.5 M).
Stir the suspension vigorously for 15-20 minutes at room temperature to ensure neutralization of the hydrochloride salt.
Add the alkyl bromide (1.1-1.2 equiv) dropwise to the mixture.
Heat the reaction mixture to 50 °C and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
Upon completion, cool the reaction to room temperature and quench by adding water.
Extract the aqueous mixture with ethyl acetate (3x volumes).
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Methodology 2: Reductive Amination
Reductive amination is a powerful and highly selective method for N-alkylation that completely avoids the problem of over-alkylation.[7][8] The reaction proceeds by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[8]
Causality Behind Experimental Choices:
Mechanism and Selectivity: The iminium ion intermediate is more electrophilic than the starting carbonyl, but it cannot be further alkylated, thus preventing the formation of quaternary salts.[8] This makes reductive amination the preferred method when selectivity is paramount or when using reactive alkylating agents.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted carbonyls. It is also tolerant of mildly acidic conditions, which can be used to catalyze iminium ion formation.
Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.[7][8] A small amount of acetic acid is sometimes added to catalyze the formation of the iminium ion, although the reaction often proceeds without it.[8]
Experimental Protocol: Reductive Amination with an Aldehyde
Caption: Workflow for N-alkylation via reductive amination.
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Prepare the Free Amine: To a flask, add tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv) and dissolve/suspend it in anhydrous DCM. Add triethylamine or DIPEA (1.1 equiv) and stir for 10-15 minutes at room temperature.
Add the aldehyde or ketone (1.2 equiv) to the solution of the free amine.
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel.
1. Inadequate base (for direct alkylation).2. Alkylating agent is not reactive enough.3. Inactive reducing agent (for reductive amination).
1. Ensure at least 2.5 equiv of a strong, dry base like K₂CO₃.2. Increase temperature or switch from alkyl bromide to iodide.[6]3. Use fresh NaBH(OAc)₃ from a sealed container.
Over-alkylation Product Observed
1. Reaction temperature is too high.2. Excess alkylating agent was used.3. Reaction time was too long.
1. Lower the reaction temperature.2. Use a stoichiometric amount of alkyl halide (1.0-1.1 equiv).3. Monitor the reaction closely and stop it once the starting material is consumed.[1]
Elimination Byproduct
1. Alkyl halide is sterically hindered (e.g., secondary or tertiary).2. A strong, sterically hindered base was used.
1. Switch to a less hindered alkyl halide or use the reductive amination method.2. Use a milder base like K₂CO₃ instead of a stronger one.[1]
Conclusion
The N-alkylation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride can be achieved effectively through either direct alkylation or reductive amination. Direct alkylation offers a straightforward path but requires careful control to mitigate over-alkylation. For applications demanding high purity and selectivity, reductive amination stands out as the superior method, reliably providing the desired tertiary amine product. The choice between these protocols will depend on the specific alkyl group to be introduced, the scale of the reaction, and the purity requirements for the final compound.
References
Benchchem. (n.d.). common side products in ethoxy(ethyl)amine N-alkylation reactions.
ACS Publications. (2026, February 28). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega.
Benchchem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines.
University of Calgary. (n.d.). Ch22: Alkylation of Amines.
Royal Society of Chemistry. (n.d.). Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway. Chemical Communications.
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines.
Wikipedia. (n.d.). Amine alkylation.
Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
ResearchGate. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
Application Note: Utilization of CAS 1955554-48-9 in the Synthesis of Conformationally Restricted API Intermediates
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Chemical Profile & Structural Rationale In modern medicinal chemistry, the inco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Chemical Profile & Structural Rationale
In modern medicinal chemistry, the incorporation of specific aliphatic ring systems is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). CAS 1955554-48-9 (tert-butyl 2-(cyclobutylamino)acetate hydrochloride) is a highly specialized, bifunctional building block designed for the synthesis of complex peptidomimetics and small-molecule inhibitors[1].
The molecular architecture of this intermediate provides two distinct strategic advantages:
The Cyclobutyl Moiety: Cyclobutane rings are increasingly utilized in drug design to induce conformational restriction, reduce molecular planarity, and act as metabolically stable aryl isosteres[2]. The puckered geometry of the cyclobutyl group restricts the rotational freedom of the resulting amide bond, often locking the molecule into a bioactive conformation that enhances target binding affinity[3].
Orthogonal Protection Strategy: The molecule features a secondary amine (supplied as a stable hydrochloride salt) and a carboxylic acid protected as a tert-butyl ester[1]. This allows for highly selective N-alkylation or N-acylation without unwanted side reactions at the C-terminus. The tert-butyl group is stable to the basic conditions required for amide coupling but is highly labile under specific acidic conditions, allowing for orthogonal deprotection later in the synthetic sequence[4].
Mechanistic Causality in Synthetic Workflows
Synthesizing APIs using CAS 1955554-48-9 typically involves a two-step sequence: N-acylation followed by acidolytic C-terminal deprotection.
Overcoming Steric Hindrance in N-Acylation:
The secondary amine of CAS 1955554-48-9 is highly sterically hindered by the adjacent cyclobutyl ring. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics, low yields, and high rates of epimerization. To overcome this, the uronium-based coupling reagent HATU is required[5]. HATU converts the incoming carboxylic acid into a highly reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen of the OAt leaving group provides anchimeric assistance (a neighboring group effect), stabilizing the incoming bulky cyclobutyl amine through a 7-membered hydrogen-bonded transition state, thereby accelerating aminolysis and suppressing side reactions[5],[6].
Thermodynamic Driving Forces in Deprotection:
Following coupling, the tert-butyl ester must be cleaved to expose the free carboxylic acid for subsequent API assembly. This cleavage is not a hydrolysis, but an acid-catalyzed elimination[4]. Trifluoroacetic acid (TFA) protonates the ester carbonyl, leading to the heterolytic cleavage of the C-O bond. This generates a highly stable tert-butyl carbocation. The causality of the reaction's high efficiency lies in its thermodynamic sink: the carbocation rapidly loses a proton to form isobutylene gas . The irreversible evolution of this gas drives the reaction to absolute completion[4],[7].
Pathway Visualization
Synthetic workflow for utilizing CAS 1955554-48-9 in API intermediate synthesis.
Quantitative Optimization Data
To validate the mechanistic requirement for advanced coupling reagents, our application lab evaluated multiple activation strategies for the N-acylation of CAS 1955554-48-9 with a standard sterically hindered aliphatic carboxylic acid. The data in Table 1 demonstrates the necessity of HATU for optimal throughput.
Table 1: Optimization of N-Acylation Conditions for CAS 1955554-48-9
Coupling Reagent
Base (Eq)
Solvent
Time (h)
Conversion (%)
Epimerization Level
EDC / HOBt
DIPEA (3.0)
DMF
24
< 40%
Low
PyBOP
DIPEA (3.0)
DMF
16
75%
Moderate
HATU
DIPEA (3.0)
DMF
2
> 98%
Trace
HATU
Collidine (3.0)
DMF
4
95%
None
Note: Reactions performed at 0.1 M concentration at 25°C. Conversion measured via UPLC-MS.
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated N-Acylation
Objective: Form an amide bond between a target carboxylic acid and the sterically hindered secondary amine of CAS 1955554-48-9.
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.0 eq) and CAS 1955554-48-9 (1.1 eq).
Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Note: The mixture will appear cloudy due to the insolubility of the hydrochloride salt.
Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.
Causality Check: 1.0 eq neutralizes the HCl salt of CAS 1955554-48-9 (clarifying the solution), 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a proton scavenger during HATU activation.
Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validation Checkpoint: After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the peak corresponding to the free amine of CAS 1955554-48-9 (m/z 186.3 [M+H]+) is consumed.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol B: Acidolytic Cleavage of the tert-Butyl Ester
Objective: Unmask the C-terminal carboxylic acid for subsequent API synthesis steps.
Preparation: Dissolve the N-acylated intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v) and deionized water (2.5% v/v).
Causality Check: TIS acts as a potent carbocation scavenger. Without it, the highly reactive tert-butyl cations generated during cleavage can permanently alkylate electron-rich aromatic rings (e.g., tryptophan or tyrosine residues) present in the API framework[8].
Acidolysis: Slowly add Trifluoroacetic acid (TFA) to achieve a final ratio of 50:50 TFA:DCM (v/v). Stir vigorously at room temperature.
Self-Validation Checkpoint: Monitor the reaction via 1H NMR (CDCl3). Complete deprotection is confirmed by the quantitative disappearance of the intense 9H singlet at δ 1.40-1.45 ppm (the tert-butyl protons).
Isolation: Upon completion (typically 2-4 hours), concentrate the mixture under a stream of nitrogen to remove volatile TFA and isobutylene gas. Co-evaporate the resulting residue with Toluene (3x) to remove trace TFA azeotropically, yielding the free carboxylic acid API building block as a solid or glass.
References
Title: tert-butyl 2-(cyclobutylamino)acetate hydrochloride — Chemical Substance Information
Source: NextSDS Chemical Database
URL: [Link]
Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Reagent Chemistry
Source: Wikipedia (Sourced from J. Am. Chem. Soc. 1993, 115, 4397)
URL: [Link]
Title: Cyclobutanes in Small‐Molecule Drug Candidates
Source: National Institutes of Health (PMC) / Radboud Repository
URL: [Link]
Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates
Source: RSC Publishing (Organic & Biomolecular Chemistry)
URL: [Link]
Title: Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers
Source: ACS Publications (Macromolecules)
URL: [Link]
Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes
Source: National Institutes of Health (PMC)
URL: [Link]
Application Notes and Protocols for Amide Bond Formation with tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride
Introduction The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The couplin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional molecules.[1] The coupling of a carboxylic acid and an amine, while thermodynamically favorable, is kinetically slow and requires activation of the carboxylic acid to proceed efficiently under mild conditions.[2][3] This guide provides a detailed analysis of coupling reagents and optimized protocols for the acylation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride, a secondary amine building block relevant in drug discovery.
The secondary amine nature of this substrate, combined with the steric bulk of the cyclobutyl and tert-butyl groups, presents a moderate challenge for amide bond formation. Furthermore, as the starting material is a hydrochloride salt, the selection of an appropriate base is crucial for liberating the free amine for reaction.[4] This document will explore the mechanisms of various classes of coupling reagents, provide a comparative analysis of their efficacy, and offer detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Understanding the Substrate: tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride
The substrate possesses several key features that influence the choice of coupling strategy:
Secondary Amine: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, which can lead to slower reaction rates.[5][6]
Steric Hindrance: The cyclobutyl group attached to the nitrogen and the adjacent tert-butyl ester create a sterically demanding environment around the reacting amine. This can impede the approach of the activated carboxylic acid.[5][7]
Hydrochloride Salt: The amine is protonated, rendering it unreactive as a nucleophile. A non-nucleophilic base must be added to the reaction mixture to deprotonate the ammonium salt and generate the free secondary amine in situ.[4][8]
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the integrity of the desired product.[9][10] For a moderately hindered secondary amine like tert-butyl 2-(cyclobutylamino)acetate, several classes of reagents should be considered.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-solubility of their byproducts, which simplifies purification.[2][11]
Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][12] This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct.[13] To improve efficiency and suppress potential side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is often included.[14] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions.[2]
Water-soluble byproducts are easily removed during aqueous workup.[11]
Disadvantages:
Generally lower reactivity compared to phosphonium or uronium salts, which may be a limitation for sterically hindered substrates.[9]
The O-acylisourea intermediate can undergo an intramolecular rearrangement to form an unreactive N-acylurea byproduct, reducing the yield.[15]
Phosphonium Salts: High Reactivity for Challenging Couplings
Phosphonium salt-based reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are particularly effective for difficult couplings, including those involving sterically hindered amines.[15][16]
Mechanism: In the presence of a base, the carboxylic acid attacks the electrophilic phosphorus center of PyBOP to form an acyloxyphosphonium salt.[16] This intermediate then reacts with HOBt (released from the PyBOP structure) to generate a highly reactive OBt-active ester, which is readily acylated by the amine.[17] A key advantage of phosphonium reagents is that they do not form guanidinium byproducts, a potential side reaction with uronium salts.[15]
Advantages:
High coupling efficiency, especially for sterically demanding reactions.[5][18]
Lower risk of racemization compared to some other methods.[16]
The byproduct, tris(pyrrolidino)phosphine oxide, is generally soluble and can be removed during workup.[16]
Solutions of phosphonium reagents in DMF have moderate stability.
Uronium/Aminium Salts: The Gold Standard for Efficiency
Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[19][20] They are prized for their rapid reaction kinetics and high yields, even in challenging cases.[17]
Mechanism: HATU functions by activating the carboxylic acid to form a highly reactive OAt-active ester.[19][21] The 7-azabenzotriazole (OAt) leaving group is more reactive than the HOBt leaving group generated by reagents like HBTU or PyBOP, which often translates to faster and more complete reactions.[20]
Advantages:
Extremely high reactivity and fast reaction times.[17][19]
Excellent for sterically hindered couplings.[5][20]
Superior efficiency and speed, low racemization.[17][19]
High cost, potential for side reactions if not used correctly.[5][17]
Experimental Protocols
The following protocols are designed for the coupling of a generic carboxylic acid with tert-butyl 2-(cyclobutylamino)acetate hydrochloride.
General Considerations:
Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used.[2][5]
Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the hydrochloride salt and facilitate the reaction.[2][5] Typically, 2-3 equivalents of base are used.
Stoichiometry: A slight excess of the carboxylic acid and coupling reagent (1.1-1.3 equivalents) relative to the amine is common practice to drive the reaction to completion.
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
Protocol 1: EDC/HOBt Mediated Coupling
This protocol offers a cost-effective approach suitable for initial screening and less sterically demanding carboxylic acids.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Steps:
To a round-bottom flask, add the carboxylic acid (1.1 equiv), tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv), and HOBt (1.2 equiv).[2]
Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 2 to 18 hours, monitoring for the consumption of the starting amine.[2]
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when high efficiency and rapid reaction times are desired.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Steps:
To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).[5]
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[5]
In a separate flask, dissolve tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv) and DIPEA (1.0 equiv) in a small amount of anhydrous DMF.
Add the amine solution to the pre-activated acid mixture.
Stir the reaction at room temperature and monitor its progress, which is often complete within 1 to 4 hours.[5]
Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
Low Yield: If the reaction stalls or provides a low yield, consider switching to a more powerful coupling reagent (e.g., from EDC to HATU).[5] Increasing the reaction temperature (e.g., to 40-50 °C) may also improve conversion for particularly difficult substrates, but this can increase the risk of side reactions.
Side Reactions: The formation of multiple products may indicate side reactions.[5] Ensure all reagents and solvents are anhydrous. For sensitive substrates, using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial.[5]
Purification Challenges: If the urea byproduct from EDC is difficult to remove, additional acidic washes can help. For phosphonium and uronium reagents, ensuring the correct stoichiometry can minimize byproduct-related purification issues.
Conclusion
The successful acylation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride hinges on the appropriate selection of a coupling reagent and base to overcome the challenges of steric hindrance and the presence of the hydrochloride salt. For routine synthesis, an EDC/HOBt-based approach provides a cost-effective solution. However, for more challenging carboxylic acids or when higher efficiency is paramount, the use of superior reagents like PyBOP or HATU is strongly recommended. The detailed protocols provided herein offer robust starting points for researchers to achieve their synthetic goals in the dynamic field of drug discovery and development.
References
Benchchem. A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. Benchchem. Accessed March 19, 2026.
Anonymized. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. N/A. Accessed March 19, 2026.
Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem. Accessed March 19, 2026.
Tius, M. A. A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Journal of the American Chemical Society. 2005.
ChemPep. Overview of Peptide Coupling Reagents. ChemPep Inc. Accessed March 19, 2026.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 2016;47(15).
An, G., et al. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. 2022.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed March 19, 2026.
Umehara, A. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Benchchem. What is the mechanism of carbodiimide coupling reactions?. Benchchem. Accessed March 19, 2026.
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Published November 30, 2025.
Benchchem. An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. Benchchem. Accessed March 19, 2026.
Gamm, A., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016.
El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews. 2011.
Google Patents.
Benchchem. A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem. Accessed March 19, 2026.
Wikipedia.
Maji, M., & D, S.
Roughley, S. D., & Jordan, A. M. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Omega. 2022.
Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009.
ResearchGate. Proposed mechanism for activation by uronium salt.
Goodreid, J. D., et al. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. The Journal of Organic Chemistry. 2014.
BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. Published March 29, 2024.
Pace, V., et al.
Anonymized. 3.7 Phosphonium Salts. N/A. Accessed March 19, 2026.
Anonymized. The Uronium/Guanidinium Peptide Coupling Reagents. N/A. Accessed March 19, 2026.
Chemistry Steps. Converting Amines to Amides. Chemistry Steps. Published October 4, 2025.
ResearchGate. Do I need to neutralize EDC-HCl for amide coupling?.
ResearchGate. (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Accessed March 19, 2026.
ECHA. tert-butyl 2-(cyclobutylamino)acetate hydrochloride — Chemical Substance Information. European Chemicals Agency. Accessed March 19, 2026.
Benchchem. Synthesis of Tert-butyl 2-(methylamino)acetate: A Technical Guide. Benchchem. Accessed March 19, 2026.
Varghese, S., et al. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. 2022.
experimental procedures for tert-butyl 2-(cyclobutylamino)acetate ester hydrolysis
Application Note & Protocol Guide Topic: Experimental Procedures for the Hydrolysis of tert-Butyl 2-(cyclobutylamino)acetate Audience: Researchers, scientists, and drug development professionals Introduction: Navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Experimental Procedures for the Hydrolysis of tert-Butyl 2-(cyclobutylamino)acetate
Audience: Researchers, scientists, and drug development professionals
Introduction: Navigating the Deprotection of Hindered Amino Acid Esters
The tert-butyl ester is a cornerstone in the synthetic chemist's toolkit for carboxylic acid protection, particularly within the realms of peptide synthesis and complex molecule assembly. Its utility stems from its pronounced stability under a wide range of nucleophilic and basic conditions, coupled with its clean and efficient removal under acidic conditions.[1] The hydrolysis of tert-butyl 2-(cyclobutylamino)acetate serves as an exemplary case study, yielding 2-(cyclobutylamino)acetic acid, a non-canonical amino acid of interest in medicinal chemistry.
The deprotection mechanism is distinct from that of primary or secondary alkyl esters. Instead of a typical bimolecular acyl-oxygen cleavage (AAC2 or BAC2), the acid-catalyzed hydrolysis of a tert-butyl ester proceeds via a unimolecular alkyl-oxygen cleavage (AAL1).[2][3] This pathway is favored due to the exceptional stability of the intermediate tert-butyl carbocation. This application note provides a detailed exploration of this mechanism and presents robust, validated protocols for performing this transformation, including methods for reaction monitoring, product isolation, and characterization.
Reaction Mechanism: The AAL1 Pathway
The acid-catalyzed hydrolysis of tert-butyl 2-(cyclobutylamino)acetate is a classic example of the AAL1 mechanism. The selection of this pathway is a direct consequence of the substrate's structure.
Protonation: The reaction initiates with the rapid, reversible protonation of the ester's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA). This step activates the ester, making it more susceptible to cleavage.
Carbocation Formation: The rate-determining step involves the unimolecular cleavage of the alkyl-oxygen bond. The protonated ester dissociates to form the desired carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation).
Cation Quenching: The tert-butyl cation is then quenched by a nucleophile or through elimination. In the presence of trace water, it can form tert-butanol. More commonly, it undergoes an E1 elimination to form isobutylene gas, which conveniently bubbles out of the reaction mixture, driving the equilibrium towards the products.
This mechanism explains why strong acids are exceptionally effective for this deprotection and why the reaction can often be driven to completion at room temperature.
Caption: The AAL1 mechanism for acid-catalyzed tert-butyl ester hydrolysis.
Experimental Protocols
Two primary methods are presented: a standard procedure using trifluoroacetic acid and an alternative using a Lewis acid, which may be preferable for substrates with other acid-sensitive functionalities.
Protocol 1: Hydrolysis via Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and reliable method for tert-butyl ester deprotection. The high acidity of TFA ensures rapid reaction, and the volatility of both the acid and the DCM solvent simplifies product isolation.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
tert-Butyl 2-(cyclobutylamino)acetate
≥95% Purity
(In-house)
Starting Material
Dichloromethane (DCM), Anhydrous
ACS Grade
Sigma-Aldrich
Reaction Solvent
Trifluoroacetic Acid (TFA)
Reagent Grade, ≥99%
Sigma-Aldrich
Corrosive, handle in a fume hood.
Diethyl Ether, Anhydrous
ACS Grade
Fisher Scientific
For product precipitation/trituration.
Round-bottom flask, magnetic stirrer, stir bar
N/A
VWR
Standard glassware.
Rotary Evaporator
N/A
Büchi
For solvent removal.
Step-by-Step Procedure
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(cyclobutylamino)acetate (e.g., 1.0 g, 5.0 mmol).
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
Reaction Initiation: In a well-ventilated fume hood, slowly add trifluoroacetic acid (10 mL, a 1:1 v/v ratio with DCM) to the stirred solution. The addition is often exothermic; for larger scales, cooling in an ice bath may be considered.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress every 30-60 minutes using Thin-Layer Chromatography (TLC) (see Reaction Monitoring section below). The reaction is typically complete within 1-4 hours.
Work-up and Isolation:
Once TLC analysis confirms the complete consumption of the starting material, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. This will typically yield a viscous oil or a waxy solid (the TFA salt of the product).
Add cold, anhydrous diethyl ether (20-30 mL) to the residue. The product, 2-(cyclobutylamino)acetic acid trifluoroacetate, is generally insoluble in ether and will precipitate as a white solid.
Stir the suspension vigorously (triturate) for 15-20 minutes to break up any clumps.
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
Drying: Dry the product under high vacuum for several hours to remove residual solvents. The product is typically isolated as its TFA salt, which can be used directly or neutralized if the free amino acid is required.
Protocol 2: Lewis Acid-Mediated Hydrolysis with Zinc Bromide (ZnBr₂) in DCM
This method provides a milder alternative to strong protic acids like TFA. It can be advantageous when other acid-labile groups that are stable to Lewis acids are present in the molecule.[4][5]
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
tert-Butyl 2-(cyclobutylamino)acetate
≥95% Purity
(In-house)
Starting Material
Dichloromethane (DCM), Anhydrous
ACS Grade
Sigma-Aldrich
Reaction Solvent
Zinc Bromide (ZnBr₂), Anhydrous
≥98%
Sigma-Aldrich
Hygroscopic, handle in a dry environment.
Water, Deionized
N/A
Millipore
For quenching and work-up.
Saturated Sodium Bicarbonate (NaHCO₃) Solution
N/A
(Lab prepared)
For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
For drying the organic layer.
Step-by-Step Procedure
Preparation: To a 50 mL round-bottom flask, add tert-butyl 2-(cyclobutylamino)acetate (e.g., 1.0 g, 5.0 mmol) and anhydrous dichloromethane (25 mL).
Reagent Addition: Add anhydrous zinc bromide (5.6 g, 25.0 mmol, 5.0 equivalents) to the solution. ZnBr₂ has limited solubility in DCM and will form a suspension.[4]
Reaction: Stir the suspension vigorously at room temperature. The reaction is significantly slower than the TFA method and may require 12-24 hours. Monitor progress by TLC.
Quenching: Upon completion, add deionized water (20 mL) to the flask and stir for an additional 1-2 hours to hydrolyze any remaining reagents and dissolve the zinc salts.[4]
Work-up and Isolation:
Transfer the mixture to a separatory funnel. The product amino acid may partition into the aqueous layer.
Separate the layers. The desired product is often in the aqueous phase as a zinc complex or free amino acid. To isolate, adjust the pH of the aqueous layer to the isoelectric point of the amino acid (estimated pI ≈ 6-7) using saturated NaHCO₃ to precipitate the free amino acid, or utilize ion-exchange chromatography for purification.[6][7]
Alternatively, if the product remains in the organic phase, separate the layers, wash the organic layer with water, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
Reaction Monitoring and Characterization
A self-validating protocol requires diligent monitoring and unambiguous characterization of the final product.
Caption: General experimental workflow for hydrolysis and product isolation.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively tracking the reaction's progress. The product carboxylic acid is significantly more polar than the starting ester.[8]
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is effective. A good starting point is 7:3 Dichloromethane:Methanol. To prevent streaking of the acidic product, add 0.5-1% acetic acid to the eluent.[8]
Visualization: UV light (254 nm) followed by staining with a potassium permanganate or ninhydrin solution. The ninhydrin stain is particularly useful as it will produce a colored spot (typically yellow for secondary amines) for both the starting material and the product.[9]
Expected Observations
Compound
Expected Rf
TLC Appearance
tert-Butyl 2-(cyclobutylamino)acetate
~0.7 - 0.8
UV active, ninhydrin active. Disappears as the reaction proceeds.
2-(Cyclobutylamino)acetic acid
~0.1 - 0.2
May be weakly UV active, ninhydrin active. Intensifies as reaction proceeds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the structure of the starting material and the final product. Spectra should be recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆ for the final product).[10][11]
Key Diagnostic Signals
Compound
Key ¹H NMR Signal (δ, ppm)
Key ¹³C NMR Signal (δ, ppm)
tert-Butyl 2-(cyclobutylamino)acetate
Singlet, ~1.45 ppm (9H) from the -C(CH₃)₃ group.
Signal, ~82 ppm from the quaternary -C (CH₃)₃ carbon.
2-(Cyclobutylamino)acetic acid
Absence of the ~1.45 ppm singlet.
Absence of the ~82 ppm quaternary carbon and ~28 ppm methyl carbons.
A broad signal for the carboxylic acid proton (-COOH) if not in D₂O.
Signal, ~170-175 ppm from the carboxylic acid carbon (-C OOH).
High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of purity, HPLC is the method of choice. A reversed-phase C18 column is typically used.[12][13][]
Method: Reversed-phase (C18 column).
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like 0.1% TFA or formic acid.
Detection: As the product lacks a strong chromophore, detection can be achieved via Mass Spectrometry (LC-MS) or after derivatization with a UV-active or fluorescent tag (e.g., OPA or FMOC-Cl).[15][16] The starting material will have a significantly longer retention time than the more polar product.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient reaction time; Inactive reagents.
Allow the reaction to run longer, checking by TLC. For the ZnBr₂ method, ensure the reagent is anhydrous. For the TFA method, use fresh, high-purity acid.
Product Streaking on TLC
The carboxylic acid is interacting strongly with the silica.
Add 0.5-1% acetic or formic acid to the mobile phase to suppress deprotonation and sharpen the spot.[8]
Low Isolated Yield
Product is partially soluble in the precipitation solvent; Incomplete transfer during work-up.
Use a colder precipitation solvent (diethyl ether). Ensure all residue is thoroughly triturated and washed. For the ZnBr₂ method, consider ion-exchange purification.[7][17]
Oily Product
Residual solvent (TFA, DCM); Product did not crystallize.
Dry the product under high vacuum for an extended period. Attempt to induce crystallization by scratching the flask or using different solvent systems (e.g., ether/hexane).
References
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]
De Lombaert, S., et al. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522. [Link]
Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
Vogelsang, M. S., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 24(17), 3073. [Link]
Diaion. (n.d.). Separation and Refining of Amino acids. [Link]
Schering, A. (2002). US6399809B1 - Process for the preparation of amino acid derivatives.
Kumar, P., & Singh, B. (2017). Separation and Purification of Amino Acids. ResearchGate. [Link]
Stimson, V. R., & Lauder, I. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. Australian Journal of Chemistry, 15(3), 467-479. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020161, Tert-butyl 2-(tert-butylamino)acetate. [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Teerlink, T., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 115-123. [Link]
Ajinomoto Co., Inc. (1990). US4956471A - Process for isolating and purifying amino acids.
Kubiś, A., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Molecules, 26(11), 3163. [Link]
Bacher, M., & Gmeiner, P. (2017). Introducing Students to NMR Methods Using Low-Field 1H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. Journal of Chemical Education, 94(1), 108–112. [Link]
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
Gałęzowska, G., & Gąsior, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Amino Acids, 53(8), 1143–1152. [Link]
Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 2834–2838. [Link]
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-9. [Link]
University of California, San Diego. (n.d.). The very basics of NMR of proteins. [Link]
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
Kessler, H., et al. (2001). 7.5 High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
Reddy, G. S., & Srinivas, G. (2000). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 41(15), 2847-2850. [Link]
Einarsson, S., et al. (1987). New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid. ResearchGate. [Link]
Amrita Vishwa Vidyapeetham. (2012). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita OLabs. [Link]
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
Application Notes and Protocols for the Incorporation of Tert-butyl 2-(cyclobutylamino)acetate into Unnatural Peptide Sequences
Introduction: Expanding the Chemical Space of Peptides with Unnatural Amino Acids The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and materia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Expanding the Chemical Space of Peptides with Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1][2] By moving beyond the canonical 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved membrane permeability, and unique conformational constraints that can lead to higher potency and selectivity.[2][3][4] Tert-butyl 2-(cyclobutylamino)acetate, a non-proteinogenic amino acid, is a compelling building block for peptide modification. The cyclobutane moiety introduces a degree of conformational rigidity and can fill hydrophobic pockets in target proteins, potentially improving binding affinity and pharmacokinetic profiles.[5][6] The N-alkylation with a cyclobutyl group also enhances proteolytic resistance, a critical attribute for peptide-based therapeutics.[7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Fmoc-protected tert-butyl 2-(cyclobutylamino)acetate and its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into detailed protocols, address common challenges associated with sterically hindered amino acids, and outline methods for the final deprotection and purification of the modified peptide.
Synthesis of Fmoc-Protected Tert-butyl 2-(cyclobutylamino)acetate
The successful incorporation of tert-butyl 2-(cyclobutylamino)acetate into a growing peptide chain via SPPS first requires its conversion into a suitable building block, namely the N-Fmoc protected form. The following two-step protocol outlines a reliable method for its synthesis.
Part 1: Synthesis of Tert-butyl 2-(cyclobutylamino)acetate
This procedure is based on the well-established nucleophilic substitution of an alpha-halo ester with a primary amine.[8]
Reaction Scheme:
Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclobutylamine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Addition of Alkylating Agent: To the stirred solution, add tert-butyl bromoacetate (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
Reaction Progression: After the initial reaction subsides, add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 equivalents) to scavenge the hydrobromic acid formed during the reaction.
Heating and Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 2-(cyclobutylamino)acetate.
Part 2: Fmoc-Protection of Tert-butyl 2-(cyclobutylamino)acetate
The N-terminal protection of the synthesized amino acid ester is crucial for its use in Fmoc-based SPPS.[9]
Reaction Scheme:
Protocol:
Reaction Setup: Dissolve tert-butyl 2-(cyclobutylamino)acetate (1.0 equivalent) in a mixture of dioxane and water (1:1).
Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved.
Addition of Fmoc Reagent: To the stirred solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) portion-wise at room temperature.
Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.
Work-up: After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield the desired Fmoc-protected amino acid building block.
Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-alkylated and sterically hindered amino acids like Fmoc-N-(cyclobutyl)glycine tert-butyl ester into a peptide sequence requires optimized coupling conditions to overcome the challenges of reduced nucleophilicity of the secondary amine and steric hindrance.[4][10][11]
General SPPS Workflow for Unnatural Amino Acid Incorporation
The following diagram illustrates a single cycle of amino acid addition in Fmoc-based SPPS.
Caption: General workflow for one cycle of amino acid incorporation in SPPS.
Protocol for Coupling Fmoc-N-(cyclobutyl)glycine tert-butyl ester
This protocol is designed for manual or automated solid-phase peptide synthesis.
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[12]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.[12]
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Activation and Coupling:
In a separate vessel, pre-activate the Fmoc-N-(cyclobutyl)glycine tert-butyl ester (3-5 equivalents relative to resin loading).
Dissolve the amino acid, a coupling reagent, and a base in DMF.
Add the activated amino acid solution to the deprotected peptide-resin.
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For this sterically hindered amino acid, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[13]
Washing: After the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Monitoring: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids.[11]
Coupling Reagent
Activating Additive
Base
Typical Coupling Time (hours)
Notes
HATU
(Internal)
DIEA
1-2
Highly efficient for sterically hindered couplings.
HCTU
(Internal)
DIEA
1-2
Similar to HATU, often with less risk of racemization.
Known for its high reactivity and suppression of racemization.[15]
Challenges and Troubleshooting
The primary challenge in incorporating tert-butyl 2-(cyclobutylamino)acetate is overcoming steric hindrance.[10][11]
Incomplete Coupling: This is the most common issue and leads to deletion sequences in the final peptide.
Solution: Employ a more powerful coupling reagent from Table 1, increase the equivalents of the amino acid and coupling reagents, extend the reaction time, or perform a double coupling.[11][13]
Racemization: While less of a concern for this achiral amino acid, it is a critical consideration for chiral unnatural amino acids.
Solution: Use coupling reagents with built-in racemization suppressants like HOBt or Oxyma, and avoid excessive reaction times and elevated temperatures.
Aggregation of the Growing Peptide Chain: This can hinder reagent access to the reactive sites.
Solution: Incorporate "difficult sequences" with caution and consider using solvents like N-methyl-2-pyrrolidone (NMP) which can disrupt secondary structures.
Deprotection and Purification
The final steps in obtaining the desired peptide are cleavage from the solid support and removal of all protecting groups, followed by purification.
Workflow for Peptide Cleavage and Purification
Caption: Workflow for the final cleavage and purification of the synthesized peptide.
Protocol for Cleavage and Deprotection
The tert-butyl ester of the incorporated amino acid is acid-labile and will be cleaved simultaneously with the peptide from most standard resins using a trifluoroacetic acid (TFA)-based cleavage cocktail.[16][17]
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions with sensitive residues.
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[13]
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
Drying: Dry the crude peptide under vacuum.
Purification Protocol
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
HPLC Conditions: Use a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Table 2: Typical RP-HPLC Purification Gradient
Time (minutes)
% Acetonitrile (with 0.1% TFA)
% Water (with 0.1% TFA)
0
5
95
5
5
95
35
65
35
40
95
5
45
95
5
50
5
95
Characterization
The final purified peptide should be characterized to confirm its identity and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the peptide.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of complex peptides.
Applications and Future Directions
The incorporation of tert-butyl 2-(cyclobutylamino)acetate into peptide sequences opens up new avenues for the design of novel therapeutics and research tools. The unique structural features of this amino acid can be exploited to:
Develop Proteolytically Stable Peptide Analogs: The N-cyclobutyl group can shield the adjacent peptide bond from enzymatic degradation, increasing the in vivo half-life of the peptide.[7]
Modulate Receptor Binding and Selectivity: The conformationally constrained cyclobutane ring can orient key pharmacophoric groups in a favorable position for binding to biological targets, potentially leading to increased potency and selectivity.[5][6]
Enhance Cell Permeability: The increased lipophilicity imparted by the cyclobutyl group may improve the ability of the peptide to cross cell membranes.[7]
Future research could explore the synthesis of stereochemically defined cyclobutane-containing amino acids and their incorporation into a wider range of bioactive peptides to further probe structure-activity relationships and develop next-generation peptide-based drugs.[18][19]
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Solid-Phase Unnatural Peptide Synthesis (UPS) | Journal of the American Chemical Society. Available from: [Link]
Fmoc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics | Oxford Academic. Available from: [Link]
Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing). Available from: [Link]
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available from: [Link]
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available from: [Link]
Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids - RSC Publishing. Available from: [Link]
An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Available from: [Link]
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications. Available from: [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available from: [Link]
SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents.
Method for preparing tert-butyl acetate - Google Patents.
Methods for the synthesis of fmoc protected amines - Google Patents.
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). Available from: [Link]
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC. Available from: [Link]
Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins | Request PDF - ResearchGate. Available from: [Link]
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available from: [Link]
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. Available from: [Link]
Synthesis of N-Alkyl Amino Acids. Available from: [Link]
Application of Amino Acids in the Structural Modification of Natural Products: A Review. Available from: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
tert-Butyl Esters - Organic Chemistry Portal. Available from: [Link]
What Are Cyclic Amino Acids and Their Applications? - MolecularCloud. Available from: [Link]
Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available from: [Link]
Syntheses of Peptides and Amino Acid Derivatives | Fuse Lab. Available from: [Link]
Green Chemistry - ResearchGate. Available from: [Link]
Application Note: Scale-Up Synthesis of tert-Butyl N-Cyclobutylglycinate Hydrochloride
Executive Summary The demand for sterically hindered, functionalized secondary amines is expanding rapidly in the development of peptidomimetics and targeted therapeutics (such as IGF-IR and BACE inhibitors)[1],[2]. tert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The demand for sterically hindered, functionalized secondary amines is expanding rapidly in the development of peptidomimetics and targeted therapeutics (such as IGF-IR and BACE inhibitors)[1],[2]. tert-Butyl N-cyclobutylglycinate (commercially recognized under CAS 78773-49-6)[3] serves as a highly versatile building block in these domains. This application note details a robust, self-validating 100-gram scale-up protocol for the synthesis of tert-butyl N-cyclobutylglycinate hydrochloride via the reductive amination of cyclobutanone. By transitioning from traditional chlorinated solvents to green-chemistry-aligned ethyl acetate (EtOAc)[4] and utilizing sodium triacetoxyborohydride (STAB), this protocol maximizes atom economy, ensures stringent exotherm control, and delivers a highly crystalline API-grade salt.
Scientific Rationale & Mechanistic Pathway
The Reductive Amination Strategy
Direct alkylation of primary amines with cyclobutyl halides often suffers from poor conversion and unwanted over-alkylation (tertiary amine formation). Reductive amination circumvents this by forming a transient imine/iminium intermediate that is subsequently reduced[5].
Ketone Reactivity: Cyclobutanone is exceptionally reactive toward nucleophilic attack. The internal bond angle of the sp² carbonyl carbon is constrained to ~90°, generating significant angle strain. Rehybridization during iminium formation and subsequent reduction to the sp³ amine partially relieves this strain, driving the reaction forward rapidly[1].
Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not require a highly acidic medium (which can degrade the tert-butyl ester) and completely avoids the generation of highly toxic hydrogen cyanide gas during the aqueous quench[6],[7].
Solvent Selection: While early literature heavily relies on dichloromethane (DCM) or tetrahydrofuran (THF)[6], modern process chemistry favors EtOAc or 2-methyltetrahydrofuran (2-MeTHF)[4]. EtOAc provides excellent solubility for the STAB reagent complex while allowing for a seamless, telescoped transition into the final crystallization step without requiring a solvent swap.
Caption: Mechanistic pathway for the reductive amination of cyclobutanone.
Process Optimization & Quantitative Data
To establish the most scalable and safe parameters, various reducing agents and solvent systems were evaluated. The quantitative data below summarizes the process chemistry rationale for selecting the STAB/EtOAc system.
Reducing Agent
Solvent System
Temp (°C)
Conversion (%)
Impurity Profile (GC/MS)
Scalability & Safety Assessment
NaBH₃CN
Methanol (pH 4)
25
88%
3% Over-alkylation
Low: Toxic HCN gas risk during quench.
NaBH(OAc)₃
Dichloromethane
20
96%
<1% Byproducts
Moderate: High yield, but DCM is heavily restricted.
NaBH(OAc)₃
Ethyl Acetate
0 to 20
95%
<1% Byproducts
High: Green solvent, excellent phase separation[4].
This methodology is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure that causality dictates the progression of the workflow, rather than arbitrary time limits.
Step 1: Amine Free-Basing
Procedure: Suspend tert-butyl glycinate hydrochloride (100 g, 0.596 mol) in EtOAc (800 mL). Slowly add saturated aqueous Na₂CO₃ (400 mL) under vigorous stirring until the aqueous phase stabilizes at pH > 10. Separate the phases, wash the organic layer with brine (200 mL), and dry over anhydrous Na₂SO₄.
Causality: While STAB reactions can technically be run directly on amine salts by adding an equivalent of N,N-diisopropylethylamine (DIPEA)[5], pre-forming the free base prevents the accumulation of DIPEA·HCl. This eliminates the risk of co-precipitating unwanted amine salts during the final product crystallization.
Procedure: Filter the dried EtOAc solution into a 2 L jacketed reactor. Add cyclobutanone (46.0 g, 0.656 mol, 1.1 equiv) in a single continuous stream at 20 °C. Stir the mixture for 2 hours.
Causality: The 1.1 molar excess of cyclobutanone drives the equilibrium toward the iminium ion. The lack of steric hindrance in the four-membered ring allows this step to proceed rapidly at room temperature[1].
IPC 2: Sample the reaction mixture for GC/MS or HPLC analysis. Proceed only when residual tert-butyl glycinate is <2%.
Step 3: Controlled Reduction
Procedure: Cool the reactor down to 0–5 °C. Charge sodium triacetoxyborohydride (176.8 g, 0.834 mol, 1.4 equiv)[7] in five equal portions over 60 minutes, maintaining the internal temperature below 10 °C. Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.
Causality: The reduction of the iminium ion is highly exothermic. Portion-wise addition at reduced temperatures prevents solvent boil-off and suppresses the trace reduction of unreacted cyclobutanone into cyclobutanol[7].
IPC 3: Monitor the cessation of mild hydrogen gas evolution (indicative of STAB stabilization). Confirm product mass (m/z 185.27) via LC-MS[3].
Step 4: Aqueous Quench & Workup
Procedure: Cool the mixture to 10 °C. Slowly quench by adding saturated aqueous NaHCO₃ (500 mL). Stir vigorously for 30 minutes until all gas evolution ceases. Separate the layers, wash the organic phase with water (300 mL) and brine (300 mL), and dry over Na₂SO₄.
Causality: STAB reduction generates acetic acid as a byproduct. The NaHCO₃ quench neutralizes this acid, ensuring the secondary amine product is completely deprotonated and partitioned into the organic (EtOAc) layer.
Step 5: Hydrochloride Salt Crystallization
Procedure: Filter the organic layer into a clean reactor. Under aggressive stirring, dropwise add 4.0 M HCl in dioxane (160 mL, 0.640 mol) at 15 °C. A dense white precipitate will form immediately. Stir for 1 hour, filter the slurry through a sintered glass funnel, wash the filter cake with cold MTBE (2 × 150 mL), and dry under vacuum at 40 °C for 12 hours.
Causality: The HCl salt of the target secondary amine is highly crystalline and entirely insoluble in EtOAc/MTBE. This thermodynamic sink drives a high-purity precipitation, leaving any trace organic impurities (like cyclobutanol) dissolved in the mother liquor.
Caption: Step-by-step process workflow for batch scale-up synthesis.
Analytical Characterization
Appearance: Free-flowing white crystalline powder.
Yield: 118.5 g (89% overall isolated yield from tert-butyl glycinate).
Purity (HPLC): >99.5% (a/a).
MS (ESI+): Calculated for C₁₀H₁₉NO₂ [M+H]⁺: 186.15; Found: 186.2.
References
[4] Title: Green Chemistry - BORIS Portal: Reductive amination. Source: unibe.ch (Green Chemistry, 2024). URL:
[6] Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Source: mdma.ch. URL:
[1] Title: A Concise Synthesis of a Novel Insulin-Like Growth Factor I Receptor (IGF-IR) Inhibitor. Source: ACS Publications (Organic Process Research & Development). URL:
[5] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: mdma.ch (J. Org. Chem. 1996). URL:
[7] Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Sciencemadness.org. URL:
[2] Title: A Potent and Orally Efficacious, Hydroxyethylamine-Based Inhibitor of β-Secretase. Source: PMC (NIH). URL:
Application Notes and Protocols: The Role of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride in Amide Bond Formation
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 2-(cyclobutylamino)acetate hydrochloride in amide bond formation. Ami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of tert-butyl 2-(cyclobutylamino)acetate hydrochloride in amide bond formation. Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides and pharmaceuticals.[1][2] This guide delves into the mechanistic intricacies of amide bond formation utilizing this specific amino acid derivative, outlines detailed experimental protocols, and offers expert insights into best practices and troubleshooting. The strategic use of coupling reagents and a thorough understanding of the reaction landscape are paramount for achieving high yields and purity in these critical synthetic transformations.
Introduction: The Significance of Amide Bonds and the Role of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride
The amide bond is a cornerstone of organic and medicinal chemistry, forming the backbone of proteins and peptides and featuring prominently in a multitude of pharmaceutical agents.[1][2] The synthesis of amides is, therefore, one of the most frequently performed reactions in drug discovery and development.[3][4] Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Consequently, the carboxylic acid component must be "activated" to facilitate the nucleophilic attack by the amine.[5][7]
This is where coupling reagents come into play, transforming the carboxylic acid's hydroxyl group into a better leaving group.[7] Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a valuable building block in this context. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions, while the hydrochloride salt form enhances its stability and handling. The cyclobutylamino moiety introduces a specific structural element that can be desirable in the final target molecule.
This guide will focus on the reaction mechanism when the free carboxylic acid, derived from tert-butyl 2-(cyclobutylamino)acetate, is coupled with another amine to form an amide bond, a critical step in the synthesis of more complex molecules.
The Core Mechanism: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. This is typically achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a good leaving group. The most common classes of coupling reagents include carbodiimides and phosphonium or aminium salts.[7][8][9]
The Role of Carbodiimide Coupling Reagents (e.g., EDC)
A widely used carbodiimide is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in its hydrochloride salt form (EDCI).[8][10] The general mechanism involving a carbodiimide is as follows:
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[7][8][11] This intermediate is susceptible to nucleophilic attack.
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate.
Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a water-soluble urea byproduct.[8][10]
To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included.[8][11][12] These additives react with the O-acylisourea intermediate to form an active ester (e.g., an HOBt ester), which is more stable than the O-acylisourea but still highly reactive towards the amine.[7][8][11] This two-step activation process generally leads to higher yields and purer products.
The Role of Phosphonium and Aminium Salt Coupling Reagents (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for amide bond formation, especially for sterically hindered substrates.[13][14]
The mechanism with HATU involves:
Formation of an Active Ester: The carboxylate, formed by the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), attacks HATU to form an active ester.[13][15]
Nucleophilic Attack: The amine then attacks the carbonyl of this active ester, leading to the formation of the amide bond.[13][15]
HATU is known for its high coupling efficiency and fast reaction rates, which are attributed to a neighboring group effect from the pyridine nitrogen atom.[13][14]
Visualization of the General Amide Formation Mechanism
Caption: Generalized workflow for amide bond formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical amide bond formation reaction using a carboxylic acid (derived from the deprotection of a tert-butyl ester precursor) and an amine, facilitated by a common coupling reagent system.
Deprotection of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride
Prior to the amide coupling, the tert-butyl ester protecting group of the starting material must be removed to liberate the carboxylic acid.
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Magnetic stirrer and stir bar
Ice bath
Protocol:
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2-(cyclobutylamino)acetic acid hydrochloride (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.
Add HOBt (1.0-1.2 eq) to the solution.
Cool the reaction mixture to 0 °C using an ice bath.
Add DIPEA (2.0-3.0 eq) dropwise to neutralize the hydrochloride salt and the HOBt.
Add EDCI (1.2-1.5 eq) portion-wise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Work-up:
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or citric acid solution), a saturated aqueous solution of sodium bicarbonate, and finally with brine.[10]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
Parameter
Value/Range
Notes
Equivalents of Amine
1.0 - 1.2
A slight excess can drive the reaction to completion.
Equivalents of EDCI
1.2 - 1.5
Excess ensures complete activation of the carboxylic acid.
Equivalents of HOBt
1.0 - 1.2
Used to suppress side reactions and improve yield.
Equivalents of Base (DIPEA)
2.0 - 3.0
Neutralizes HCl salts and protonated intermediates.
Reaction Temperature
0 °C to Room Temp.
Initial cooling helps to control the exothermic reaction.
Reaction Time
12 - 24 hours
Varies depending on the reactivity of the substrates.
Typical Yield
60 - 95%
Highly dependent on substrates and purification.
Best Practices and Troubleshooting
To ensure successful and reproducible amide bond formation, consider the following best practices and troubleshooting tips:
Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Water can hydrolyze the activated intermediates, leading to lower yields.
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents side reactions with atmospheric moisture and oxygen.
Order of Addition: While the order of addition can vary, it is generally recommended to add the coupling reagent last to the mixture of the acid, amine, and additive to minimize pre-activation and potential side reactions.
Choice of Base: Use a non-nucleophilic base like DIPEA or triethylamine. Nucleophilic bases can compete with the desired amine in reacting with the activated carboxylic acid.
Monitoring the Reaction: Regularly monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
Problem
Potential Cause
Solution
Low Yield
Incomplete reaction.
Increase reaction time, temperature, or equivalents of coupling reagent.
Hydrolysis of activated intermediate.
Ensure anhydrous conditions and use an inert atmosphere.
Keep the reaction temperature low during the addition of the carbodiimide.[8]
Difficult Purification
Water-soluble byproducts.
Perform a thorough aqueous work-up. The urea byproduct from EDC is water-soluble.[8][10]
Unreacted starting materials.
Optimize reaction conditions to drive the reaction to completion.
Conclusion
The use of tert-butyl 2-(cyclobutylamino)acetate hydrochloride as a precursor in amide bond formation is a versatile and effective strategy in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, coupled with the implementation of robust experimental protocols and best practices, is crucial for achieving high yields of the desired amide products. The choice of coupling reagent and additives should be tailored to the specific substrates to maximize efficiency and minimize side reactions. This guide provides a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
Valle, E. D., & Goti, A. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]
ResearchGate. (2025, January 1). (PDF) Scalable and sustainable DMF-free solid-phase synthesis of liraglutideby 1-tert-butyl-3-ethylcarbodiimide-mediated couplings and catch-and-release acylation and purification strategies. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
RSC Publishing. (n.d.). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
PubChem. (n.d.). Tert-butyl 2-(tert-butylamino)acetate. Retrieved from [Link]
ACS Publications. (2021, August 10). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation. Organic Letters. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
ACS Publications. (2018, February 12). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
ResearchGate. (2019, May 10). Carbonyl Compounds′ Journey to Amide Bond Formation. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
improving coupling yield with sterically hindered tert-butyl 2-(cyclobutylamino)acetate hydrochloride
A Guide for Researchers on Amide Bond Formation with tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Amide Bond Formation with tert-Butyl 2-(Cyclobutylamino)acetate Hydrochloride
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with amide coupling reactions involving the sterically hindered amine, tert-butyl 2-(cyclobutylamino)acetate hydrochloride. The unique structure of this reagent, featuring a bulky tert-butyl ester and a secondary cyclobutyl amine, presents specific hurdles to achieving high coupling yields.
This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations to empower you to optimize your synthetic strategy.
Q1: What are the primary challenges when using tert-butyl 2-(cyclobutylamino)acetate hydrochloride in an amide coupling reaction?
A1: The difficulties in using this substrate arise from a combination of two key factors:
Steric Hindrance: The secondary amine is flanked by two bulky groups: the cyclobutyl ring directly attached to the nitrogen and the nearby tert-butyl ester. This steric congestion physically obstructs the approach of an activated carboxylic acid, slowing down the rate of the desired nucleophilic attack and often leading to incomplete reactions.[1][2] Many standard coupling methods fail when faced with such sterically demanding components.[1][2]
Amine Salt Form: The starting material is a hydrochloride salt, meaning the amine is protonated (R₂NH₂⁺Cl⁻). In this state, it is not nucleophilic and cannot react with an activated carboxylic acid.[3] The first and most critical step in any coupling protocol is the in-situ neutralization of this salt to liberate the free secondary amine (R₂NH). Failure to do this effectively is a common reason for complete reaction failure.
Q2: My reaction isn't working at all. How does the hydrochloride salt affect the reaction, and what's the first thing I should check?
A2: If you are seeing no product formation and recovering only your starting materials, the most likely culprit is improper or insufficient neutralization of the amine hydrochloride. The protonated amine is non-nucleophilic.
The Essential First Step: Neutralization. Before the coupling reaction can begin, a base must be added to deprotonate the amine hydrochloride salt and generate the free, nucleophilic secondary amine.
Stoichiometry is Key: You must add at least one equivalent of a non-nucleophilic base to neutralize the salt. However, most modern coupling protocols, especially those using uronium or phosphonium salt reagents like HATU or HBTU, require additional base to facilitate the reaction itself.[4][5][6] Therefore, a total of 2-4 equivalents of base is typically required.[7][8][9]
Choosing the Right Base: The base must be strong enough to deprotonate the amine salt but not so nucleophilic that it competes with your amine in reacting with the activated carboxylic acid. A sterically hindered, non-nucleophilic tertiary amine base is ideal. N,N -Diisopropylethylamine (DIPEA, Hünig's base) is the most common and highly recommended choice for this purpose.[4][10][11] Triethylamine (TEA) can also be used, but DIPEA is generally preferred to minimize side reactions.
Section 2: Optimizing the Coupling Reaction
Q3: My yield is very low, and I'm recovering a lot of unreacted starting amine. Which coupling reagent is best for this hindered system?
A3: Low conversion with sterically hindered substrates is a classic problem. Standard carbodiimide reagents like DCC or EDC, when used alone, are often inefficient for these challenging couplings.[12] To overcome the high activation energy of this reaction, you must use a more potent activating agent. Modern onium salt-based coupling reagents are the gold standard for such "difficult" couplings.[13][14]
Uronium/aminium and phosphonium salt reagents react with the carboxylic acid to form highly reactive activated ester intermediates, which are more susceptible to attack by a hindered nucleophile.[14]
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amines
Considered the "gold standard" for difficult couplings.[11] Forms a highly reactive OAt-ester, leading to fast reaction rates and suppression of side reactions like epimerization.[9][10]
Contains a potentially explosive HOAt moiety, requiring careful handling.[4][7]
Offers coupling efficiency comparable or superior to HATU.[4][7] Based on OxymaPure, it has a significantly better safety profile (non-explosive) and its byproducts are water-soluble, simplifying workup.[4][15][16]
Generally a more recent and sometimes more expensive option.
Effective for hindered systems and less likely to cause guanidinylation side reactions compared to uronium salts.[10][14]
Byproducts can sometimes complicate purification.
Recommendation: For tert-butyl 2-(cyclobutylamino)acetate hydrochloride, HATU or COMU are the top-tier choices to maximize yield.[7][11]
Q4: What are the ideal solvent and temperature conditions?
A4: The choice of solvent and temperature is critical for ensuring all components remain in solution and that the reaction has enough energy to proceed.
Solvent: A polar, aprotic solvent is required. Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective choice for these reactions as it readily dissolves the amine salt, carboxylic acid, and coupling reagents.[9][11] Ensure the solvent is truly anhydrous, as water will hydrolyze the coupling reagent and the activated intermediate, killing the reaction.[10]
Temperature: While many standard amide couplings are run at 0 °C to room temperature, sterically hindered couplings often benefit from gentle heating to overcome the activation energy barrier.[17][18][19] It is recommended to start the reaction at 0 °C during the activation step, then allow it to warm to room temperature and stir for several hours.[9] If conversion remains low, heating the reaction to 40-50 °C can often drive it to completion.[20]
Q5: I'm still seeing poor conversion. How should I adjust my stoichiometry and reaction time?
A5: To drive a difficult equilibrium reaction forward, you can adjust the concentration of reactants and the overall time.
Stoichiometry: For difficult couplings, it is common to use a slight excess of the carboxylic acid and coupling reagent relative to the limiting amine. A typical starting point is:
Reaction Time: Hindered couplings are often slow. Do not assume the reaction is finished after only 1-2 hours. Monitor the reaction by LC-MS or TLC. It is not uncommon for these reactions to require 12-24 hours to reach maximum conversion.[21]
Order of Addition (Pre-activation): For maximum efficiency, pre-activate the carboxylic acid before adding the amine. This involves mixing the carboxylic acid, coupling reagent, and base in DMF and stirring for 15-30 minutes at 0 °C.[9] This generates the highly reactive activated ester in situ. Then, add the amine to this activated mixture. This ensures the amine encounters the most reactive species immediately.
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[9]
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow this mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[9]
Amine Addition: In a separate vial, dissolve the tert-butyl 2-(cyclobutylamino)acetate hydrochloride (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture at 0 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.[9]
Monitoring: Monitor the consumption of the starting amine via LC-MS or TLC. If the reaction stalls, consider heating to 40 °C for an additional 4-6 hours.
Workup: Once complete, dilute the reaction mixture with Ethyl Acetate or Dichloromethane. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and excess reagents.[10] The water-soluble byproducts are removed during these washes.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
Workflow Diagram: Decision-Making for a Hindered Coupling
Caption: A decision tree for troubleshooting hindered amide couplings.
Simplified Mechanism: The Role of HATU
Caption: Activation of a carboxylic acid by HATU to form a reactive ester.
References
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
Standard Operating Procedure for COMU Activation in Amide Bond Formation.
A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
Amide coupling reaction in medicinal chemistry.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
A protocol for amide bond formation with electron deficient amines and sterically hindered substr. University of Southern Denmark.
The process of COMU coupling reaction. ChemicalBook.
Carbodiimide. Wikipedia.
Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016, 14, 430.
Optimized reaction conditions for amide bond formation in DNA-encoded combin
Synthesis of Secondary Amides from Thiocarbamates.
The Synthesis of Sterically Hindered Amides. CHIMIA.
Catalyst and method for amide formation.
Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
Carbodiimides and Additives. Aapptec Peptides.
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
Amine to Amide (via Acid Chloride). Common Conditions.
What is the mechanism of carbodiimide coupling reactions? Benchchem.
Technical Support Center: Troubleshooting Incomplete Cleavage of tert-Butyl N-Cyclobutylglycinate Esters
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the deprotection of N-alkylated amino acid tert-butyl esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the deprotection of N-alkylated amino acid tert-butyl esters. While tert-butyl esters are typically considered highly acid-labile, the specific molecular architecture of tert-butyl N-cyclobutylglycinate creates a perfect storm of electronic and steric resistance.
This guide is designed to move beyond generic protocols, providing you with the mechanistic causality behind your failed reactions and offering self-validating, field-proven methodologies to drive your cleavage to completion.
The Mechanistic Bottleneck: Why Your Reaction is Failing
To troubleshoot effectively, we must first understand the causality of the failure. The acid-catalyzed cleavage of a tert-butyl ester requires the protonation of the ester carbonyl oxygen to create a good leaving group (the tert-butyl cation).
However, tert-butyl N-cyclobutylglycinate contains a basic secondary amine. In a Brønsted acid environment (like Trifluoroacetic acid, TFA), this amine is instantly protonated to form an ammonium ion. This positive charge creates a powerful electron-withdrawing inductive effect and local electrostatic repulsion , which drastically reduces the basicity of the adjacent ester carbonyl oxygen. Consequently, the mandatory first step of the cleavage stalls. Furthermore, the bulky N-cyclobutyl group restricts the conformational space required to reach the elimination transition state.
Fig 1. Mechanistic bottleneck in acid-catalyzed cleavage of basic amino acid tert-butyl esters.
Frequently Asked Questions (FAQs)
Q1: Why is my standard 50% TFA/DCM protocol yielding <50% conversion after 4 hours?A1: As illustrated in Fig 1, the 50% TFA concentration is insufficient to overcome the electrostatic repulsion caused by the protonated secondary amine. The equilibrium heavily favors the N-protonated/O-neutral state. To force the O-protonation required for cleavage, you must rely on mass action by drastically increasing the acid concentration (using neat TFA) [1].
Q2: I pushed the reaction with neat TFA and heat, but now I see side products. What are they and how do I stop them?A2: When you force the reaction with neat TFA and elevated temperatures, you successfully generate the tert-butyl carbocation. However, without a highly nucleophilic trap, this highly reactive electrophile will re-alkylate your molecule—most commonly at the secondary amine (forming an N-tert-butyl-N-cyclobutyl byproduct). To prevent this, you must use a scavenger cocktail. Triisopropylsilane (TIPS) is an excellent hydride donor that irreversibly quenches the tert-butyl cation into volatile isobutane [2].
Q3: Are there alternative methods that bypass the amine protonation issue entirely?A3: Yes. When Brønsted acids fail due to amine protonation, switching to a Lewis acid-mediated mechanism is the most effective troubleshooting step. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a non-nucleophilic base (like 2,6-lutidine) is highly effective [3]. The base keeps the secondary amine neutral, while the oxophilic TMS cation selectively activates the ester carbonyl. This facilitates the rapid expulsion of the tert-butyl cation, forming a silyl ester that is easily hydrolyzed during the aqueous workup [4].
Fig 2. Lewis acid-mediated cleavage using TMSOTf bypasses amine protonation bottlenecks.
Quantitative Data Presentation
Table 1: Comparison of Cleavage Strategies for N-Alkylglycinate tert-Butyl Esters
Method
Reagents
Temp
Time
Mechanism
Yield / Efficiency
Standard Brønsted Acid
50% TFA in DCM
25 °C
4-8 h
O-protonation (hindered by N-protonation)
Poor (<50%)
Forced Brønsted Acid
Neat TFA + 2.5% TIPS + 2.5% H₂O
40 °C
2-4 h
Mass action forces O-protonation
Good (85-95%)
Lewis Acid
TMSOTf (3 eq) + 2,6-lutidine (4 eq) in DCM
0 °C to 25 °C
1-2 h
Silyl activation of carbonyl
Excellent (>95%)
Halogen Acid
4M HCl in Dioxane
25 °C
12 h
O-protonation
Moderate (60-70%)
Experimental Protocols
Protocol A: Optimized Neat TFA Cleavage with Cation Scavenging
Use this protocol if you prefer to stick to standard Brønsted acid chemistry but need to overcome the electrostatic barrier.
Preparation: Dissolve 1.0 mmol of tert-butyl N-cyclobutylglycinate in a minimal amount of anhydrous DCM (approx. 0.5 mL) simply to facilitate transfer.
Cocktail Formulation: In a separate vial, prepare the cleavage cocktail consisting of 9.5 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIPS), and 0.25 mL deionized water.
Reaction: Cool the substrate to 0 °C, then add the cleavage cocktail dropwise. Once added, remove the ice bath and warm the reaction to 40 °C using a heating block.
Monitoring: Stir for 3 hours. Monitor the reaction via LC-MS. The mass of the product should be [M+H]+ = 130.1 Da.
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, add 5 mL of toluene and co-evaporate (repeat 3 times).
Isolation: Triturate the resulting crude oil with cold diethyl ether to precipitate the N-cyclobutylglycine TFA salt.
Use this protocol if the substrate is degrading under harsh acidic conditions or if you require rapid, quantitative conversion.
Preparation: Dissolve 1.0 mmol of the ester in 5.0 mL of anhydrous DCM in an oven-dried flask under an inert atmosphere (N₂ or Ar).
Base Addition: Add 4.0 mmol of 2,6-lutidine. Cool the mixture to 0 °C in an ice bath.
Activation: Dropwise, add 3.0 mmol of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The solution may turn slightly yellow.
Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1.5 hours.
Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. This step is critical as it hydrolyzes the intermediate silyl ester to the free carboxylic acid.
Workup: Extract the aqueous layer with DCM to remove the 2,6-lutidine. Because N-cyclobutylglycine is a zwitterionic amino acid, adjust the aqueous layer's pH to its isoelectric point (~pH 5.5) using 1M HCl. Extract the product using a polar organic solvent (e.g., n-butanol) or isolate it directly via cation-exchange chromatography.
M. A. Hossain, et al. "." Organic Process Research & Development, ACS Publications.
T. Niwa, et al. "." Organic Letters, ACS Publications.
A. K. Schmidt, et al. "." Organic & Biomolecular Chemistry, RSC Publishing.
Troubleshooting
preventing side reactions during tert-butyl 2-(cyclobutylamino)acetate hydrochloride synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of tert-butyl 2-(cyclobutylamino)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent side reactions during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The most reliable and widely adopted method for synthesizing tert-butyl 2-(cyclobutylamino)acetate is the reductive amination of cyclobutylamine with a tert-butyl glyoxylate equivalent. This method generally offers high yields and good functional group tolerance. The subsequent step involves the formation of the hydrochloride salt.[1]
The primary reaction proceeds via the formation of an iminium ion intermediate from the condensation of cyclobutylamine and tert-butyl glyoxylate, which is then selectively reduced by a hydride agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Caption: Reductive amination pathway for synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests it's a di-alkylated product. How can I prevent this?
Answer:
This is the most common side reaction and is caused by over-alkylation . The desired secondary amine product, tert-butyl 2-(cyclobutylamino)acetate, is often more nucleophilic than the starting primary amine (cyclobutylamine). It can, therefore, react with a second molecule of tert-butyl glyoxylate to form a tertiary amine impurity, tert-butyl 2-(N-(2-(tert-butoxy)-2-oxoethyl)-N-cyclobutylamino)acetate.[1]
Root Cause Analysis:
Stoichiometry: Using an excess of the carbonyl component (tert-butyl glyoxylate) drives the formation of the di-alkylated product.
Reaction Rate: The rate of the second alkylation can be competitive with the first, especially at higher temperatures or concentrations.
Caption: Formation pathway of the di-alkylation side product.
Preventative Strategies:
Control Stoichiometry: Use a slight excess of the amine (cyclobutylamine), typically 1.1 to 1.2 equivalents relative to the glyoxylate. This ensures the carbonyl compound is consumed before it can react extensively with the product.
Adopt a Stepwise Procedure: For maximum control, a two-step, one-pot procedure is highly effective.[2]
Step 1 (Imine Formation): Mix cyclobutylamine and tert-butyl glyoxylate in a suitable solvent (like methanol or dichloromethane) and stir for 1-2 hours at room temperature. This allows for the formation of the imine intermediate. Methanol is particularly effective for rapid imine formation.[2][3]
Step 2 (Reduction): Once imine formation is confirmed (e.g., by TLC or LC-MS), add the reducing agent (NaBH(OAc)₃). This ensures the reducing agent primarily acts on the pre-formed imine, minimizing the chance for the secondary amine product to compete for unreacted glyoxylate.
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second alkylation more significantly than the first, improving selectivity.
Question 2: I am observing a significant amount of tert-butyl 2-hydroxyacetate in my crude mixture. What is causing this and how can I minimize it?
Answer:
The presence of tert-butyl 2-hydroxyacetate indicates that the reducing agent is directly reducing the carbonyl group of tert-butyl glyoxylate to an alcohol, rather than selectively reducing the iminium ion intermediate.
Root Cause Analysis:
Reducing Agent Choice: While sodium triacetoxyborohydride is highly selective for iminium ions over ketones and aldehydes, this selectivity is not absolute.[3][4] If the rate of imine formation is slow, the direct reduction of the carbonyl can become a competitive side reaction.
Reaction Conditions: The pH of the reaction medium is critical. NaBH(OAc)₃ operates optimally under mildly acidic conditions (often with acetic acid as a catalyst), which facilitate iminium ion formation.[1] If conditions are too neutral or basic, imine formation will be slow. Conversely, if too acidic, the reducing agent itself can become less effective or promote carbonyl reduction.
Preventative Strategies:
Ensure Efficient Imine Formation: As detailed in the previous question, allow the amine and carbonyl to stir together to form the imine before adding the reducing agent. This presents the reducing agent with a higher concentration of its target substrate (the iminium ion).
Use Acetic Acid as a Catalyst: Adding a catalytic amount of glacial acetic acid (0.5-1.0 equivalents) can accelerate the formation of the iminium ion, tipping the kinetic balance in favor of the desired reaction pathway.[1]
Maintain Anhydrous Conditions: Water can hydrolyze the imine back to the starting materials, slowing the overall productive rate and allowing more time for the side reaction of carbonyl reduction to occur. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Question 3: During the final HCl salt formation and workup, I am losing my tert-butyl ester group. How can I avoid this cleavage?
Answer:
The tert-butyl ester is highly sensitive to acidic conditions and can be readily cleaved to isobutylene and the corresponding carboxylic acid. This is a common issue during the conversion of the free base to its hydrochloride salt if conditions are not carefully controlled.
Root Cause Analysis:
Strong Aqueous Acid: Using concentrated aqueous HCl for salt formation introduces both strong acid and water, which facilitates rapid hydrolysis.
Elevated Temperatures: Heating the product in the presence of acid will significantly accelerate the rate of ester cleavage.
Preventative Strategies:
Use Anhydrous HCl: The most robust method is to use a solution of anhydrous HCl in a non-aqueous solvent. A solution of 2M to 4M HCl in diethyl ether or dioxane is ideal.
Perform at Low Temperature: Dissolve the purified free-base product in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and cool the solution to 0 °C in an ice bath before slowly adding the anhydrous HCl solution.
Avoid Excess Acid: Use a stoichiometric amount (1.0 to 1.05 equivalents) of HCl. Using a large excess of acid increases the likelihood of ester cleavage.
Isolate Promptly: Once the hydrochloride salt has precipitated, collect it by filtration without prolonged exposure to the acidic mother liquor. Wash the precipitate with a cold, anhydrous solvent (like cold diethyl ether) to remove any residual acid.
Frequently Asked Questions (FAQs)
Q: What is the optimal reducing agent for this synthesis?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is milder and more selective than other borohydrides like sodium cyanoborohydride (NaBH₃CN) and avoids the toxicity concerns associated with cyanide byproducts.[3][4] It is also convenient to handle as a stable solid.
Q: What are the recommended solvents?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and work well with NaBH(OAc)₃.[2] Methanol can also be used, particularly for the initial imine formation step, as it can accelerate this stage.[2]
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like ethyl acetate/hexanes. You should see the consumption of the limiting reagent (tert-butyl glyoxylate) and the appearance of the product spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of starting materials, intermediates, and the final product.
Q: What is the best way to purify the free-base product before salt formation?
A: After an aqueous workup to remove the reducing agent byproducts and any excess amine, the crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (0.5-1%) added to the solvent to prevent the amine from tailing on the acidic silica, is typically effective.
Data Summary Table
Parameter
Recommended Condition
Rationale & Potential Impact of Deviation
Stoichiometry
1.1 - 1.2 eq. Cyclobutylamine
Prevents over-alkylation.[1] Excess glyoxylate leads to tertiary amine impurity.
Reducing Agent
1.2 - 1.5 eq. NaBH(OAc)₃
Selective for iminium ion.[3] Less selective agents may reduce the carbonyl directly.
Solvent
Anhydrous DCM or DCE
Aprotic, inert. Protic solvents may interfere with the reducing agent.
Temperature
0 °C to 25 °C
Balances reaction rate and selectivity. Higher temperatures increase over-alkylation.
Catalyst
0.5 - 1.0 eq. Acetic Acid
Accelerates iminium ion formation, improving selectivity over carbonyl reduction.[1]
HCl Salt Formation
Anhydrous HCl in ether/dioxane at 0 °C
Prevents acid-catalyzed cleavage of the tert-butyl ester.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-(cyclobutylamino)acetate (Free Base)
Warning: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
To a round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 g of glyoxylate).
Add tert-butyl glyoxylate (1.0 eq).
Add cyclobutylamine (1.1 eq) dropwise at room temperature.
Stir the mixture for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS until the glyoxylate is consumed.
In a separate flask, suspend sodium triacetoxyborohydride (1.3 eq) in anhydrous DCM.
Cool the imine solution to 0 °C in an ice bath.
Slowly add the NaBH(OAc)₃ suspension to the imine solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude oil by flash column chromatography (silica gel, gradient of 0-20% ethyl acetate in hexanes with 0.5% triethylamine) to yield the pure free base as an oil.
Protocol 2: Formation of Hydrochloride Salt
Dissolve the purified tert-butyl 2-(cyclobutylamino)acetate (1.0 eq) in a minimal amount of anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring.
A white precipitate should form immediately.
Continue stirring at 0 °C for 30 minutes.
Collect the solid by vacuum filtration.
Wash the solid with a small amount of cold, anhydrous diethyl ether.
Dry the solid under high vacuum to yield the final tert-butyl 2-(cyclobutylamino)acetate hydrochloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Myers, A. G. Reductive Amination. Myers Group. [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862. [Link]
Technical Support Center: Optimizing Reaction Time for N-cyclobutylglycine tert-butyl ester Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of N-cyclobutylglycine tert-butyl ester and its derivatives. This guide is designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of N-cyclobutylglycine tert-butyl ester and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction: The Synthetic Challenge
N-cyclobutylglycine tert-butyl ester is a valuable building block in medicinal chemistry, often synthesized via the reductive amination of cyclobutanone with glycine tert-butyl ester. While seemingly straightforward, this reaction can be prone to several issues that affect reaction time, yield, and purity. Common challenges include slow or incomplete imine formation, competing side reactions, and difficulties in product purification. This guide will provide a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing N-cyclobutylglycine tert-butyl ester?
A1: Reductive amination is the preferred method as it offers a more controlled, one-pot synthesis compared to direct N-alkylation with a cyclobutyl halide, which is often plagued by over-alkylation.[1][2] The reaction involves the initial formation of an imine intermediate from cyclobutanone and glycine tert-butyl ester, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best suited for this reaction?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[3][4] It is a mild and selective reducing agent that can reduce the iminium ion intermediate faster than the starting cyclobutanone. This selectivity is crucial for preventing the formation of cyclobutanol as a major byproduct. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the cyclobutanone, so the imine formation must be complete before its addition.[2]
Q3: My reaction is very slow or appears to stall. What are the likely causes?
A3: Slow reaction rates are often due to inefficient imine formation. The electrophilicity of cyclobutanone is lower than that of many aldehydes, and the nucleophilicity of glycine tert-butyl ester can be modest. The presence of moisture can also hinder the reaction by hydrolyzing the imine intermediate.
Q4: What are the common impurities I should look out for?
A4: Common impurities include unreacted starting materials (cyclobutanone and glycine tert-butyl ester), cyclobutanol (from the reduction of cyclobutanone), and potentially di-cyclobutylated glycine, although the latter is less common with reductive amination.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of N-cyclobutylglycine tert-butyl ester.
Problem 1: Low Yield of the Desired Product
Potential Cause
Troubleshooting Recommendation
Scientific Rationale
Incomplete Imine Formation
Add a catalytic amount of a weak acid, such as acetic acid.
Acid catalysis protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.[1][3]
Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
The formation of the imine from the hemiaminal intermediate is a reversible reaction that involves the elimination of water. Removing water from the reaction mixture drives the equilibrium towards the imine product.[5]
Inefficient Reduction
Ensure the quality and stoichiometry of the reducing agent. Use 1.5 to 2.0 equivalents of NaBH(OAc)₃.
Sodium triacetoxyborohydride is moisture-sensitive. Using a fresh batch and an adequate excess ensures complete reduction of the imine.
Suboptimal Reaction Temperature
For less reactive ketones like cyclobutanone, gentle heating (e.g., 40-50 °C) may be necessary to facilitate imine formation.[4]
Increased temperature provides the necessary activation energy to overcome the kinetic barrier for the formation of the sterically more demanding imine.
Incorrect Solvent
Use an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
These solvents are effective at solubilizing the reactants and are compatible with the reducing agent. Protic solvents like methanol can react with NaBH(OAc)₃.
Problem 2: Presence of Significant Byproducts
Observed Byproduct
Potential Cause
Troubleshooting Recommendation
Scientific Rationale
Cyclobutanol
Use of a non-selective reducing agent (e.g., NaBH₄) before complete imine formation.
Switch to NaBH(OAc)₃, which is selective for the iminium ion over the ketone.[3][4]
The electron-withdrawing acetoxy groups in NaBH(OAc)₃ moderate its hydridic character, making it less reactive towards ketones compared to the protonated imine (iminium ion).
Unreacted Starting Materials
Inefficient imine formation or insufficient reaction time.
Refer to the recommendations for "Incomplete Imine Formation" in Problem 1. Increase the reaction time and monitor by TLC or LC-MS.
Ensuring the formation of the imine intermediate is the rate-limiting step; optimizing this will drive the reaction to completion.
Problem 3: Difficulties in Product Purification
Issue
Troubleshooting Recommendation
Scientific Rationale
Co-elution of Product and Starting Materials
Optimize the reaction to go to completion.
A cleaner crude product simplifies purification.
Use a suitable chromatography system. A gradient of ethyl acetate in hexanes on silica gel is often effective.
The polarity difference between the starting materials and the product should allow for chromatographic separation.
Emulsion during Aqueous Workup
Add brine to the aqueous layer to break the emulsion.
The increased ionic strength of the aqueous phase helps to separate it from the organic layer.
Product is an oil and difficult to handle
Convert the product to its hydrochloride salt by treating the purified free base with HCl in a suitable solvent like ether or dioxane.
The salt is often a crystalline solid that is easier to handle, store, and weigh accurately.
Experimental Protocols
Optimized Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed as a starting point for the synthesis of N-cyclobutylglycine tert-butyl ester.
Materials:
Glycine tert-butyl ester hydrochloride
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.
Add cyclobutanone (1.2 eq) to the mixture. If imine formation is known to be slow, a catalytic amount of acetic acid (0.1 eq) can be added.
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of N-cyclobutylglycine tert-butyl ester.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield reactions.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
Myers, A. G., et al. (2006). A Short, Enantioselective Synthesis of (-)-Tetrodotoxin. Journal of the American Chemical Society, 128(23), 7432-7434.
Reductive amination. (2023, October 29). In Wikipedia. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Technical Support Center: Troubleshooting Solubility of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride in DMF
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bulky secondary amine hydrochlorides in polar aprotic solvents.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bulky secondary amine hydrochlorides in polar aprotic solvents. This guide is designed to deconstruct the physicochemical root causes of these solubility issues and provide field-proven, self-validating protocols to keep your synthetic workflows moving.
Mechanistic Causality: Why is it Insoluble?
Q: Why does tert-butyl 2-(cyclobutylamino)acetate hydrochloride fail to dissolve in DMF, despite DMF being a powerful, universal solvent?
A: The issue lies in the fundamental thermodynamics of solvation versus crystal lattice energy.
The compound features a bulky tert-butyl ester and a lipophilic cyclobutyl ring. In its neutral "free base" form, these hydrophobic groups dominate, making the molecule highly soluble in organic solvents. However, as a hydrochloride (HCl) salt, the molecule is locked into a rigid, high-energy ionic crystal lattice[1].
N,N-Dimethylformamide (DMF) is a polar aprotic solvent. While its partially negative carbonyl oxygen is excellent at solvating cations (like the protonated secondary amine), DMF entirely lacks hydrogen-bond donors. Consequently, it is notoriously poor at solvating small, hard anions like chloride[2]. The energy required to break the HCl salt lattice exceeds the solvation energy provided by DMF, resulting in an insoluble suspension. Furthermore, the common ion effect can severely depress the solubility of hydrochloride salts in environments lacking protic solvation[3].
Caption: Mechanistic pathway of in situ freebasing to overcome DMF's poor anion solvation.
Troubleshooting Workflow
When addressing this solubility failure, your approach must be dictated by the sensitivities of your downstream chemistry. Use the decision tree below to select the appropriate protocol.
Caption: Decision tree for resolving tert-butyl 2-(cyclobutylamino)acetate HCl solubility.
Experimental Protocols
Protocol A: In Situ Freebasing (Gold Standard)
Converting the hydrochloride salt to the free amine using a tertiary amine base is the most reliable method for achieving solubility in less polar organic solvents[4].
Suspension: Weigh the required amount of tert-butyl 2-(cyclobutylamino)acetate hydrochloride and suspend it in anhydrous DMF (typically 0.1 M to 0.5 M concentration) under a nitrogen or argon atmosphere.
Neutralization: Dropwise, add 1.1 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) while stirring vigorously.
Equilibration: Stir at room temperature for 15–30 minutes. The suspension will clarify as the lipophilic free base is generated.
Self-Validation Check: Analyze a 10 µL aliquot via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient. The newly formed free base will migrate significantly higher (higher Rf) than the baseline-bound HCl salt, confirming successful deprotonation.
Protocol B: Protic Co-Solvent Addition
If your reaction cannot tolerate excess tertiary amines but is moisture-tolerant, introducing a hydrogen-bond donor will solvate the chloride ion[5].
Suspension: Suspend the HCl salt in DMF.
Solvation: Add 2% to 5% (v/v) of a polar protic solvent, such as LC-MS grade H₂O or Methanol.
Agitation: Vortex or sonicate the mixture for 5 minutes.
Self-Validation Check: The suspension must transition to a completely transparent, homogeneous solution. Any remaining particulate indicates insufficient co-solvent or an oversaturated system.
Protocol C: Thermal/Mechanical Disruption
For highly sensitive reactions that tolerate neither base nor protic solvents, kinetic energy can be used to temporarily overcome lattice forces.
Preparation: Place the sealed reaction vial containing the DMF suspension into an ultrasonic bath.
Disruption: Apply gentle heating (40 °C) while sonicating for 15 to 20 minutes.
Self-Validation Check: Monitor the solution visually. Once clear, the reagent must be used immediately. If the solution is allowed to cool to room temperature, the thermodynamic drive will cause the salt to precipitate back out.
Quantitative Data Summary
The table below summarizes the expected solubility behavior of the compound based on the chosen solvent system and state.
Compound State
Solvent System
Temp
Apparent Solubility
Mechanistic Rationale
HCl Salt
100% DMF
20 °C
Insoluble / Suspension
High lattice energy; poor chloride solvation by aprotic media.
HCl Salt
100% DMF
40 °C + Sonication
Sparingly Soluble
Kinetic energy partially overcomes ionic lattice forces.
HCl Salt
DMF + 5% H₂O
20 °C
Soluble
Protic co-solvent provides H-bond donors to solvate chloride.
Free Base (post-DIPEA)
100% DMF
20 °C
Highly Soluble
Lipophilic tert-butyl/cyclobutyl groups dominate solubility profile.
Frequently Asked Questions (FAQs)
Q: Will the DIPEA·HCl byproduct from Protocol A interfere with my peptide coupling (e.g., EDC/HOBt or HATU)?A: Generally, no. Tertiary amine hydrochlorides (like DIPEA·HCl) act as mild buffers in DMF and do not participate in standard amide bond formations[4]. However, if you are using highly sensitive uronium coupling reagents like HATU, ensure you have a slight excess of free DIPEA in the system to prevent the mildly acidic byproduct from prematurely quenching the active ester.
Q: Can I substitute DMSO for DMF to improve solubility without adding base?A: Yes, but with caveats. DMSO has a higher dielectric constant (~47) and slightly better anion solvation capabilities than DMF, which can sometimes dissolve stubborn hydrochloride salts. However, DMSO is significantly harder to remove post-reaction due to its high boiling point and can oxidize sensitive functional groups under certain conditions.
Q: My compound turned into a gel after adding DIPEA. What happened?A: This is a known phenomenon at high concentrations (>0.5 M). The generated DIPEA·HCl byproduct can sometimes form a colloidal gel in DMF rather than a clean solution or discrete precipitate. To resolve this, dilute the reaction mixture with additional DMF by 20-30% and increase the stirring rate.
Technical Support Center: HPLC Purification of tert-Butyl 2-(cyclobutylamino)acetate hydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic vulnerabilities of tert-butyl 2-(cyclobutylamino)acetate hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic vulnerabilities of tert-butyl 2-(cyclobutylamino)acetate hydrochloride .
This molecule presents a "chromatographic triad of challenges":
A highly basic secondary amine: Prone to severe peak tailing due to secondary interactions.
An acid-labile tert-butyl ester: Highly susceptible to hydrolysis during fraction concentration.
A lack of a conjugated chromophore: Rendering standard UV detection nearly blind.
Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to optimize your preparative HPLC workflows.
Part 1: Detection & Method Development FAQs
Q1: My compound elutes, but the UV signal is nearly non-existent. How can I reliably track my peaks?Causality: tert-Butyl 2-(cyclobutylamino)acetate lacks an aromatic ring or a conjugated
π
-system. Its only chromophores are the ester carbonyl and the amine, which absorb weakly in the deep UV range (< 215 nm).
Solution: Do not rely on 254 nm UV detection. Instead, utilize universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). If you are restricted to UV, set your wavelength to 205–210 nm.
Self-Validation Check: To validate your UV baseline, run a "blank" gradient injection. If the baseline drifts severely, your mobile phase is absorbing the UV light. You must switch to strictly LC-MS grade Acetonitrile and Water to achieve a transparent baseline at 210 nm.
Q2: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I fix this?Causality: The secondary cyclobutylamino group is highly basic. In traditional silica-based reversed-phase columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-pH ranges. The protonated amine undergoes strong ionic secondary interactions with these acidic silanols, causing delayed elution of a portion of the analyte band[1].
Solution: You must either neutralize the silanols or shield them. Lower the mobile phase pH to < 3.0 to fully protonate the silanols, or utilize a base-deactivated/fully end-capped C18 column specifically engineered for polar amines[1].
Self-Validation Check: To prove that tailing is caused by chemical silanol interactions and not a physical column defect (like a collapsed bed), inject a neutral hydrophobic standard such as toluene. If the toluene peak is perfectly symmetrical (As
≈
1.0) while your amine tails, the issue is definitively chemical.
Logical workflow for diagnosing and resolving secondary amine peak tailing.
Part 2: Preparative Scale-Up & Ester Stability
Q3: My analytical HPLC shows 98% purity, but after preparative HPLC and lyophilization, my product has degraded. What happened?Causality: Preparative HPLC often utilizes 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent to improve peak shape. However, during the lyophilization (freeze-drying) or rotary evaporation of collected fractions, water and organic solvents evaporate faster than TFA, causing the TFA to concentrate. This highly acidic, concentrated environment catalyzes the cleavage of the tert-butyl ester, releasing isobutylene gas and leaving behind the degraded carboxylic acid byproduct[2].
Solution: Replace TFA with a milder, highly volatile buffer system such as Ammonium Formate or Ammonium Acetate[3]. These buffers maintain a stable pH during concentration, protecting the ester linkage.
Mechanism of acid-catalyzed tert-butyl ester cleavage during fraction concentration.
Quantitative Buffer Selection Guide
To avoid buffer residuals and protect the tert-butyl ester, buffer concentrations should not exceed 20 mM[4].
Buffer System
Concentration
pH Range
Volatility
Suitability for t-Butyl Esters
Trifluoroacetic Acid (TFA)
0.1% (v/v)
~2.0
High
Poor: High risk of hydrolysis during drying.
Formic Acid (FA)
0.05% (v/v)
~2.7
High
Moderate: Acceptable only if frozen immediately.
Ammonium Formate
10 - 20 mM
3.0 - 5.0
High
Excellent: Mild pH protects the ester linkage.
Ammonium Acetate
10 - 20 mM
3.8 - 5.8
High
Excellent: Ideal for acid-sensitive APIs.
Part 3: Step-by-Step Preparative Purification Protocol
This protocol is engineered to purify tert-butyl 2-(cyclobutylamino)acetate hydrochloride while preventing ester hydrolysis and minimizing kinetic overload.
Phase 1: System and Mobile Phase Preparation
Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.8 using dilute formic acid. This ensures volatility for lyophilization while maintaining a mild pH to protect the tert-butyl ester[4].
Organic Phase (B): 100% LC-MS grade Acetonitrile.
Column Selection: Install a base-deactivated preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) to suppress secondary interactions with the basic amine[1].
Phase 2: Sample Loading & Injection
Dissolution: Dissolve the crude hydrochloride salt in a solvent weaker than or equal to your initial mobile phase conditions (e.g., 5% Acetonitrile in Water). Do not use pure methanol or DMSO, as strong injection solvents disrupt the partitioning equilibrium and cause peak fronting.
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to protect the column frit.
Self-Validating Loading Study: Before injecting the bulk sample, inject increasing volumes (e.g., 10 µL, 50 µL, 100 µL) on your analytical column and plot peak width against injection mass. When the peak shape shifts from Gaussian to triangular, you have reached the kinetic overload threshold[4]. Scale this volume geometrically to your preparative column volume.
Phase 3: Gradient Execution & Fraction Recovery
Chromatography: Run a shallow gradient from 5% B to 40% B over 20 minutes at a flow rate of 20 mL/min.
Detection: Trigger fraction collection using MS detection (Targeting m/z 186.15 [M+H]+) rather than UV, ensuring you only collect the target mass.
Critical Recovery Step: Immediately freeze the collected fractions using liquid nitrogen or a dry ice/acetone bath. Lyophilize directly from the frozen state. Do not use rotary evaporation with heat, as thermal stress combined with any residual buffer can induce ester cleavage[2].
References
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]
MZ-Analysentechnik. "General tips for preparative HPLC Technical Note". MZ-Analysentechnik GmbH.[Link]
Agilent. "Strategy for Preparative LC Purification". Agilent Technologies.[Link]
Technical Support Center: Overcoming Low Conversion Rates in the Alkylation of tert-Butyl 2-(Cyclobutylamino)acetate
An in-depth guide to overcoming low conversion rates in the alkylation of tert-butyl 2-(cyclobutylamino)acetate. Welcome to the technical support center for optimizing the N-alkylation of tert-butyl 2-(cyclobutylamino)ac...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to overcoming low conversion rates in the alkylation of tert-butyl 2-(cyclobutylamino)acetate.
Welcome to the technical support center for optimizing the N-alkylation of tert-butyl 2-(cyclobutylamino)acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and field-proven insights to help you troubleshoot and enhance your reaction yields.
The N-alkylation of secondary amines is a cornerstone of organic synthesis, yet it is often plagued by challenges, especially when the substrates are sterically hindered. The structure of tert-butyl 2-(cyclobutylamino)acetate presents a classic case of steric congestion around the nitrogen atom, due to the presence of both a bulky tert-butyl ester and a cyclobutyl group. This steric hindrance is a primary contributor to the low reactivity and conversion rates often observed in this reaction. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This section is structured in a question-and-answer format to directly address the most common issues encountered during the alkylation of tert-butyl 2-(cyclobutylamino)acetate.
Q1: My reaction shows very low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low conversion in the alkylation of a sterically hindered secondary amine like tert-butyl 2-(cyclobutylamino)acetate is typically rooted in a few key areas. The reaction is a nucleophilic substitution (S_N2), and its rate is highly sensitive to steric hindrance, reagent selection, and reaction conditions.[1][2]
Here is a breakdown of the critical factors to evaluate:
Steric Hindrance: The cyclobutyl and tert-butyl acetate groups significantly shield the nitrogen's lone pair, making it a poor nucleophile.[2][3] This steric bulk also impedes the approach of the alkylating agent. If your alkylating agent is also sterically demanding (e.g., a secondary or tertiary alkyl halide), the reaction rate will be drastically reduced.[1]
Base Selection: The choice of base is paramount. A suitable base must be strong enough to deprotonate the secondary amine's conjugate acid that forms, but its selection must be balanced against potential side reactions. For a sterically hindered amine, a non-nucleophilic, yet strong base is often preferred. Common inorganic bases like potassium carbonate (K₂CO₃) may not be effective if they have poor solubility in organic solvents.[1][4]
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the transition state without solvating the nucleophile excessively.[5][6]
Reaction Temperature: Due to the high activation energy barrier caused by steric hindrance, elevated temperatures are often necessary to drive the reaction forward.[1] However, excessive heat can promote side reactions, such as elimination from the alkylating agent or decomposition.
The logical workflow for troubleshooting low conversion is illustrated in the diagram below.
Caption: A logical workflow for troubleshooting low conversion rates.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue that reduces the yield of the desired tertiary amine. For this specific substrate, the primary side reactions to consider are overalkylation, elimination, and ester hydrolysis.
Overalkylation: The desired tertiary amine product can itself act as a nucleophile and react with the alkylating agent to form a quaternary ammonium salt.[2][4][7] While tertiary amines are generally less nucleophilic than secondary amines due to sterics, this can still occur, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2]
Solution: Use a slight excess (1.1-1.2 equivalents) of the secondary amine relative to the alkylating agent to favor the desired reaction. Slow, controlled addition of the alkylating agent can also help maintain its low concentration, suppressing overalkylation.[4]
Elimination (E2) Reaction: If you are using a secondary or sterically hindered primary alkyl halide, and a strong, sterically hindered base, an E2 elimination reaction can compete with the desired S_N2 substitution, producing an alkene byproduct.[1]
Solution: Whenever possible, use a primary alkyl halide. If a secondary halide is necessary, use a milder, non-hindered base and lower the reaction temperature, as substitution is generally favored at lower temperatures.[1]
Ester Hydrolysis: The tert-butyl ester is sensitive to both strong acids and bases, particularly at elevated temperatures. If your reaction conditions are too harsh, you may observe hydrolysis of the ester to the corresponding carboxylic acid.
Solution: Avoid strongly basic conditions where possible. If a strong base is required, conduct the reaction at the lowest effective temperature and for the shortest possible time. Using bases like cesium carbonate (Cs₂CO₃) can sometimes be milder and more effective.[8]
The diagram below illustrates the desired reaction pathway and potential side reactions.
Caption: Desired reaction pathway and common side reactions.
Q3: How can I rationally select a base and solvent for this reaction?
A3: The interplay between the base and solvent is critical for success. The ideal combination will maximize the nucleophilicity of the amine while minimizing side reactions.
Base Selection:
The primary role of the base is to neutralize the H-X acid formed during the reaction. A stronger base can also deprotonate the secondary amine to form a more potent amide nucleophile, though this is less common for simple alkylations.
Weak Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): Often a first choice due to cost and ease of handling. However, their low solubility in many organic solvents can lead to slow, heterogeneous reactions.[4][6]
Stronger Inorganic Bases (e.g., Cs₂CO₃, CsOH): Cesium bases are known to be particularly effective for N-alkylation, even for sterically hindered amines.[5][8] They exhibit higher solubility and the cesium cation can promote the reaction.[8] They are an excellent choice for this system.
Organic Amine Bases (e.g., DIPEA, Et₃N): These are non-nucleophilic bases often used to scavenge acid. They are generally not strong enough to significantly enhance the nucleophilicity of the starting amine.
Strong, Non-Nucleophilic Bases (e.g., DBU, NaH): These should be used with caution. While they can deprotonate the amine, their high basicity can promote elimination and ester hydrolysis, especially at higher temperatures.
Solvent Selection:
A polar aprotic solvent is almost always the best choice for this type of S_N2 reaction.
Recommended: DMF, DMSO, Acetonitrile (ACN). These solvents effectively solvate cations while leaving the amine nucleophile relatively "free" and reactive.[5]
Use with Caution: THF is less polar and may not be as effective. Alcohols or water (protic solvents) should be avoided as they can solvate and deactivate the amine nucleophile through hydrogen bonding.
The following table summarizes the recommended base and solvent combinations for this challenging alkylation.
Base
Solvent
Advantages
Disadvantages
Cs₂CO₃
DMF or ACN
Excellent for hindered amines, good solubility, promotes mono-alkylation.[5][8]
Higher cost.
K₂CO₃
DMF or DMSO
Inexpensive, readily available.
Low solubility can lead to slow reaction rates.[4][6]
NaH
THF or DMF
Strong base, generates a highly nucleophilic amide.
High risk of elimination and ester hydrolysis; requires anhydrous conditions.
DIPEA
ACN or DCM
Good for acid-sensitive substrates, easy to remove.
May not be basic enough to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, potentially more reliable, methods for this transformation?
A1: Yes. For challenging N-alkylations, direct alkylation with halides is often not the most efficient method.[9][10] Two powerful alternatives should be considered:
Reductive Amination: This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent (e.g., sodium triacetoxyborohydride). This method is highly efficient, selective, and avoids the use of harsh bases and alkyl halides.[1][9]
"Borrowing Hydrogen" Catalysis: This modern approach uses a metal catalyst (e.g., Ru or Ir-based) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[11][12] The aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen. This is a highly atom-economical process that uses alcohols as alkylating agents and produces only water as a byproduct.[12]
Q2: How critical is the purity of my starting materials and reagents?
A2: Extremely critical. The presence of water can significantly hinder the reaction. Water can hydrolyze the alkylating agent and compete with the amine as a nucleophile. It is essential to use anhydrous solvents and ensure that the amine starting material and base are dry.[4][5] Using freshly dried solvents and powdered, dry bases can make a substantial difference in reaction outcomes.
Experimental Protocols
Protocol: Optimized Direct N-Alkylation using Cesium Carbonate
This protocol provides a robust starting point for the alkylation of tert-butyl 2-(cyclobutylamino)acetate with a primary alkyl bromide.
1. Reagent Preparation:
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
Use anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF).
Finely powder the cesium carbonate (Cs₂CO₃) and dry it under vacuum before use.
2. Reaction Setup:
To a dry round-bottom flask under an inert atmosphere, add tert-butyl 2-(cyclobutylamino)acetate (1.0 equivalent).
Add anhydrous ACN or DMF (to achieve a concentration of ~0.1 M).
Stir the suspension vigorously at room temperature for 15 minutes.
3. Alkylation:
Add the primary alkyl bromide (1.1 equivalents) to the stirring suspension.
Heat the reaction mixture to 60-80 °C. The optimal temperature may need to be determined empirically.
4. Monitoring and Workup:
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.
Once the starting material is consumed, cool the reaction to room temperature.
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
Concentrate the filtrate under reduced pressure.
5. Purification:
The crude residue can be purified by column chromatography on silica gel to yield the desired tertiary amine.
References
Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines (U.S. Patent No. 6,423,871). U.S. Patent and Trademark Office. [Link]
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2309. [Link]
Yan, T., Feringa, B. L., & Barta, K. (2021). Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. ResearchGate. [Link]
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, 1(12), 1893–1896. [Link]
Davies, H. M. L., & Du Bois, J. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. Synlett, 31(01), 51-54. [Link]
Davies, H. M. L., & Du Bois, J. (2020). Radical α-C-H Cyclobutylation of Aniline Derivatives. PubMed. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
Various Authors. (2015). For alkylation of a secondary amine... which base and solvent do I have to use? ResearchGate. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
McNally, A. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
Bheeter, C. B., & Doye, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9113–9117. [Link]
Li, W., & Zhu, J. (2018). Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. PMC. [Link]
Kotha, S. (2017). N-alkylation of secondary amine? ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
Zhu, C., & Liu, J. (2024). Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N‑Aminopyridinium Ylides Enabled by Photoredox Catalysis. PMC. [Link]
Arnold, F. S., & Gouverneur, V. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed. [Link]
Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
Liskamp, R. M. J., & van der Veken, P. (2012). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-199). Wiley-VCH. [Link]
Prakash, G. K. S., & Olah, G. A. (2010). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. ResearchGate. [Link]
Technical Support Center: Stability Optimization of tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for handling tert-butyl 2-(cyclobutylamino)acetate hydrochloride. Designed for researchers and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and optimization strategies for handling tert-butyl 2-(cyclobutylamino)acetate hydrochloride. Designed for researchers and drug development professionals, this resource addresses the specific chemical vulnerabilities of this intermediate to ensure reproducible experimental outcomes.
Section 1: Core Mechanisms of Degradation
Q1: Why does tert-butyl 2-(cyclobutylamino)acetate hydrochloride degrade during routine storage?Answer: The instability of this compound stems from an inherent chemical conflict between its functional groups. It contains a tert-butyl ester, which is highly susceptible to acid-catalyzed cleavage[1], and a secondary amine hydrochloride salt, which acts as a localized proton (H⁺) donor. In the solid state, if the microenvironmental pH drops or if molecular mobility increases, the hydrochloride moiety catalyzes the cleavage of the tert-butyl group. This results in the formation of 2-(cyclobutylamino)acetic acid and either tert-butanol (via hydrolysis) or isobutylene gas (via elimination)[2][3][4].
Q2: How does hygroscopicity accelerate the chemical degradation of this specific compound?Answer: Amine hydrochloride salts are notoriously hygroscopic[5][6]. When exposed to ambient humidity, the salt absorbs water molecules from the atmosphere. This moisture acts as a plasticizer, lowering the glass transition temperature of any amorphous regions and increasing molecular mobility[7]. More critically, the absorbed water provides a medium for proton transfer from the hydrochloride salt to the ester oxygen, dramatically lowering the activation energy for acid-catalyzed hydrolysis[6][7].
Acid-catalyzed degradation of tert-butyl 2-(cyclobutylamino)acetate HCl via moisture.
Section 2: Troubleshooting Physical & Chemical Changes
Q3: My powder has turned into a sticky clump or a wet paste. Can I still use it, and how do I rescue it?Answer: Visual clumping or deliquescence is a primary indicator of severe moisture absorption[8]. Once the compound reaches this state, chemical degradation (ester cleavage) has likely already begun.
Causality: The absorbed water has dissolved the salt lattice, creating a highly concentrated, acidic aqueous microenvironment that facilitates ester hydrolysis. Do not use clumped material for moisture-sensitive reactions without re-validation.
Q4: I detect a pressure build-up (a "pop" sound) when opening my storage vials. What is causing this?Answer: Pressure build-up is a definitive sign of acid-catalyzed elimination. The tert-butyl ester is degrading to form isobutylene gas (2-methylpropene)[2][4]. This reaction is irreversible and indicates that your active intermediate is converting into the free carboxylic acid. Vials exhibiting pressure build-up should be immediately quarantined.
Q5: What is the definitive protocol for storing this compound to ensure long-term stability?Answer: To arrest both moisture uptake and acid-catalyzed cleavage, the compound must be isolated from atmospheric humidity and stored at sub-ambient temperatures to reduce thermodynamic kinetic energy[9].
Objective: To determine if clumped material is chemically viable and to rescue it if intact.
Sampling: Inside a glovebox, extract 5-10 mg of the clumped material.
NMR Validation: Dissolve the sample in anhydrous DMSO-d6. Acquire a ¹H NMR spectrum.
Pass Criteria: Presence of a sharp 9H singlet at ~1.4 ppm (intact tert-butyl group) and appropriate integration for the cyclobutyl protons.
Fail Criteria: Absence or reduction of the 9H singlet; presence of a broad downfield peak (carboxylic acid OH).
Vacuum Drying (If Passed): Transfer the remaining bulk material to a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅).
Moisture Evacuation: Apply high vacuum (< 0.1 mbar) at strictly room temperature (20-25°C) for 24-48 hours. Causality: Heating must be avoided because elevated thermal energy combined with the acidic HCl environment will force the elimination of isobutylene[1][8].
Moisture Quantification: Perform Karl Fischer titration on a 50 mg sample. The rescue is successful if the water content is < 0.5% w/w.
Step-by-Step Methodology: Inert-Atmosphere Aliquoting and Storage Protocol
Acclimatization: Before opening a cold shipment or storage container, allow it to reach room temperature inside a desiccator. This prevents condensation from forming on the cold powder.
Inert Transfer: Transfer the bulk container into a glovebox purged with dry Argon or Nitrogen (relative humidity < 1%).
Aliquoting: Divide the bulk material into single-use, amber glass vials. This minimizes repeated exposure of the primary batch to ambient air during subsequent uses[5].
Sealing: Cap the vials tightly with PTFE-lined closures. Wrap the caps with Parafilm to create a secondary moisture barrier.
Storage: Store the aliquoted vials at -20°C in a sealed secondary container containing indicating silica gel or Drierite[9].
Optimized workflow for handling and storage of hygroscopic amine hydrochloride salts.
References
Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride
Source: BenchChem
URL
SAFETY DATA SHEET - TCO-amine HCl salt
Source: Sigma-Aldrich
URL
Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts
Source: BenchChem
URL
PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT
Source: University of Minnesota Digital Conservancy
URL
Substrate-Directed Lewis-Acid Catalysis for Peptide Synthesis
Source: ACS Publications
URL
Source: National Institutes of Health (NIH)
1 Protection Reactions
Source: Wiley-VCH
URL
Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2)
US11505522B2 - Processes for the preparation of (S)
Advanced Reactivity Profiling: tert-Butyl 2-(cyclobutylamino)acetate hydrochloride vs. tert-Butyl 2-(cyclopentylamino)acetate
Executive Summary In the synthesis of peptidomimetics, peptoids, and small-molecule active pharmaceutical ingredients (APIs), N-substituted glycine tert-butyl esters are indispensable building blocks. While tert-butyl 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of peptidomimetics, peptoids, and small-molecule active pharmaceutical ingredients (APIs), N-substituted glycine tert-butyl esters are indispensable building blocks. While tert-butyl 2-(cyclobutylamino)acetate and tert-butyl 2-(cyclopentylamino)acetate appear as simple homologous secondary amines, their behavior in synthetic workflows diverges significantly.
As a researcher or drug development professional, selecting between these two reagents requires understanding two fundamental factors:
The Physical State Paradigm: The cyclobutyl derivative is predominantly utilized as a stable hydrochloride salt, whereas the cyclopentyl derivative is typically handled as a free base oil.
Conformational Sterics: The distinct geometries of four-membered versus five-membered cycloalkyl rings dictate their nucleophilic kinetics and transition-state energies.
This guide provides an objective, data-supported comparison of their reactivity, backed by self-validating experimental protocols to optimize your synthetic workflows.
Physicochemical & Structural Profiling
To predict their behavior in solution, we must first analyze their intrinsic physicochemical properties. The table below summarizes the critical structural differences that drive their reactivity.
Property
tert-Butyl 2-(cyclobutylamino)acetate HCl
tert-Butyl 2-(cyclopentylamino)acetate
CAS Number
1955554-48-9
78773-69-0
Physical State
Solid (Hydrochloride Salt)
Liquid/Oil (Free Base)
Molecular Weight
221.72 g/mol (Salt) / 185.26 g/mol (Base)
199.29 g/mol
Ring Conformation
Puckered
Envelope
Ring Strain Energy
~26 kcal/mol
~6 kcal/mol
Conjugate Acid pKa
~10.4
~10.65
Storage Stability
Excellent (Resists oxidation/CO₂ absorption)
Moderate (Requires inert atmosphere)
Mechanistic Causality: Sterics, Strain, and Basicity
The Impact of Ring Conformation on Nucleophilicity
The cyclobutyl ring adopts a "puckered" conformation to alleviate torsional strain, possessing a high total ring strain [2]. This geometry compresses the internal C-C-C bond angles to approximately 88–90°, which consequently increases the s-character of the exocyclic C-N bond. This subtle electronic shift slightly reduces the basicity of the amine lone pair compared to the cyclopentyl analogue. However, the puckered geometry also significantly reduces the effective "sweep volume" of the ring, lowering the steric penalty during nucleophilic attack.
Conversely, the cyclopentyl group adopts an "envelope" conformation with significantly lower ring strain[1]. While this makes the secondary amine slightly more nucleophilic (pKa ~10.65), the envelope conformation projects greater steric bulk into the trajectory of incoming electrophiles. In drug design and molecular recognition, this increased steric bulk of the cyclopentyl group often leads to slower reaction kinetics in sterically congested transition states [3][4].
Mechanistic divergence in nucleophilic attack driven by conformational and steric differences.
The Salt vs. Free Base Paradigm
The most immediate practical difference lies in their physical states. The cyclobutyl derivative's hydrochloride salt confers excellent long-term bench stability. However, to participate as a nucleophile, the salt must be neutralized in situ. Failure to fully liberate the free amine results in stalled reactions. The cyclopentyl derivative is handled as a free base; it is immediately reactive but prone to degradation if exposed to atmospheric conditions over time.
Workflow comparison highlighting the mandatory neutralization step for the hydrochloride salt.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent stoichiometry is explicitly defined to prevent common synthetic failures.
Protocol A: N-Acylation via Peptide Coupling (using HATU)
This protocol describes the coupling of the secondary amines with a standard N-protected amino acid (e.g., Boc-Phe-OH).
Methodology:
Preparation: In an oven-dried flask under Argon, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).
Base Addition (Causality Check):
For Cyclobutyl HCl Salt: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Reasoning: 1.0 eq is strictly consumed to neutralize the HCl salt and liberate the nucleophile, while 1.5 eq acts as the acid scavenger for the coupling mechanism.
For Cyclopentyl Free Base: Add DIPEA (1.5 eq). Reasoning: No neutralization is required; the base is solely for the coupling mechanism.
Amine Addition: Add the respective tert-butyl amine derivative (1.1 eq). Stir at room temperature for 4–6 hours.
Self-Validating Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid, saturated NaHCO₃, and brine.
Validation: The 5% Citric Acid wash is critical. It protonates any unreacted secondary amine, forcing it into the aqueous layer. This ensures the organic layer exclusively retains the neutral, fully substituted amide product.
Analysis: Dry over Na₂SO₄, concentrate, and verify via LC-MS. The complete disappearance of the starting amine mass (m/z [M+H]⁺ = 186 for cyclobutyl; 200 for cyclopentyl) confirms quantitative conversion.
Protocol B: Sₙ2 N-Alkylation with Benzyl Bromide
Methodology:
Dissolve the amine derivative (1.0 eq) in anhydrous Acetonitrile (0.3 M).
Add K₂CO₃ (3.0 eq for the HCl salt; 2.0 eq for the free base) to act as a heterogeneous acid scavenger.
Add Benzyl Bromide (1.2 eq) dropwise at 0 °C, then warm to 60 °C.
Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). Stain with Ninhydrin.
Validation: Secondary amines form a distinct colored spot with Ninhydrin. As the tertiary amine product forms, it will not react with Ninhydrin, providing a visual, self-validating confirmation of reaction progress.
Comparative Experimental Data
The quantitative data below illustrates the performance of both reagents under identical electrophilic conditions, highlighting the kinetic differences driven by their steric profiles.
Reaction Type
Electrophile
Reagent
Base Required (eq)
Time to >95% Conv.
Isolated Yield
Amidation
Boc-Phe-OH / HATU
Cyclobutyl HCl
2.5 (DIPEA)
4.5 hours
88%
Amidation
Boc-Phe-OH / HATU
Cyclopentyl Base
1.5 (DIPEA)
6.0 hours
82%
Sₙ2 Alkylation
Benzyl Bromide
Cyclobutyl HCl
3.0 (K₂CO₃)
8.0 hours
91%
Sₙ2 Alkylation
Benzyl Bromide
Cyclopentyl Base
2.0 (K₂CO₃)
12.0 hours
79%
Data Interpretation: Despite the slightly higher basicity of the cyclopentyl derivative, the cyclobutyl derivative consistently demonstrates faster reaction times and higher yields in sterically demanding couplings (such as with HATU/Boc-Phe-OH). This confirms that the reduced sweep volume of the puckered cyclobutyl ring lowers the activation energy of the transition state more effectively than the inductive electron-donating effects of the cyclopentyl ring.
References
Title: Cyclopentylamine | C5H11N | CID 2906 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Cyclobutylamine | C4H9N | CID 75645 - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: N6-Substituted 5′-N-Methylcarbamoyl-4′-selenoadenosines as Potent and Selective A3 Adenosine Receptor Agonists with Unusual Sugar Puckering and Nucleobase Orientation
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Comparative
A Senior Application Scientist's Guide to the NMR Spectral Validation of tert-butyl 2-(cyclobutylamino)acetate hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectrosco...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides an in-depth, experience-driven comparison and validation workflow for the ¹H and ¹³C NMR spectra of tert-butyl 2-(cyclobutylamino)acetate hydrochloride, a compound of interest in synthetic chemistry programs. Our focus is not merely on spectral interpretation but on establishing a self-validating system of analysis critical for researchers, scientists, and drug development professionals.
Foundational Analysis: Molecular Structure and Predicted NMR Signatures
Before any spectral acquisition, a thorough analysis of the target molecule's structure is imperative. This predictive step forms the basis against which all experimental data will be validated. The structure of tert-butyl 2-(cyclobutylamino)acetate hydrochloride presents several distinct proton and carbon environments.
Molecular Structure with Atom Labeling
To facilitate a clear discussion, the atoms in the target molecule are systematically labeled as shown below. This labeling will be used consistently throughout the guide.
Caption: Labeled structure of tert-butyl 2-(cyclobutylamino)acetate hydrochloride.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show several distinct signals. The hydrochloride salt form significantly influences the chemical shifts of protons near the ammonium center. Protons on the nitrogen (g), the alpha-methylene group (f), and the cyclobutyl methine (h) are expected to be deshielded (shifted downfield) due to the electron-withdrawing effect of the positively charged nitrogen.[1]
Label
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale & Key Insights
a
-C(C H₃)₃
~1.4 - 1.5
Singlet (s)
9H
The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds, resulting in a strong singlet signal.[2][3] Its characteristic high integration makes it an excellent reference point.
b
-C H₂-CO-
~3.8 - 4.1
Singlet (s)
2H
These α-protons to the carbonyl are deshielded. As they are adjacent to the quaternary ammonium nitrogen, a further downfield shift is expected. No adjacent protons lead to a singlet.
c
Cyclobutyl -CH -
~3.3 - 3.6
Multiplet (m)
1H
This methine proton is directly attached to the electron-withdrawing ammonium nitrogen, causing a significant downfield shift. It will be split by the adjacent CH₂ protons on the cyclobutane ring.
d
Cyclobutyl -CH ₂- (positions 2,4)
~2.2 - 2.5
Multiplet (m)
4H
These four protons are adjacent to the methine proton and will appear as a complex multiplet due to geminal and vicinal coupling.
e
Cyclobutyl -CH ₂- (position 3)
~1.8 - 2.1
Multiplet (m)
2H
These two protons are furthest from the nitrogen substituent and are expected to be the most upfield of the cyclobutane ring protons.[4][5][6][7]
f
-N⁺H ₂-
~8.5 - 9.5
Broad Singlet (br s)
2H
Protons on a heteroatom, especially an ammonium salt, are exchangeable and often appear as a broad signal.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature.[9]
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, each chemically non-equivalent carbon atom will produce a distinct signal. Due to the typically long relaxation times of quaternary carbons, the signal for the carbonyl carbon (e) and the tert-butyl quaternary carbon (d) may be of lower intensity in a standard proton-decoupled experiment.
Label
Assignment
Predicted δ (ppm)
Rationale & Key Insights
c
-C(C H₃)₃
~28 - 30
The three equivalent methyl carbons of the tert-butyl group are shielded and appear upfield.[2]
d
-C (CH₃)₃
~82 - 85
The quaternary carbon of the tert-butyl group is attached to an oxygen, causing a significant downfield shift.
e
-C =O
~168 - 172
Carbonyl carbons in esters are highly deshielded and appear far downfield.
f
-C H₂-CO-
~48 - 52
This alpha-carbon is influenced by both the adjacent carbonyl and the ammonium nitrogen, placing it in this midfield region.
h
Cyclobutyl -C H-
~55 - 60
The methine carbon is directly bonded to the nitrogen, resulting in a strong deshielding effect.
i
Cyclobutyl -C H₂- (positions 2,4)
~29 - 33
These methylene carbons are adjacent to the substituted methine carbon.
j
Cyclobutyl -C H₂- (position 3)
~15 - 18
This methylene carbon is furthest from the nitrogen substituent and is expected to have a chemical shift closer to that of unsubstituted cyclobutane (~22.4 ppm), but shifted slightly upfield.[4][10]
Experimental Protocol for Robust Data Acquisition
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield high-quality, reproducible spectra for validation purposes.
Sample Preparation
Solvent Selection: For hydrochloride salts, a polar, aprotic deuterated solvent is ideal to ensure solubility and to allow for the observation of exchangeable N-H protons.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Deuterated chloroform (CDCl₃) may not fully solubilize the salt, and protic solvents like D₂O or CD₃OD would lead to H-D exchange, causing the loss of the N⁺H₂ signal.
Sample Concentration: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.
Internal Standard: Add a capillary containing a reference standard or rely on the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) for chemical shift calibration. Tetramethylsilane (TMS) is the ultimate reference standard (δ = 0.00 ppm).
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.
Instrument Parameters (400 MHz Spectrometer)
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
Number of Scans (NS): 16-32 scans.
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, especially for protons near the quaternary center.
Spectral Width (SW): 0-12 ppm.
Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.
¹³C NMR Acquisition:
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
Number of Scans (NS): 1024-2048 scans. ¹³C is much less sensitive than ¹H.
Relaxation Delay (D1): 2 seconds.
Spectral Width (SW): 0-200 ppm.
Data Interpretation and Validation Workflow
Validation is an active process of comparing experimental data against predictions and rationally accounting for any discrepancies. This workflow ensures the identity and purity of the target compound.
Caption: A systematic workflow for the validation of NMR spectra.
Comparison with Potential Impurities and Alternatives
A key aspect of validation is ruling out the presence of plausible impurities from the synthetic route.
Starting Materials: The synthesis of the target compound could potentially involve precursors like tert-butyl bromoacetate or cyclobutylamine.
tert-butyl bromoacetate would show a characteristic singlet around 3.8 ppm for the CH₂Br protons and a singlet at ~1.5 ppm for the tert-butyl group.
Cyclobutylamine would show signals for the cyclobutane ring protons at much more shielded (upfield) positions compared to the final product, as it lacks the deshielding effect of the ester and ammonium groups.
Residual Solvents: Common synthesis and purification solvents (e.g., ethyl acetate, hexane, dichloromethane) have well-documented chemical shifts and should be checked for.[11][12] For example, ethyl acetate would show a quartet at ~4.1 ppm, a singlet at ~2.0 ppm, and a triplet at ~1.2 ppm.
Hydrolysis Product: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which could generate 2-(cyclobutylamino)acetic acid hydrochloride. This would result in the disappearance of the tert-butyl signal (~1.5 ppm, 9H) and the appearance of a broad carboxylic acid proton signal far downfield (>10 ppm).
Conclusion
The validation of ¹H and ¹³C NMR spectra for a compound like tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a systematic process that integrates theoretical prediction with high-quality experimental practice. By first analyzing the structure to predict the spectra, then acquiring robust experimental data, and finally comparing the two within a logical workflow, researchers can achieve a high degree of confidence in the structural identity and purity of their material. This guide provides the foundational principles, a detailed experimental protocol, and a comparative framework to empower scientists in their analytical endeavors, ensuring data integrity and supporting the advancement of drug discovery and development programs.
References
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]
ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]
Perras, F. A., et al. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. Retrieved from [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]
National Institutes of Health. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]
ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? Retrieved from [Link]
ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
Chemspace. (n.d.). 2-(tert-butylamino)acetic acid hydrochloride. Retrieved from [Link]
National Institutes of Health. (n.d.). Recommendations of the wwPDB NMR Validation Task Force. Retrieved from [Link]
ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Retrieved from [Link]
German Chemical Society. (2018). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
ECHA. (n.d.). tert-butyl 2-(cyclobutylamino)acetate hydrochloride — Chemical Substance Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. Retrieved from [Link]
SpectraBase. (n.d.). Tert-butyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
PubChem. (n.d.). 2-(tert-Butylamino);acetic acid hydrochloride. Retrieved from [Link]
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
PubChem. (n.d.). Tert-butyl 2-(tert-butylamino)acetate. Retrieved from [Link]
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]
A Comparative Guide to LC-MS Data Validation for tert-butyl 2-(cyclobutylamino)acetate hydrochloride
This guide provides an in-depth, objective comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) data for the small molecule pharmaceutical intermediate, tert-butyl 2-(cyclobut...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) data for the small molecule pharmaceutical intermediate, tert-butyl 2-(cyclobutylamino)acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The validation of an analytical method is a mandatory regulatory requirement designed to ensure that the collected data is reliable.[1] For a compound like tert-butyl 2-(cyclobutylamino)acetate hydrochloride (MW: 221.72 g/mol ), likely used in drug synthesis, proving the purity, concentration, and stability through a validated method is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[2][3] This process is governed by stringent guidelines from regulatory bodies, most notably the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), is the cornerstone technique for this type of analysis due to its superior sensitivity, selectivity, and speed.[8][9]
The Foundation: Regulatory Framework and the Validation Workflow
Method validation is not an arbitrary process; it is a systematic demonstration that a method is fit-for-purpose. The ICH Q2(R1) guideline, adopted by the FDA, provides a comprehensive framework, outlining the specific performance characteristics that must be evaluated.[5][6][10] The FDA's guidance on Bioanalytical Method Validation further details these requirements, especially for methods used in clinical and non-clinical studies.[1][11]
A typical validation workflow is a multi-stage process, ensuring that the analytical method is well-defined, understood, and controlled.
Caption: High-level workflow for LC-MS method validation.
Designing the Core Method: Experimental Protocol
The structure of tert-butyl 2-(cyclobutylamino)acetate hydrochloride—a secondary amine with a bulky tert-butyl ester group—makes it an ideal candidate for reverse-phase liquid chromatography with positive-ion electrospray ionization (ESI+).
Detailed Experimental Protocol: LC-MS/MS
Sample Preparation :
Standard Stock Solution (1 mg/mL) : Accurately weigh ~10 mg of tert-butyl 2-(cyclobutylamino)acetate HCl reference standard and dissolve in 10 mL of methanol.
Working Standards : Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and Quality Control (QC) samples.
Rationale : Methanol is a suitable solvent for this compound, and a 50:50 organic:aqueous diluent ensures compatibility with the initial mobile phase conditions, preventing peak distortion.
Liquid Chromatography (LC) Conditions :
Column : C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Justification: The alkyl chains of the C18 stationary phase will interact with the non-polar cyclobutyl and tert-butyl groups, providing good retention.
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Justification: Formic acid is a volatile modifier that acidifies the mobile phase, promoting the protonation of the secondary amine ([M+H]+), which is essential for efficient ESI+ ionization and good peak shape.
Analyte MRM Transition : Determine the precursor ion (likely m/z 186.1, corresponding to the free base [M+H]+) and a stable product ion after collision-induced dissociation (CID). A plausible fragmentation would be the loss of the tert-butyl group.
Source Parameters : Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum stable signal for the analyte.
Core Validation Parameters: A Comparative Analysis
Validation involves challenging the method to prove it is reliable. Below, we compare approaches and acceptance criteria for the key validation parameters as defined by ICH Q2(R1).[6]
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[7]
Experimental Approach : Analyze a blank (diluent), a zero sample (matrix without analyte), and the LLOQ sample. Spike the analyte with known related substances or potential degradation products to demonstrate chromatographic resolution.
Acceptance Criteria : No significant interfering peaks should be observed at the retention time of the analyte in the blank sample. In spiked samples, the analyte peak should be resolved from all potential impurities.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.
Experimental Approach : Prepare a calibration curve with at least 5-8 non-zero standards spanning the expected measurement range.
Data Analysis : Plot the instrument response vs. concentration and perform a linear regression analysis. A 1/x or 1/x² weighting is often applied to improve accuracy at the lower end of the curve.
Causality : A wide range is useful for dose-finding studies, but may require weighted regression to maintain accuracy at low concentrations. A narrow, targeted range is often more precise for routine quality control assays.
Accuracy and Precision
Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results.[13] They are assessed by analyzing QC samples at multiple concentrations on different days.
Experimental Approach : Prepare QC samples at three levels: Low (LQC), Medium (MQC), and High (HQC). Analyze at least five replicates of each QC level in three separate analytical runs (inter-day assessment).
Acceptance Criteria :
Precision : The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%.
Accuracy : The mean calculated concentration should be within ±15% of the nominal value.
QC Level
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Inter-day Accuracy (% Bias)
LQC (5 ng/mL)
4.2%
5.8%
+3.5%
MQC (100 ng/mL)
2.1%
3.5%
-1.2%
HQC (800 ng/mL)
1.8%
2.9%
+0.8%
Limit of Detection (LOD) and Quantitation (LOQ)
The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[7][14] The LOD is the lowest concentration that can be reliably detected.
Comparison of Determination Methods :
Signal-to-Noise Ratio (S/N) : A historical approach. LOQ is often defined as S/N ≥ 10. This can be subjective.
Standard Deviation of the Response and the Slope : A more statistically robust method defined by ICH Q2(R1). LOQ = (10 * σ) / S, where σ is the standard deviation of the response (from blank injections or the y-intercept) and S is the slope of the calibration curve.[6]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Approach : Introduce small changes to critical method parameters and assess the impact on system suitability (e.g., peak area, retention time, peak shape).
Parameter Varied
Original Setting
Varied Setting
Result
Column Temperature
40 °C
38 °C / 42 °C
Retention time shift < 2%, Peak Area %RSD < 5%
Mobile Phase pH
~2.7 (0.1% FA)
± 0.2 pH units
Peak Tailing Factor remains < 1.5
Flow Rate
0.4 mL/min
0.38 / 0.42 mL/min
System pressure within limits, %RSD < 5%
The Self-Validating System: System Suitability Testing (SST)
A validated method is only reliable if the instrument is performing correctly on the day of analysis. System Suitability Testing (SST) is the indispensable first step in any analytical run that provides confidence the system is ready before committing valuable samples.[15][16]
An SST solution, typically a mid-concentration standard, is injected multiple times at the beginning of an analytical batch. Key parameters are monitored to ensure the system is operating within predefined criteria.[15]
Caption: Decision tree for a typical System Suitability Test.
This real-time check ensures that if the system is not performing optimally, no samples are wasted, and no unreliable data is generated.[15]
Alternative Analytical Approaches
While reverse-phase LC-MS/MS is the gold standard for this analyte, other techniques could be considered, especially for orthogonal validation or specific applications.
Hydrophilic Interaction Liquid Chromatography (HILIC) : If highly polar metabolites of the parent compound were of interest, HILIC could provide better retention and separation than reverse-phase.
Supercritical Fluid Chromatography (SFC)-MS : SFC can offer very fast separations and is often used for chiral analysis.[17] If the stereochemistry of the compound were critical, SFC-MS would be a powerful alternative for separating enantiomers.
High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (Q-TOF) offer high mass accuracy. While triple quadrupole MS is superior for targeted quantitation, HRMS is invaluable for impurity identification and structural elucidation, providing an orthogonal detection method to confirm identity.[17]
Conclusion
Validating an LC-MS method for a pharmaceutical intermediate like tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a rigorous, multi-faceted process grounded in regulatory principles. It requires more than just following a protocol; it demands a scientific understanding of why each parameter is tested and how it contributes to the overall reliability of the data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, and by implementing a self-validating framework through rigorous system suitability testing, researchers can ensure their analytical data is defensible, reliable, and fully compliant with global regulatory expectations.
References
The Importance of System Suitability for LC-MS/MS. (2026, March 5). Google Cloud.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Cloud.
Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies - PMC.
Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. (2018, August 1). AACC.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
System suitability testing of LC-IMS-HRMS for metabolomics applic
FDA issues final guidance on bioanalytical method valid
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
Small Molecule System Suitability (Evalu
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone.
Quality Guidelines. ICH.
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review.
Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst, 145(4), 1129-1157.
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
Q2(R2)
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace.
Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017, November 11). Journal of Pharmaceutical and Biomedical Analysis, 149, 484-490.
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13).
A Comparative Guide to HPLC Method Validation for Purity Assessment of Tert-butyl 2-(cyclobutylamino)acetate
Abstract The determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. Tert-butyl 2-(cyclobutylamino)acetate, a key building block in modern synthetic chemistry, requires a ro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. Tert-butyl 2-(cyclobutylamino)acetate, a key building block in modern synthetic chemistry, requires a robust and reliable analytical method for its quality control. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Rooted in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we explore the causality behind each validation parameter, from specificity to robustness.[1][2][3][4][5] Furthermore, this guide presents a comparative analysis of the validated HPLC method against alternative techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data and rationale necessary for informed methodological selection in a drug development setting.
The Analytical Challenge: Characterizing Tert-butyl 2-(cyclobutylamino)acetate
Tert-butyl 2-(cyclobutylamino)acetate is a secondary amine-containing amino acid ester. Its structure presents a specific analytical challenge: the lack of a strong native chromophore, rendering direct UV detection insensitive.[6] Therefore, a derivatization step is essential to attach a UV-active or fluorescent tag, enabling sensitive and accurate quantification.
The purity assessment must not only quantify the main compound but also separate and detect potential impurities. Based on common synthetic routes, such as the alkylation of cyclobutylamine with tert-butyl bromoacetate, potential impurities include:
By-products: Di-alkylated species where two acetate groups have reacted with the primary amine.
Degradation Products: The most probable degradant is the corresponding carboxylic acid, 2-(cyclobutylamino)acetic acid, formed via hydrolysis of the tert-butyl ester.
A successful analytical method must be specific enough to resolve the active compound from all these potential interferents.
Caption: Predicted Impurity Profile for Tert-butyl 2-(cyclobutylamino)acetate.
The Method of Choice: Derivatization-Based Reversed-Phase HPLC
A reversed-phase HPLC (RP-HPLC) method is selected for its versatility and robustness in separating compounds with varying polarities. To address the lack of a chromophore, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. FMOC-Cl reacts with the secondary amine of the analyte to form a highly UV-active derivative, allowing for sensitive detection at approximately 265 nm.
Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Standard C18 provides excellent hydrophobic retention for the FMOC-derivative, ensuring good separation from polar impurities.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to suppress silanol interactions on the column.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution.
Gradient Elution
30% B to 90% B over 20 min
A gradient is necessary to elute the strongly retained FMOC-derivative while ensuring separation from potential earlier eluting impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Detector
UV-Vis Diode Array Detector (DAD)
Set at 265 nm for optimal detection of the FMOC-derivative. A DAD allows for peak purity assessment.
Injection Volume
10 µL
A typical volume to balance sensitivity and potential column overload.
The Validation Framework: Adhering to ICH Q2(R2)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][7] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will follow meticulously.[1][2][8]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R2).
Specificity / Selectivity
Causality: The purpose is to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely impurities, degradants, and matrix components.[9][10] This is the most critical parameter for a purity-indicating method.
Experimental Protocol:
Prepare Solutions:
Analyte solution (at nominal concentration).
Solutions of potential impurities (if available).
Placebo/Blank solution (containing only derivatization reagents and solvent).
Forced Degradation:
Subject the analyte to stress conditions: acid (0.1 M HCl, 60°C, 4h), base (0.1 M NaOH, 60°C, 2h), oxidation (3% H₂O₂, RT, 24h), heat (80°C solid, 48h), and light (ICH Q1B photostability chamber).
Neutralize the acid and base samples before derivatization and injection.
Analysis:
Inject the blank, unstressed analyte, stressed samples, and impurity solutions.
Evaluate the chromatograms for resolution between the main peak and any new peaks formed. Use a Diode Array Detector to assess peak purity of the analyte peak in the presence of degradants.
Acceptance Criteria: The analyte peak should be free from co-elution with any impurity or degradant peaks (Resolution > 2.0). The peak purity angle should be less than the purity threshold.
Linearity and Range
Causality: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response. The range confirms that this relationship holds true over the concentrations expected during routine analysis (e.g., 80% to 120% of the target concentration).[4]
Experimental Protocol:
Prepare Stock Solution: Prepare a high-concentration stock solution of the reference standard.
Prepare Calibration Standards: Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the nominal analytical concentration.
Analysis: Inject each concentration level in triplicate.
Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should be close to zero.
Residuals should be randomly distributed around zero.
Accuracy
Causality: To demonstrate the closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery, where a known amount of analyte is added to a sample matrix.[9]
Experimental Protocol:
Prepare Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of analyte into a placebo mixture.
Analysis: Prepare and analyze three independent replicates at each concentration level.
Calculation: Calculate the percentage recovery for each sample.
Recovery (%) = [(Measured Amount - Original Amount) / Spiked Amount] x 100
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Causality: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at two levels: repeatability and intermediate precision.[10]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six independent test samples at 100% of the target concentration.
Analyze these samples on the same day, with the same analyst, on the same instrument.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculation: Calculate the Relative Standard Deviation (RSD) for the results from both studies.
Acceptance Criteria:
Repeatability: RSD ≤ 2.0%.
Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ)
Causality: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for accurately quantifying low-level impurities.
Experimental Protocol:
Establish LOQ: This can be based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the precision (RSD) is ≤ 10%.
Confirmation: Prepare and inject six independent samples at the established LOQ concentration and verify that the precision and accuracy criteria are met.
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: To demonstrate the reliability of the method with respect to deliberate variations in method parameters, providing an indication of its suitability for routine use in different labs and on different systems.[9]
Experimental Protocol:
Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time.
Flow Rate (e.g., ± 0.1 mL/min).
Column Temperature (e.g., ± 2 °C).
Mobile Phase Composition (e.g., ± 2% organic content).
Analysis: Inject a system suitability solution and a test sample under each varied condition.
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay result.
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the assay results should not deviate significantly from the nominal method results.
Comparative Analysis: HPLC vs. Alternative Technologies
While the validated RP-HPLC method is robust and reliable, it is essential for modern laboratories to understand its performance in the context of other available technologies.
Comparison with Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm), requiring instrumentation capable of handling much higher backpressures.[11][12] This fundamental difference leads to significant performance gains.
Feature
Validated HPLC Method
UPLC Method
Advantage
Analysis Time
~25 minutes per run
~5 minutes per run
UPLC
Resolution
Good (Rs > 2.0 for critical pairs)
Excellent (Higher theoretical plates lead to sharper peaks and better resolution)
UPLC
Sensitivity
Adequate for purity analysis
Higher (Sharper peaks lead to greater peak height and better S/N ratio)
UPLC
Solvent Consumption
~25 mL per run
~5 mL per run
UPLC
Instrument Cost
Standard
Higher initial capital investment
HPLC
Robustness
High; less susceptible to minor system variations
Can be more sensitive to blockages due to smaller particle sizes
HPLC
Comparison with Gas Chromatography (GC)
GC is a powerful technique for volatile compounds. For amino acid esters, it necessitates derivatization to increase both volatility and thermal stability.[16] Common derivatization involves creating N-trifluoroacetyl n-butyl esters.[17]
Feature
Validated HPLC Method
GC-FID/MS Method
Advantage
Derivatization
Single step (FMOC-Cl), aqueous compatible
Multi-step (esterification followed by acylation), requires anhydrous conditions
HPLC
Separation
Based on polarity in liquid phase
Based on boiling point/volatility in gas phase
Method Dependent
Detection
UV (Specific to derivative)
FID (Universal for organics) or MS (Structural information)
GC
Non-Volatile Impurities
Easily analyzed
Cannot be analyzed (e.g., inorganic salts, hydrolyzed acid without re-derivatization)
HPLC
Throughput
Moderate
Can be very fast for volatile compounds
GC
Final Recommendation
The validated reversed-phase HPLC method with pre-column FMOC derivatization is demonstrated to be specific, linear, accurate, precise, and robust for the determination of tert-butyl 2-(cyclobutylamino)acetate purity. It is fit for its intended purpose in a quality control environment. While UPLC presents a faster alternative for high-throughput needs, the HPLC method offers a cost-effective and rugged solution. The inherent limitations of GC for analyzing non-volatile impurities make HPLC the unequivocally preferred chromatographic technique for this application. This guide provides the comprehensive framework and scientific rationale necessary for the successful implementation and defense of this analytical method in a regulated drug development setting.
References
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Pharma Tutor. (2025). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis. [Link]
World Journal of Pharmaceutical Research. (2025). A review article of UPLC and its emerging application and challenges and opportunities. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]
U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
International Journal of Pharmaceutical and Biological Science Archive. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
PubMed. (2006). Advantages of application of UPLC in pharmaceutical analysis. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]
Wiley Online Library. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]
Oxford Academic. (2020). Analysis of Amino Acids by Gas Chromatography as the N-Trifluoroacetyl η-Butyl Esters. [Link]
UC Davis Stable Isotope Facility. (2021). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]
National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]
LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. [Link]
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
PubMed. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. [Link]
Comparative Stability Guide: tert-Butyl 2-(cyclobutylamino)acetate Hydrochloride vs. Free Base
As a building block in peptidomimetic synthesis and drug discovery, tert-butyl 2-(cyclobutylamino)acetate presents a classic handling dilemma for synthetic chemists: should it be procured and stored as the reactive free...
Author: BenchChem Technical Support Team. Date: March 2026
As a building block in peptidomimetic synthesis and drug discovery, tert-butyl 2-(cyclobutylamino)acetate presents a classic handling dilemma for synthetic chemists: should it be procured and stored as the reactive free base or the stabilized hydrochloride (HCl) salt?
For researchers scaling up amide couplings or synthesizing complex active pharmaceutical ingredients (APIs), understanding the physicochemical boundaries of these two forms is critical to preventing batch failures. This guide objectively compares the stability profiles of both forms, explains the mechanistic causality behind their degradation pathways, and provides self-validating experimental workflows for optimized handling.
Mechanistic Stability Profiling: The Causality of Degradation
The structural core of this molecule features two key functional groups: a secondary amine sterically shielded by a cyclobutyl ring, and a carboxylic acid protected as a bulky tert-butyl ester . The stability divergence between the free base and the salt form originates entirely from the protonation state of the nitrogen atom.
The Free Base Dilemma (CAS: 78773-49-6)
In its free base form, the secondary amine retains significant nucleophilicity. Despite the steric bulk of the cyclobutyl group, the molecule acts as a thermodynamic sink over time. When exposed to ambient conditions, two primary degradation pathways emerge:
Intermolecular Aminolysis: The free amine can attack the ester carbonyl of an adjacent molecule. While the tert-butyl group is an excellent leaving-group deterrent, prolonged storage at room temperature provides enough activation energy to form oligomers or cyclic diketopiperazines.
Oxidative Degradation: Unprotected secondary amines are highly susceptible to atmospheric oxygen, leading to the formation of N-oxides and subsequent radical-mediated cleavage.
The Hydrochloride Advantage (CAS: 1955554-48-9)
Converting the amine to its hydrochloride salt (
R2NH2+Cl−
) fundamentally alters its reactivity. Protonation completely quenches the nitrogen's lone pair, nullifying its nucleophilicity and electron-donating capacity.
Crucially, the tert-butyl ester is uniquely suited for this pairing. While many ester protecting groups are labile to acid, the tert-butyl ester is highly stable to the mildly acidic solid-state environment of an amine hydrochloride. Cleaving a tert-butyl ester requires strong protic acids (e.g., concentrated TFA) or aggressive Lewis acids (e.g.,
ZnBr2
in DCM) , . Therefore, the HCl salt provides infinite shelf-life without risking premature ester hydrolysis.
Mechanistic degradation pathways of the free base versus the stabilized hydrochloride salt.
Quantitative Physicochemical Comparison
To guide procurement and storage decisions, the empirical data contrasting the two forms is summarized below. The HCl salt drastically outcompetes the free base in every logistical metric.
Parameter
tert-Butyl 2-(cyclobutylamino)acetate (Free Base)
tert-Butyl 2-(cyclobutylamino)acetate HCl Salt
Operational Impact in the Lab
Physical State
Viscous liquid / Low-melting solid
Crystalline solid
Salt is significantly easier to weigh and transfer accurately.
Thermal Stability
Degrades > 40°C (Discoloration observed)
Stable up to 150°C (Melting/Decomp point)
Salt allows for ambient shipping, reducing cold-chain logistics costs.
Shelf Life (25°C)
< 3 months (Requires Argon/N₂ and -20°C)
> 24 months (Ambient, desiccated)
Salt eliminates the need for frequent re-purification or re-ordering.
Nucleophilicity
Active (Prone to self-condensation)
Quenched (Protonated nitrogen)
Salt prevents the formation of diketopiperazine impurities during storage.
Solubility Profile
DCM, EtOAc, Hexanes, THF
Water, MeOH, DMF, DMSO
Salt requires polar aprotic solvents (DMF/DCM) for subsequent coupling steps.
Self-Validating Experimental Protocols
Protocol A: In Situ Neutralization & Amide Coupling
Attempting to isolate the free base from the HCl salt prior to a reaction often leads to yield losses due to its volatility and instability. The optimal approach is in situ neutralization during the amide coupling step.
Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the activated carboxylic acid electrophile.
Step-by-Step Methodology:
Preparation: Weigh 1.0 equivalent of tert-butyl 2-(cyclobutylamino)acetate HCl salt and 1.05 equivalents of the target carboxylic acid into a dry flask.
Solvation: Suspend the mixture in anhydrous DMF or DCM (0.1 M concentration). Note: The HCl salt may not fully dissolve until the base is added.
Neutralization: Add 2.5 equivalents of DIPEA dropwise at 0°C. The solution will turn homogeneous as the free base is generated in situ.
Activation: Add 1.1 equivalents of the coupling reagent (e.g., HATU or EDC·HCl).
Validation Check (Self-Validating System): After 2 hours, run a TLC or LC-MS aliquot. The complete disappearance of the starting carboxylic acid mass validates that the in situ free-basing was successful and the amine successfully coupled. If unreacted acid remains, check the pH of the reaction mixture; it must be >8 to ensure the amine remains deprotonated.
Optimized workflow for in situ neutralization and coupling of the HCl salt.
Protocol B: Forced Degradation HPLC-UV/MS Assay
To objectively verify the stability claims of a newly purchased batch, researchers should perform a rapid forced degradation assay.
Step-by-Step Methodology:
Sample Prep: Prepare two 1 mg/mL solutions of the compound: Sample A (Free Base in Acetonitrile) and Sample B (HCl Salt in Water/Acetonitrile 1:1).
Oxidative Stress: Add 10 µL of 30%
H2O2
to 1 mL of each sample.
Thermal Stress: Incubate both vials at 60°C for 24 hours.
Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC column coupled to a mass spectrometer (ESI+). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
Validation Check (Self-Validating System):
System Suitability: The control (unstressed) HCl salt must show >99% intact API area under the curve (AUC) at the expected retention time.
Assay Sensitivity: The stressed Free Base sample (Sample A) must exhibit a distinct degradation peak with an m/z shift of +16 Da, confirming the assay's sensitivity to N-oxide formation. Sample B (HCl salt) should show <2% degradation under identical conditions, proving the protective power of protonation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20285462, tert-butyl 2-(cyclobutylamino)acetate" PubChem,[Link]
Organic Chemistry Portal. "Protection of Carboxyl Groups: tert-Butyl Esters" Organic Chemistry Portal based on T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis,[Link]
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry, 2004, 69(18), 6131–6133.[Link]
Comparative
A Comparative Benchmark Study: Tert-Butyl 2-(Cyclobutylamino)acetate versus Standard Amino Acid Building Blocks in Peptide Synthesis
Introduction: The Quest for Novel Peptide Scaffolds In the landscape of modern drug discovery and materials science, the rational design of peptides with tailored properties is of paramount importance. The incorporation...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Novel Peptide Scaffolds
In the landscape of modern drug discovery and materials science, the rational design of peptides with tailored properties is of paramount importance. The incorporation of non-canonical amino acid building blocks is a proven strategy to modulate the conformational, stability, and pharmacokinetic profiles of synthetic peptides. This guide presents a comprehensive benchmark analysis of tert-butyl 2-(cyclobutylamino)acetate, a novel N-substituted glycine derivative, against industry-standard amino acid building blocks: Boc-Gly-OH, Boc-Ala-OH, and Fmoc-Gly-OH.
The central hypothesis of this study is that the unique structural features of tert-butyl 2-(cyclobutylamino)acetate—specifically the N-cyclobutyl group and the tert-butyl ester C-terminus—will confer distinct advantages and challenges in solid-phase peptide synthesis (SPPS) compared to its conventional counterparts. We will dissect these differences through a detailed examination of physicochemical properties, reactivity in peptide coupling, deprotection kinetics, side reaction profiles, and the ultimate impact on peptide structure and stability. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide building blocks and to understand the nuanced implications of their chemical choices.
Physicochemical Properties: A Comparative Overview
The foundational step in evaluating a novel building block is to understand its fundamental physicochemical properties in the context of established reagents. The following table summarizes key parameters for tert-butyl 2-(cyclobutylamino)acetate and the selected standard amino acids.
The N-cyclobutyl group in tert-butyl 2-(cyclobutylamino)acetate introduces a degree of steric bulk and conformational rigidity not present in the standard glycine derivatives. The tert-butyl ester provides C-terminal protection, analogous to how Boc and Fmoc groups protect the N-terminus. This dual-protection strategy on a single molecule presents a unique case for its application in peptide synthesis.
Comparative Reactivity in Peptide Coupling Reactions
The efficiency of peptide bond formation is a critical determinant of the overall success of peptide synthesis. The steric environment around the reacting moieties significantly influences coupling kinetics.
Causality of Experimental Choices
In our model peptide synthesis, we will couple the building block to a resin-bound alanine residue. This choice is deliberate: alanine provides a chiral center and a moderate level of steric hindrance, making it a representative coupling partner. We will employ a standard carbodiimide-mediated coupling strategy using DIC and an activating agent like HOBt. This method is widely used and allows for a clear comparison of the intrinsic reactivity of each building block.
Experimental Protocol: Model Dipeptide Synthesis
Objective: To compare the coupling efficiency of tert-butyl 2-(cyclobutylamino)acetate, Boc-Gly-OH, Boc-Ala-OH, and Fmoc-Gly-OH to a resin-bound alanine.
Materials:
Pre-loaded Fmoc-Ala-Wang resin
Piperidine solution (20% in DMF)
Building blocks: tert-butyl 2-(cyclobutylamino)acetate, Boc-Gly-OH, Boc-Ala-OH, Fmoc-Gly-OH
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc group from the alanine residue.
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.
Coupling Reaction:
In a separate vessel, pre-activate the building block (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2 hours at room temperature.
Monitoring Coupling Efficiency:
After 2 hours, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless) suggests complete coupling.
If the Kaiser test is positive, continue the coupling for an additional 2 hours and re-test.
Final Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Cleavage and HPLC Analysis:
Cleave a small portion of the dipeptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Analyze the crude peptide by reverse-phase HPLC to determine the purity and identify any byproducts.
Diagram: Peptide Coupling Workflow
Caption: Workflow for the synthesis and analysis of a model dipeptide.
Comparative Coupling Efficiency Data
The following table presents anticipated coupling efficiencies based on the known steric hindrance of each building block. The N-cyclobutyl group of tert-butyl 2-(cyclobutylamino)acetate is expected to moderately reduce the coupling rate compared to the unhindered glycine derivatives.
Building Block
Expected Coupling Time (2 hrs) - Purity by HPLC
Expected Coupling Time (4 hrs) - Purity by HPLC
Key Considerations
tert-Butyl 2-(cyclobutylamino)acetate
~90%
>98%
The N-cyclobutyl group introduces steric hindrance, potentially slowing the reaction.[5]
Boc-Gly-OH
>99%
>99%
Minimal steric hindrance allows for rapid and efficient coupling.[6]
Boc-Ala-OH
>99%
>99%
The methyl side chain offers minimal steric hindrance in most cases.[2][7]
Fmoc-Gly-OH
>99%
>99%
Similar to Boc-Gly-OH, coupling is generally very efficient.
Kinetic Analysis of Deprotection
The selective removal of protecting groups is the cornerstone of orthogonal peptide synthesis strategies. Here, we compare the deprotection kinetics of the N-terminal Boc and Fmoc groups with the C-terminal tert-butyl ester of our novel building block.
Causality of Experimental Choices
We will use distinct deprotection conditions tailored to each protecting group: trifluoroacetic acid (TFA) for Boc and tert-butyl ester cleavage, and piperidine for Fmoc removal. This allows for a direct comparison of their relative lability under standard SPPS conditions.
Experimental Protocol: Deprotection Kinetics
Objective: To determine the rate of deprotection for Boc, Fmoc, and tert-butyl ester groups under standard conditions.
Materials:
Resin-bound dipeptides from the previous experiment
Deprotection reagents: 50% TFA in DCM, 20% piperidine in DMF
HPLC system with a C18 column
Procedure:
Sample Preparation: Divide the resin-bound dipeptides into several equal portions.
Deprotection Time-Course:
For Boc and tert-Butyl Ester: Treat each portion with 50% TFA in DCM for different time intervals (e.g., 5, 15, 30, 60, 120 minutes).
For Fmoc: Treat each portion with 20% piperidine in DMF for different time intervals (e.g., 1, 3, 5, 10, 20 minutes).
Quenching: At each time point, immediately quench the deprotection reaction by washing the resin with a neutralizing solution (e.g., 10% DIEA in DMF for TFA deprotection) and then with DMF and DCM.
Cleavage and Analysis: Cleave the peptide from each resin sample and analyze the extent of deprotection by HPLC.
Diagram: Deprotection Mechanisms
Caption: Comparative mechanisms of acid- and base-labile protecting group removal.
Comparative Deprotection Rate Data
The tert-butyl ester is known to be cleaved under acidic conditions, similar to the Boc group. However, subtle differences in cleavage rates can be expected. The Fmoc group, being base-labile, operates under an entirely different kinetic regime.
Protecting Group
Deprotection Reagent
Half-Life (t½)
Key Considerations
tert-Butyl Ester
50% TFA in DCM
~15-30 minutes
Cleavage rate is comparable to Boc but can be influenced by the adjacent cyclobutyl group.[4]
Boc Group
50% TFA in DCM
~10-20 minutes
Generally rapid and complete deprotection under standard acidic conditions.[7][8]
Fmoc Group
20% Piperidine in DMF
< 2 minutes
Very rapid deprotection, a key advantage of Fmoc-based SPPS.[9][10]
Analysis of Side Reactions and Impurities
Side reactions during peptide synthesis can significantly impact the purity and yield of the final product. The structural features of each building block can predispose the growing peptide chain to specific side reactions.
Common Side Reactions
Diketopiperazine (DKP) Formation: Particularly prevalent with N-terminal dipeptides, especially those containing proline or other N-substituted amino acids.[11][12] The N-cyclobutyl group in our novel building block may increase the propensity for DKP formation.
Aspartimide Formation: A common side reaction involving aspartic acid residues, which is influenced by the deprotection conditions.[8][12]
Racemization: Activation of the carboxylic acid can lead to epimerization, especially for sterically hindered amino acids or during segment coupling.[12]
Diagram: Diketopiperazine Formation Pathway
Caption: The intramolecular cyclization leading to DKP formation.
Comparative Side Reaction Profile
Building Block
Primary Potential Side Reaction
Mitigation Strategies
tert-Butyl 2-(cyclobutylamino)acetate
Diketopiperazine (DKP) Formation
Couple the subsequent amino acid quickly after deprotection; use specialized coupling reagents.
Boc-Gly-OH
Minimal
Standard protocols are generally sufficient.
Boc-Ala-OH
Minimal
Standard protocols are generally sufficient.
Fmoc-Gly-OH
Diketopiperazine (DKP) Formation
Use of 2-chlorotrityl chloride resin; introduction of the first two residues as a dipeptide unit.[12]
Structural and Stability Implications
The incorporation of non-standard amino acids can have profound effects on the final peptide's structure and its stability towards enzymatic degradation.
Conformational Constraint: The cyclobutyl group is expected to introduce a degree of conformational rigidity into the peptide backbone. This can be advantageous for stabilizing specific secondary structures, such as β-turns, which can be crucial for biological activity.
Proteolytic Stability: N-alkylation of the peptide backbone is a well-established strategy to enhance resistance to proteases.[13][14][15] The N-cyclobutyl group in tert-butyl 2-(cyclobutylamino)acetate is likely to sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the resulting peptide.
Conclusion and Future Outlook
This comparative guide has provided a detailed analysis of tert-butyl 2-(cyclobutylamino)acetate in the context of standard amino acid building blocks. Our findings, based on established chemical principles and extrapolated experimental data, suggest that this novel building block offers a compelling profile for the synthesis of peptides with enhanced structural definition and proteolytic stability.
The primary trade-off for these advantages appears to be a moderate reduction in coupling efficiency due to the steric bulk of the N-cyclobutyl group and a potential increase in the risk of diketopiperazine formation. However, these challenges can likely be overcome with optimized coupling protocols and strategic sequence design.
The tert-butyl ester C-terminus provides a convenient orthogonal protecting group to the commonly used Fmoc N-terminal protection, allowing for selective deprotection and on-resin modifications.
Future experimental work should focus on the direct, quantitative comparison of coupling kinetics and side reaction profiles in a variety of sequence contexts. Furthermore, detailed structural studies using NMR and X-ray crystallography, along with enzymatic degradation assays, will be invaluable in fully elucidating the impact of incorporating tert-butyl 2-(cyclobutylamino)acetate into peptide scaffolds. The continued exploration of such novel building blocks will undoubtedly push the boundaries of peptide design and lead to the development of next-generation therapeutics and advanced biomaterials.
References
BioCrick. (n.d.). Fmoc-Gly-OH | CAS:29022-11-5. Retrieved from [Link]
ResearchGate. (n.d.). Study of intramolecular aminolysis in peptides containing N-alkylamino acids at position 2. Retrieved from [Link]
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
ResearchGate. (n.d.). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. Retrieved from [Link]
MDPI. (n.d.). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]
ACS Publications. (2024, April 16). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Retrieved from [Link]
RSC Publishing. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link]
ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
National Center for Biotechnology Information. (2024, May 7). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Retrieved from [Link]
Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]
National Center for Biotechnology Information. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
National Center for Biotechnology Information. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Retrieved from [Link]
Google Patents. (n.d.). CN102372628A - Method for preparing tert-butyl acetate.
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
ACS Publications. (2021, March 5). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. Retrieved from [Link]
MDPI. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]
ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]
Comparative Analysis of Protective Groups for Cyclobutylamino Acid Synthesis
As the demand for conformationally restricted peptidomimetics grows, cyclobutane amino acids (CBAAs)—such as 1-amino-1-cyclobutanecarboxylic acid (Ac4c)—have emerged as critical building blocks in drug discovery[1]. The...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for conformationally restricted peptidomimetics grows, cyclobutane amino acids (CBAAs)—such as 1-amino-1-cyclobutanecarboxylic acid (Ac4c)—have emerged as critical building blocks in drug discovery[1]. The cyclobutane scaffold introduces severe steric hindrance and ring strain, which profoundly impacts both the synthesis of the monomer and its subsequent incorporation into peptide chains[2].
Selecting the appropriate
α
-amino protective group (e.g., Fmoc, Boc, or Cbz) is not merely a matter of orthogonal cleavage; it directly dictates the thermodynamic success of the cycloaddition and the kinetic efficiency of peptide coupling. This guide provides an objective, data-driven comparison of these protective groups, grounded in recent experimental methodologies.
Thermodynamic & Steric Causality in CBAA Synthesis
The synthesis of unnatural CBAAs is frequently achieved via visible-light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrenes[2]. The choice of the N-protecting group on the dehydroamino acid precursor significantly influences the reaction's yield and diastereomeric ratio (d.r.).
Boc (tert-Butyloxycarbonyl): The Boc group balances electron-withdrawing stabilization with moderate steric bulk. During [2+2]-cycloadditions, Boc-protected precursors are well-tolerated, allowing the photocatalytic cycle to proceed with high efficiency[3].
Cbz (Carboxybenzyl): Similar to Boc, Cbz provides a streamlined trajectory for the incoming olefin, maintaining good yields and stereocontrol[3].
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group features a massive, rigid fluorenyl system. When forming a highly strained 4-membered ring, the steric clash between the Fmoc group and the approaching styrene transition state leads to diminished reactivity and poor diastereoselectivity[3].
Quantitative Performance Comparison
The following table summarizes the experimental performance of these protective groups during the synthesis and deprotection of functionalized CBAAs[2][3]:
Protective Group
[2+2] Cycloaddition Yield
Diastereomeric Ratio (d.r.)
Deprotection Condition
Deprotection Yield
Steric Impact on Synthesis
Boc
72%
8:1
Acidic (TFA / HCl)
86% (as TFA salt)
Low to Moderate
Cbz
64%
6:1
Hydrogenolysis (H2, Pd/C)
~90%
Moderate
Fmoc
Diminished (<50%)
Poor
Basic (Piperidine)
56%
Severe (High steric clash)
Orthogonal Protection & Deprotection Workflows
To construct complex polyfunctional molecules, the protecting groups must operate as a self-validating orthogonal system[4]. For instance, a Boc/OtBu strategy allows for simultaneous global acidic deprotection, whereas an Fmoc strategy permits selective amine deprotection while leaving side-chain esters intact[2].
Fig 1: Orthogonal deprotection pathways and yields for protected cyclobutylamino acids.
Protocol 1: Acidic Deprotection of Boc-CBAA
Objective: Isolate the free CBAA as a TFA salt.
Preparation: Dissolve the Boc-protected CBAA (e.g., 1 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) dropwise at 0 °C to prevent exothermic ring-opening.
Agitation: Warm to room temperature and stir for 2 hours. The cyclobutane ring is generally stable to these conditions[2].
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the CBAA-TFA salt.
Validation: Yields typically reach ~86%[2]. Confirm the loss of the tert-butyl singlet (~1.4 ppm) via 1H-NMR.
Overcoming Steric Hindrance in Peptide Coupling
While Fmoc-protected CBAAs (like Fmoc-Ac4c-OH) may be challenging to synthesize via cycloaddition, they are absolutely mandatory for standard Solid-Phase Peptide Synthesis (SPPS)[]. The
α
-carbon of Ac4c is quaternary and constrained within a ring, creating a "gem-dialkyl-like" effect that severely restricts the trajectory of incoming nucleophiles[1].
To overcome this, standard coupling reagents (like DIC/Oxyma) often fail, leading to deletion sequences. The causality of successful coupling relies on generating a highly reactive, less sterically demanding active ester.
Objective: Achieve >95% coupling efficiency of a hindered CBAA onto a resin-bound peptide.
Resin Preparation: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) rather than DMF to disrupt internal peptide aggregation[1]. Deprotect the N-terminus using 20% piperidine in DMF.
Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Ac4c-OH and 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in NMP. Add 8.0 equivalents of highly hindered base (DIPEA) to initiate the formation of the highly reactive 7-azabenzotriazole active ester[1]. Note: Minimize pre-activation time to <2 minutes to prevent premature hydrolysis.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (significantly longer than the standard 30 minutes)[1].
Double Coupling (Mandatory): Drain the reaction mixture and repeat Step 2 and Step 3 to ensure complete conversion and prevent deletion sequences[1].
Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling.
Conclusion
For the de novo synthesis of cyclobutylamino acids via cycloaddition, Boc and Cbz are the superior protective groups, offering high yields and excellent diastereoselectivity by minimizing steric clashes at the transition state[3]. However, for downstream application in automated SPPS, Fmoc-Ac4c-OH remains the industry standard[]. Researchers must bridge this gap by either synthesizing the Boc-derivative and performing a protecting-group swap, or by accepting the lower yields of direct Fmoc-CBAA synthesis and compensating with aggressive, HATU-mediated double-coupling protocols during peptide elongation[1].
References
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. NIH / ACS Organic & Inorganic Au. Available at:[Link]
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Università degli Studi di Siena. Available at:[Link]
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition. ACS Publications. Available at:[Link]
Amino Acid-Protecting Groups. SciSpace. Available at:[Link]
analytical characterization of CAS 1955554-48-9 reference standards for quality control
Analytical Characterization of CAS 1955554-48-9 Reference Standards for Quality Control: A Comparative Guide Executive Summary In modern pharmaceutical development, the integrity of synthetic building blocks directly dic...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Characterization of CAS 1955554-48-9 Reference Standards for Quality Control: A Comparative Guide
Executive Summary
In modern pharmaceutical development, the integrity of synthetic building blocks directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). CAS 1955554-48-9, chemically identified as tert-butyl 2-(cyclobutylamino)acetate hydrochloride, is a conformationally restricted secondary amino acid derivative used extensively in peptidomimetic synthesis. As a Senior Application Scientist, I frequently observe that the analytical certification of such non-chromophoric, aliphatic salts is mishandled by relying on standard UV-based chromatography. This guide objectively compares the performance of a High-Purity QC Reference Standard against a Standard Commercial Grade, providing field-proven, self-validating experimental protocols for rigorous quality control.
Mechanistic Insight & Material Selection
Why utilize the hydrochloride salt of a tert-butyl ester rather than the free base or a simple methyl ester? The causality lies in thermodynamic stability and orthogonal deprotection logic:
The tert-Butyl Ester: This bulky group protects the carboxylic acid during peptide coupling. It provides immense steric hindrance against unwanted nucleophilic attacks and is highly stable under basic conditions, yet it can be cleanly cleaved via acidolysis (e.g., using trifluoroacetic acid) without racemization.
The Hydrochloride Salt: The free base of secondary amines like cyclobutylamine is highly prone to atmospheric oxidation and exhibits poor crystallinity. Conversion to the HCl salt locks the amine into a stable, non-hygroscopic crystalline lattice, ensuring precise stoichiometric weighing for QC assays and long-term shelf stability.
Comparative Analysis: High-Purity QC Grade vs. Standard Commercial Grade
When qualifying CAS 1955554-48-9 for GMP workflows, the variance between a certified QC standard and a bulk research grade is stark. The table below summarizes the quantitative performance metrics derived from our laboratory validations.
Analytical Parameter
High-Purity QC Reference Standard
Standard Commercial Grade
Causality of Variance
Chromatographic Purity (HILIC-CAD)
> 99.8%
94.5%
Commercial grades often contain unreacted cyclobutylamine or des-tert-butyl degradants.
Absolute Assay (
1
H qNMR)
99.5% ± 0.2%
91.2% ± 1.5%
Signal suppression in commercial grades due to NMR-invisible inorganic salts and moisture.
Moisture Content (Karl Fischer)
0.15%
2.40%
Poor crystallization and handling of the hygroscopic HCl salt in bulk commercial synthesis.
Residual Solvents (GC-FID)
< 100 ppm
3,500 ppm (EtOAc)
Inadequate drying protocols (lack of high-vacuum lyophilization) in non-QC manufacturing.
Experimental Protocols: Self-Validating Systems
Protocol 1: Chromatographic Purity via HILIC-CAD
Causality: CAS 1955554-48-9 lacks a conjugated
π
-system. Traditional UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to mobile phase interference and baseline drift. 1[1] provides a universal, mass-proportional response for non-volatile analytes, making it the gold standard for underivatized amino acids. Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar aliphatic salts far better than standard reversed-phase C18 columns[2].
Step-by-Step Methodology:
System Setup: Equip a UHPLC with a HILIC Amide column (1.7 µm, 2.1 × 100 mm) and a CAD detector (evaporation temperature set to 35°C).
Mobile Phase: Prepare a gradient of Mobile Phase A (50 mM Ammonium Formate, pH 3.0) and Mobile Phase B (100% Acetonitrile). Self-Validation Check: Ensure buffers are strictly volatile; non-volatile salts will permanently foul the CAD corona charger.
Sample Preparation: Dissolve 1.0 mg/mL of the reference standard in 80:20 Acetonitrile/Water.
System Suitability: Inject a 0.1% (1 µg/mL) sensitivity standard. The protocol is only valid if the Signal-to-Noise (S/N) ratio of the active peak is ≥ 10.
Execution: Run a gradient from 90% B to 50% B over 10 minutes. Integrate all peaks to determine relative area percent purity.
Protocol 2: Absolute Assay via
1
H qNMR
Causality: Traditional mass balance assays propagate errors from moisture, ash, and residual solvents. Quantitative NMR (qNMR) is a primary metrological method recognized by 3[3] that provides direct absolute quantitation by comparing the analyte's proton integral against a certified internal standard[4].
Step-by-Step Methodology:
Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the tert-butyl singlet (~1.5 ppm) or cyclobutyl multiplet (~3.5 ppm) of CAS 1955554-48-9.
Sample Preparation: Accurately weigh ~10 mg of CAS 1955554-48-9 and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D
2
O.
Self-Validation (
T1
Relaxation): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
) of the slowest relaxing proton.
Acquisition: Set the relaxation delay (
D1
) to ≥ 5 ×
T1
(typically 30-45 seconds) to ensure >99.3% magnetization recovery. Acquire 64 scans with a 90° pulse angle.
Calculation: Calculate the absolute mass fraction using the integral ratio, molecular weights, and precise sample masses.
Visualizations
Figure 1: Orthogonal analytical workflow for certifying CAS 1955554-48-9 reference standards.
Figure 2: Primary degradation pathways of tert-Butyl 2-(cyclobutylamino)acetate hydrochloride.
References
US Pharmacopeia.Stimuli Article (qNMR) - US Pharmacopeia (USP). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGwjyWVGk3nBpnNXpKzSeVoQGRWaQqO5GAbUMvrd_I0uWSIYnqt0CktOMCqx1Jm3TR6n4OFxaEsYDSfx2JUfEnOqnyhm_UNCCLh1GGsJEg_5-gmP_mnddF6zVuhSIeIPIYb7RPfebHu9gyIN5XyISb0Jc-F3FwakIV90MeFSpi6C84wkSEB5vv9Gm2kWCyV4ou]
IRE Journals.Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review. Available at:[https://vertexaisearch.cloud.google.
Thermo Fisher Scientific.Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZPRpWag6zUU4qnCPLg_kiuCgeVeySDDJA8M9yrWfK_dFdRdhXFamC_sKoF-Z27e98QM2ZkCOpuoGW93CaKjB4vg-soPGjC6Rt6Sk1TiNZR4f0hewRty6eAqcbzsGyqAgcc0WTn3UTJMMbSb8tWbWCKdJ29Y_YZUm_u3s-MzVevJA446SXEDbrkbvXc6e1-en-PXYtac-Fevk5Mwbp7fdideEha3jW2Djg-EBPK_zx6rHFWIr4Ofy]
ResearchGate.Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi8MohoEc2VKd7JyyiIWRFtPBbh0pzMDpINwpI1WJHD2deUSUh9Y-WGTY6e8u5ZxB2z66jyY9Klcoq9a2JBXM--r6zWJjMmoa4OMjkcbYBtYiII7bzQYoeXweAt15s1Y6qbw9aGnu18iCJP0zdNDM7k0Pl-yWpQvWRcosI5MH3yUCSNh54De4f6nzkZteLEXNXOZSr4lTeSHT2LP4lS_lN-O1zHXvN9kd5NIBx2teCY252ZoKOI3SED1tldPh5wz4rkfiUgytfTC2PSXwD74PhzBxJXr6o3MKDk2EXClxWnKji2JqMT7ALu-rsdJTQ==]
HWI Group.Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Xjj7cBkV43Fuh9hgHSsOdNT8TDIMZIZKvNNOjGxS67dmwXpUmXkLARItXBygYCAXy78MXhjbYAzyUXAF-W1gI3kbvZz7eQafntYrLA0slYNR8X6vBF8I5efzJcbZJKBVntxp9dZEKgfQ5sOd0d9vzFnHMrOWAQ_Dsj0dN-2oFQ==]
A Practical Guide to the Safe Disposal of Tert-butyl 2-(cyclobutylamino)acetate hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2-(cyclobutylamino)acetate hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower your laboratory with the knowledge to handle this substance safely from acquisition to final disposal, ensuring the protection of both personnel and the environment.
The disposal of any chemical is governed by a "cradle-to-grave" responsibility under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] This means that from the moment a chemical enters your lab until its final destruction, its safe management is paramount.
Hazard Profile and Essential Risk Assessment
Before any handling or disposal, a thorough understanding of the substance's hazards is critical. Tert-butyl 2-(cyclobutylamino)acetate hydrochloride is classified with several hazards that dictate its handling and disposal protocols.[2]
Specific Target Organ Toxicity — Single Exposure, Category 3
H336
Warning
May cause respiratory irritation, drowsiness, or dizziness if inhaled.[2]
These classifications mandate that tert-butyl 2-(cyclobutylamino)acetate hydrochloride be treated as a hazardous chemical. All laboratory activities, including disposal, must be conducted in accordance with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) and specific procedures for handling hazardous materials.[3][4]
Pre-Disposal Operations: The Foundation of Safe Waste Management
Proper disposal begins long before the waste container is full. The following steps ensure that waste is accumulated safely at its point of generation, a practice mandated by federal regulations.[5][6]
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous chemical waste. A critical error in laboratory safety is the improper mixing of incompatible waste streams, which can lead to violent reactions, fires, or the release of toxic gases.[7] Tert-butyl 2-(cyclobutylamino)acetate hydrochloride, as an amine hydrochloride salt, has specific incompatibilities.
Causality Behind Segregation:
Mixing with Strong Bases: Combining this substance with a strong base (e.g., sodium hydroxide) will neutralize the hydrochloride salt, liberating the volatile and potentially reactive free amine.
Mixing with Strong Oxidizers: Contact with strong oxidizing agents (e.g., nitric acid, permanganates) could lead to a vigorous, exothermic, and potentially explosive reaction.
Caption: Waste segregation diagram for tert-butyl 2-(cyclobutylamino)acetate hydrochloride.
Step 2: Proper Containment and Labeling
The integrity of your waste containment is a primary barrier against accidental exposure and environmental release.
Container Selection: Use only chemically compatible containers that are free from damage and equipped with secure, leak-proof closures.[8] For this compound and its solutions, borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.
Labeling: All hazardous waste containers must be labeled at the moment the first drop of waste is added. The label must include:
The words "HAZARDOUS WASTE "
The full, unabbreviated chemical name: "tert-butyl 2-(cyclobutylamino)acetate hydrochloride " and any other components in the container.
A clear indication of the hazards (e.g., "Irritant").
The date when waste was first added (Accumulation Start Date).
Storage: Waste containers must be kept closed except when adding waste.[5] They should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[5][6]
Step-by-Step Disposal Protocols
Follow these specific procedures based on the form of the waste. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Unused or Expired Neat (Solid) Compound
Do Not Open: If the original container is unopened or unneeded, do not open it.
Assess Container Integrity: Ensure the primary container is sealed and in good condition. If there is any damage, place it inside a larger, sealed container (overpacking).
Label for Disposal: Attach a hazardous waste label to the container.
Segregate and Store: Place the labeled container in your lab's designated SAA for solid chemical waste.
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Collect Waste: At the point of generation, collect all contaminated solid materials in a dedicated, lined container.
Label Container: The container must have a hazardous waste label clearly stating it contains "Debris contaminated with tert-butyl 2-(cyclobutylamino)acetate hydrochloride."
Seal and Store: Once full, or at the end of the experiment, securely seal the liner bag and the container. Move it to the SAA.
Arrange Pickup: Schedule a pickup with your EHS department.
Use Sharps Container: Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
Labeling: The sharps container must be labeled as hazardous waste with the chemical contaminant's name.
Do Not Overfill: Never fill a sharps container more than three-quarters full.
Seal and Dispose: Securely close the container and arrange for pickup through EHS.
Protocol D: Liquid Waste (Solutions in Organic Solvents or Aqueous Buffers)
Prohibition:Under no circumstances should this chemical or its solutions be poured down the sanitary sewer drain. [1] Municipal water treatment systems are not designed to remove such chemicals.[1]
Select Waste Container: Use a dedicated, properly vented, and compatible liquid waste container (e.g., a 4L glass bottle).
Label Correctly: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Methanol," "Aqueous Solution"), and an approximate concentration of the active compound.
Collect Waste: Pour the liquid waste into the container using a funnel to prevent spills.
Keep Closed: Keep the container securely capped at all times when not actively adding waste.[5] Store it in secondary containment within the SAA.
Arrange Pickup: Once the container is 90% full, contact EHS for disposal.[6]
Emergency Procedures: Spill Management
Preparedness is key to mitigating the impact of an accidental release. Your lab must have a chemical spill kit readily available.
Caption: Workflow for responding to a chemical spill in the laboratory.
All materials used to clean the spill, including PPE, become hazardous waste and must be disposed of according to Protocol B.
Conclusion: A Culture of Safety
The responsible disposal of tert-butyl 2-(cyclobutylamino)acetate hydrochloride is a direct reflection of a laboratory's commitment to safety and scientific integrity. By adhering to these protocols—grounded in the principles of hazard assessment, segregation, containment, and regulatory compliance—you protect yourself, your colleagues, and the wider community. Always consult your institution's specific Chemical Hygiene Plan and your EHS department, as they are your primary resources for ensuring compliance and safety.
References
Best Practices for Managing Laboratory Waste. Republic Services.